molecular formula C8H8N2O2 B1339150 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine CAS No. 84531-36-2

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Cat. No.: B1339150
CAS No.: 84531-36-2
M. Wt: 164.16 g/mol
InChI Key: MOSHQQPJHRYIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-4-6-2-1-3-8(6)9-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSHQQPJHRYIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468644
Record name 3-NITRO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84531-36-2
Record name 6,7-Dihydro-3-nitro-5H-cyclopenta[b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84531-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-NITRO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Niche Heterocyclic Compound for Drug Discovery and Development

Abstract

3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound featuring a pyridine ring fused with a cyclopentane ring, further substituted with a nitro group. While specific research on this exact molecule is limited in publicly available literature, its structural motifs—the pyridine core, the fused aliphatic ring, and the nitro functional group—are of significant interest in medicinal chemistry. Pyridine derivatives are integral to numerous approved drugs, and nitro-containing compounds are known for a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties and a hypothesized synthetic protocol based on established methods for analogous structures. Furthermore, it explores potential biological activities and mechanisms of action by drawing parallels with structurally related compounds, offering a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₈H₈N₂O₂.[3] Its structure combines the aromatic, electron-deficient pyridine ring with a saturated five-membered carbocycle. The nitro group at the 3-position significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 84531-36-2[3]
Molecular Formula C₈H₈N₂O₂[3]
Molecular Weight 164.16 g/mol
Synonyms 3-nitro-5H,6H,7H-cyclopenta[b]pyridine[3]

Synthesis and Experimental Protocols

Hypothetical Synthesis via Three-Component Ring Transformation (TCRT)

This method involves the reaction of a dinitropyridone with a ketone in the presence of ammonia.[4] For the synthesis of a cyclopenta[b]pyridine derivative, cyclopentanone would be the ketone of choice.[4]

Reaction Scheme:

Synthesis_of_3_Nitro_6_7_dihydro_5H_cyclopenta_b_pyridine cluster_reactants Reactants Dinitropyridone Dinitropyridone Target_Molecule This compound Dinitropyridone->Target_Molecule TCRT Cyclopentanone Cyclopentanone Cyclopentanone->Target_Molecule Ammonia Ammonia Ammonia->Target_Molecule

A plausible synthetic pathway for the target molecule.

Experimental Protocol:

  • Reaction Setup: In a sealed autoclave, a solution of a suitable dinitropyridone precursor in methanol is prepared.

  • Addition of Reagents: Cyclopentanone (2 equivalents) and a significant excess of ammonia (e.g., 140 equivalents) are added to the solution.[4]

  • Reaction Conditions: The reaction mixture is heated to approximately 120°C for 3 hours.[4] The use of an autoclave is necessary to maintain the pressure and temperature required for the reaction to proceed efficiently.[4]

  • Work-up and Purification: After cooling, the reaction mixture would be concentrated under reduced pressure. The resulting residue would then be purified using column chromatography on silica gel to isolate the desired product, this compound.

Potential Biological Activity and Therapeutic Applications

Direct experimental data on the biological activity of this compound is not available. However, the presence of the nitro group and the pyridine scaffold suggests several potential areas of pharmacological interest.

Antimicrobial and Antifungal Activity

Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[2] The nitro group can be bioreduced in anaerobic bacteria and protozoa to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other macromolecules, leading to cell death.[1] It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.

Anticancer Activity

Many nitroaromatic compounds have been investigated for their potential as anticancer agents.[1] Their mechanism of action can involve the induction of DNA damage in hypoxic tumor cells, which are often resistant to conventional therapies. The electron-withdrawing nature of the nitro group can also facilitate interactions with biological macromolecules.

Enzyme Inhibition

The pyridine ring is a common feature in many enzyme inhibitors. Depending on the overall topography of the molecule, this compound could potentially act as an inhibitor of various enzymes, such as kinases or cytochrome P450 enzymes.

Signaling Pathways and Mechanism of Action (Hypothetical)

Based on the known activities of related compounds, a hypothetical mechanism of action for the potential antimicrobial effects of this compound can be proposed.

Hypothetical_Antimicrobial_Mechanism Compound 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Uptake Nitroreductase Nitroreductase Enzymes Bacterial_Cell->Nitroreductase Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Bioreduction DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Protein_Damage Protein Dysfunction Reactive_Intermediates->Protein_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Proposed mechanism for antimicrobial activity.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for drug discovery. Its structural features suggest that it may possess a range of biological activities, particularly as an antimicrobial or anticancer agent. The lack of specific data highlights an opportunity for further research. Future studies should focus on developing a reliable synthetic protocol, followed by a comprehensive screening of its biological activities. Elucidating its mechanism of action and identifying its molecular targets will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational document to stimulate and guide such research endeavors.

References

An In-depth Technical Guide to 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 84531-36-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound featuring a fused pyridine and cyclopentane ring system with a nitro functional group. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview based on the known chemistry of related nitropyridines and cyclopenta[b]pyridine derivatives. This document covers potential synthetic routes, physicochemical properties, and inferred biological activities, offering a valuable resource for researchers interested in exploring its potential in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational predictions.

PropertyValue
CAS Number 84531-36-2
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Solid (predicted)
Purity Typically ≥98% (as offered by suppliers)
Storage Sealed in dry, Room Temperature
SMILES C1CC2=C(C1)N=CC(=C2)--INVALID-LINK--[O-]
InChI InChI=1S/C8H8N2O2/c11-10(12)7-4-6-2-1-3-8(6)9-5-7/h4-5H,1-3H2

Synthesis and Experimental Protocols

Inferred Synthetic Pathway: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

The nitration of the pyridine ring is a classic electrophilic aromatic substitution. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, harsh reaction conditions are often required.

Reaction:

6,7-dihydro-5H-cyclopenta[b]pyridine + HNO₃/H₂SO₄ → this compound

Generalized Experimental Protocol for Nitration

This protocol is a generalized procedure based on common methods for the nitration of pyridine derivatives. Optimization of reaction conditions (temperature, time, and reagent stoichiometry) would be necessary for the specific substrate.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 6,7-dihydro-5H-cyclopenta[b]pyridine to the cooled sulfuric acid while stirring.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

G cluster_synthesis Generalized Synthetic Workflow start Start Materials: 6,7-dihydro-5H-cyclopenta[b]pyridine HNO₃, H₂SO₄ reaction Nitration Reaction (Electrophilic Aromatic Substitution) start->reaction 1. React workup Reaction Work-up: - Quenching with ice - Neutralization (NaHCO₃) - Extraction (Ethyl Acetate) reaction->workup 2. Process purification Purification: Column Chromatography workup->purification 3. Isolate product Final Product: This compound purification->product 4. Characterize

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While no specific biological data for this compound has been reported, the presence of the nitro group and the fused pyridine core suggests several potential areas of pharmacological interest. The biological activities of structurally related nitro-aromatic and fused pyridine compounds can provide insights into its potential applications.

Inferred Biological Activities
  • Antimicrobial Activity: Nitro-containing heterocyclic compounds are well-known for their broad-spectrum antimicrobial properties. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules, leading to cell death.[1]

  • Anticancer Activity: Many pyridine derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of various kinases or interaction with DNA. The nitro group, being a strong electron-withdrawing group, can enhance the interaction of the molecule with biological targets.

  • Anti-inflammatory Activity: Fused pyridine systems are present in a number of compounds with anti-inflammatory effects. The mechanism could involve the inhibition of pro-inflammatory enzymes or cytokines.

  • Central Nervous System (CNS) Activity: The pyridine scaffold is a common feature in many CNS-active drugs. Depending on other substitutions, derivatives can exhibit anticonvulsant, anxiolytic, or other neuromodulatory effects.[1]

Generalized Experimental Protocol for Biological Screening

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

1. In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To determine the general toxicity of the compound against various cell lines (e.g., cancerous and non-cancerous).

  • Method:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for 24-72 hours.

    • Add MTT reagent and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

2. Antimicrobial Susceptibility Testing (e.g., Broth Microdilution):

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

  • Method:

    • Prepare serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

3. Target-Based Assays:

  • Based on the initial screening results, more specific assays can be performed. For example, if the compound shows anticancer activity, kinase inhibition assays could be conducted. If antimicrobial activity is observed, assays to investigate the mechanism of action (e.g., membrane permeability, DNA damage) can be employed.

G cluster_screening Conceptual Biological Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays compound Test Compound: This compound cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay on cell lines) compound->cytotoxicity Initial Evaluation antimicrobial Antimicrobial Susceptibility (e.g., MIC against bacteria/fungi) compound->antimicrobial Initial Evaluation target_based Target-Based Assays (e.g., Kinase Inhibition, Enzyme Assays) cytotoxicity->target_based If Active moa Mechanism of Action Studies (e.g., Oxidative Stress, DNA Interaction) antimicrobial->moa If Active lead_dev Lead Optimization & In Vivo Studies target_based->lead_dev Promising Results moa->lead_dev Promising Results

A conceptual workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound represents an under-explored molecule with potential for further investigation in the field of medicinal chemistry. Based on the chemistry of related compounds, its synthesis is feasible through established nitration protocols. The presence of the nitro-functionalized fused pyridine core suggests a range of potential biological activities, including antimicrobial and anticancer effects. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers to synthesize and evaluate the therapeutic potential of this and structurally similar compounds. Further empirical studies are warranted to fully characterize its chemical and biological properties.

References

Technical Guide: Physical Properties of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine is a heterocyclic organic compound of interest in medicinal chemistry and materials science. An understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of the available physical property data for this compound, outlines general experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use in further chemical reactions or formulations. Below is a compilation of its known and predicted physical properties.

Data Presentation
Physical PropertyValueSource/Method
IUPAC Name This compound-
Synonyms 3-nitro-5H,6H,7H-cyclopenta[b]pyridine-
CAS Number 84531-36-2[1]
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Appearance Light yellow to yellow solid[1]
Melting Point 94-95 °C[1]
Boiling Point 277.9 ± 40.0 °CPredicted[1]
Density 1.328 ± 0.06 g/cm³Predicted[1]
pKa 2.15 ± 0.20Predicted[1]
Solubility No experimental data available. Predicted to have low aqueous solubility due to the presence of the non-polar fused ring system, though the nitro and pyridine groups may impart some polarity.-

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[3]

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[2]

  • For pure compounds, the melting range is typically narrow (0.5-2 °C).[4]

Boiling Point Determination (for liquids, not directly applicable to this solid)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of a liquid organic compound is provided for context. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube or aluminum block)[5]

  • Liquid sample

Procedure:

  • A few milliliters of the liquid are placed in the test tube.

  • A capillary tube is placed in the test tube with the open end submerged in the liquid and the sealed end above the surface.[6]

  • The test tube is attached to a thermometer and heated in the heating bath.

  • As the liquid heats, air trapped in the capillary tube will bubble out.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The heat source is then removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Determination

Solubility tests are used to determine the ability of a solid compound to dissolve in a particular solvent. This provides insights into the polarity and functional groups present in the molecule.[7][8]

Apparatus:

  • Test tubes

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer (optional)

  • Sample of this compound

  • Various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, dilute HCl, dilute NaOH)

Procedure:

  • Approximately 0.1 g of the solid sample is placed into a test tube.[7]

  • A small volume (e.g., 3 mL) of the chosen solvent is added in portions.[7]

  • The mixture is agitated vigorously (e.g., by shaking or vortexing) for a set period, typically 1-2 minutes.[8]

  • The mixture is then observed to determine if the solid has completely dissolved.

  • The compound is classified as soluble, partially soluble, or insoluble in that solvent at the tested concentration.

  • This process is repeated with a range of solvents of varying polarities and pH to create a solubility profile.[9]

Visualization

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a newly synthesized or uncharacterized compound like this compound.

G cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Solubility Profile cluster_3 Data Analysis and Reporting Start Obtain Pure Sample Appearance Determine Physical Appearance (Color, Form) Start->Appearance MolWeight Confirm Molecular Weight (e.g., Mass Spectrometry) Appearance->MolWeight MeltingPoint Melting Point Determination MolWeight->MeltingPoint BoilingPoint Boiling Point Determination (If applicable) MeltingPoint->BoilingPoint TGA Thermogravimetric Analysis (TGA) (Optional: for thermal stability) BoilingPoint->TGA Solubility Solubility Screening (Aqueous & Organic Solvents) TGA->Solubility pH_Solubility pH-Dependent Solubility (Aqueous buffers) Solubility->pH_Solubility DataCompilation Compile and Tabulate Data pH_Solubility->DataCompilation Report Generate Technical Data Sheet DataCompilation->Report

Workflow for Physical Property Characterization

References

In-Depth Technical Guide: 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine. Due to the limited availability of experimental data for this specific compound, this guide also includes information on the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, and outlines a potential synthetic route based on established chemical principles.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a pyridine ring fused with a cyclopentane ring, and further substituted with a nitro group.

Table 1: Molecular Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 84531-36-2[1]
Chemical Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [2]
SMILES C1CC2=C(C1)N=CC(=C2)--INVALID-LINK--[O-]
InChI InChI=1S/C8H8N2O2/c11-10(12)7-4-6-2-1-3-8(6)9-5-7/h4-5H,1-3H2
Synonyms 3-nitro-5H,6H,7H-cyclopenta[b]pyridine[1]

Physicochemical Properties

Table 2: Physicochemical Properties of 6,7-dihydro-5H-cyclopenta[b]pyridine (Parent Compound)

PropertyValueSource
Appearance Colorless to Red to Green clear liquid[3]
Melting Point Not available (as it's a liquid at room temperature)
Boiling Point Not available
Solubility Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water[4]
Purity >98.0% (GC)[3]

Spectral Data

Similarly, experimental spectral data for this compound could not be located. Spectroscopic analysis would be essential for the structural confirmation of the synthesized compound. The expected spectral characteristics are outlined below based on the known effects of the functional groups.

Table 3: Expected Spectral Properties of this compound

TechniqueExpected Key Features
¹H NMR Aromatic protons on the pyridine ring with chemical shifts influenced by the electron-withdrawing nitro group. Aliphatic protons of the cyclopentane ring appearing as multiplets in the upfield region.
¹³C NMR Aromatic carbons with shifts influenced by the nitro group. Aliphatic carbons in the upfield region.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹). C-H stretching and bending vibrations for the aromatic and aliphatic portions. C=N and C=C stretching vibrations from the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 164.16 g/mol . Fragmentation patterns would involve the loss of the nitro group (NO₂) and cleavage of the cyclopentane ring.

Proposed Synthesis: Experimental Protocol

A specific, validated synthesis protocol for this compound is not documented in readily accessible literature. However, a plausible synthetic route involves the nitration of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine. The following is a detailed, generalized protocol based on standard nitration procedures for pyridine and its derivatives. This protocol should be considered a starting point for experimental optimization and requires appropriate safety precautions to be taken in a laboratory setting.

Reaction: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

  • Chromatography supplies for purification (e.g., silica gel)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a carefully measured volume of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Once the nitrating mixture has been prepared and cooled, slowly add 6,7-dihydro-5H-cyclopenta[b]pyridine dropwise via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be determined by reaction monitoring) for a period of time (e.g., 2-6 hours). The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Parent_Compound 6,7-dihydro-5H- cyclopenta[b]pyridine Nitration Nitration Reaction (0-10 °C) Parent_Compound->Nitration Nitrating_Agent Fuming HNO₃ / H₂SO₄ Nitrating_Agent->Nitration Quenching Quenching (Ice) Nitration->Quenching 1. Neutralization Neutralization (NaHCO₃) Quenching->Neutralization 2. Extraction Extraction (DCM) Neutralization->Extraction 3. Purification Purification (Chromatography) Extraction->Purification 4. Final_Product 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine Purification->Final_Product 5.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published information regarding the biological activity or associated signaling pathways of this compound. Nitro-containing heterocyclic compounds are a well-established class of molecules with a broad range of biological activities, including antimicrobial and anticancer properties. The introduction of a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Further research is required to elucidate the potential therapeutic applications of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthesis protocol has not been experimentally validated and should be approached with caution. All laboratory work should be conducted with appropriate safety measures and by qualified personnel.

References

An In-depth Technical Guide to 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine (C₈H₈N₂O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine is limited in publicly available scientific literature. This guide consolidates available information and provides insights based on analogous compounds and established chemical principles. All experimental protocols are suggested and should be optimized for safety and efficacy in a laboratory setting.

Introduction

This compound, with the chemical formula C₈H₈N₂O₂, is a heterocyclic compound belonging to the pyridine family. The presence of the nitro group, a potent electron-withdrawing moiety, on the pyridine ring is anticipated to significantly influence its chemical reactivity and biological properties. While specific research on this molecule is not extensively documented, the 6,7-dihydro-5H-cyclopenta[b]pyridine core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][2] This guide aims to provide a comprehensive overview of its known properties, potential synthesis, and speculative biological relevance based on related structures.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers and databases. A summary of these properties is presented in Table 1.

PropertyValueSource
CAS Number 84531-36-2[3][4][5][6][7]
Molecular Formula C₈H₈N₂O₂[3][4][5][6]
Molecular Weight 164.16 g/mol [6]
IUPAC Name This compound[3]
Synonyms 3-nitro-5H,6H,7H-cyclopenta[b]pyridine; 6,7-dihydro-3-nitro-5H-Cyclopenta[b]pyridine[3][4]
Hazard Statements H302, H315, H319, H335[6]
Precautionary Statements P261, P305+P351+P338[6]

Synthesis

Proposed Experimental Protocol: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

This proposed protocol is based on general methods for pyridine nitration.[8] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves the use of strong acids and potentially exothermic reactions.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 6,7-dihydro-5H-cyclopenta[b]pyridine to the cold sulfuric acid while stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative from the dropping funnel, ensuring the reaction temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Synthesis Workflow Diagram

G Figure 1. Proposed Synthesis Workflow cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Work-up and Purification start Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine in cold concentrated H₂SO₄ add_nitrating_mix Slowly add nitrating mixture to pyridine solution at low temperature start->add_nitrating_mix prepare_nitrating_mix Prepare nitrating mixture (HNO₃ + H₂SO₄) prepare_nitrating_mix->add_nitrating_mix stir Stir at room temperature and monitor by TLC add_nitrating_mix->stir quench Quench with ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with ethyl acetate neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine purify->product

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct biological studies on this compound are not available in the current literature. However, the biological activities of related compounds can provide valuable insights into its potential therapeutic applications.

Analog-Based Biological Profile

Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have been investigated for various biological activities. For instance, certain derivatives have been explored as corrosion inhibitors, indicating their ability to interact with surfaces, a property that can sometimes be extrapolated to biological targets. Furthermore, the broader class of pyridine-containing heterocycles is known to exhibit a wide range of pharmacological effects, including antibacterial and anticancer activities.[2]

The introduction of a nitro group can have a profound impact on the biological activity of a molecule. Nitroaromatic compounds are known to act as bioreductive prodrugs, where the nitro group is reduced by specific enzymes (nitroreductases) under hypoxic conditions, often found in solid tumors and certain bacteria, to produce cytotoxic species. This mechanism is the basis for the activity of several anticancer and antimicrobial drugs.

Potential Signaling Pathway Involvement

Given the known mechanism of action of many nitro-containing drugs, it is plausible that this compound could act as a bioreductive agent. The following diagram illustrates a hypothetical mechanism of action.

G Figure 2. Hypothetical Bioreductive Activation Pathway compound 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine (Prodrug) nitroreductase Nitroreductase Enzymes (e.g., in hypoxic cells) compound->nitroreductase Enters cell reduction Reduction of Nitro Group nitroreductase->reduction Catalyzes reactive_intermediates Reactive Nitrogen Intermediates (e.g., nitroso, hydroxylamino) reduction->reactive_intermediates cellular_damage Cellular Damage reactive_intermediates->cellular_damage dna_damage DNA Damage cellular_damage->dna_damage protein_damage Protein Damage cellular_damage->protein_damage cell_death Cell Death / Apoptosis dna_damage->cell_death protein_damage->cell_death

Caption: A conceptual diagram of the potential bioreductive activation of this compound.

Future Directions

The lack of specific data on this compound highlights a significant research gap. Future studies should focus on:

  • Development and optimization of a reliable synthesis protocol.

  • Comprehensive characterization of its physicochemical properties.

  • In vitro and in vivo evaluation of its biological activities , particularly its potential as an anticancer or antimicrobial agent, with a focus on hypoxic conditions.

  • Elucidation of its mechanism of action to confirm or refute the proposed bioreductive activation pathway.

Conclusion

This compound is a compound of interest due to its structural similarity to biologically active molecules and the presence of a potentially bioreductive nitro group. While direct experimental data is scarce, this guide provides a foundational understanding based on the properties of analogous compounds. Further research is imperative to fully uncover the chemical and biological profile of this molecule and to assess its potential in drug discovery and development.

References

An In-depth Technical Guide to 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine, consolidating available physicochemical data, outlining plausible experimental protocols for its synthesis based on established chemical principles, and visualizing key chemical pathways.

Core Compound Properties

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 84531-36-2[1][2][3]
Molecular Formula C₈H₈N₂O₂[1][3]
Molecular Weight 164.16 g/mol [1][2]
Melting Point Data not available
Boiling Point Data not available
Appearance Data not available

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not detailed in the reviewed literature, a plausible synthetic route can be devised based on established methods for creating the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and standard nitration techniques for pyridine rings. The proposed pathway involves two primary stages: synthesis of the core heterocyclic structure, followed by its nitration.

Stage 1: Synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

The core bicyclic structure can be synthesized via several methods, including multicomponent reactions. One effective approach involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, catalyzed by a sodium alkoxide.[4][5]

General Protocol for Scaffold Synthesis:

  • Reactant Preparation: To a round-bottom flask, add a 2,5-diarylidenecyclopentanone derivative (0.02 mol) and propanedinitrile (0.02 mol, 1.32 g).[4]

  • Solvent and Catalyst Addition: Add an anhydrous alcohol (e.g., ethanol or methanol) as the solvent. Subsequently, add the corresponding sodium alkoxide (0.02 mol; e.g., 1.36 g of sodium ethoxide for ethanol).[4]

  • Reaction: The reaction mixture is stirred and refluxed at 80 °C for approximately 1 hour.[4]

  • Work-up and Isolation: After cooling to room temperature, the mixture is diluted with 150 mL of distilled water. The resulting precipitate, a derivative of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, is collected by filtration.[4]

Stage 2: Nitration of the Pyridine Ring

Direct nitration of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom.[6] However, specific methods have been developed for this purpose. A common and effective procedure involves the use of dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sodium bisulfite (NaHSO₃).[6][7]

General Protocol for Nitration:

  • Formation of N-Nitropyridinium Intermediate: The parent 6,7-dihydro-5H-cyclopenta[b]pyridine compound is dissolved in an appropriate organic solvent and reacted with dinitrogen pentoxide (N₂O₅). This reaction forms the corresponding N-nitropyridinium nitrate intermediate.[8][9]

  • Rearrangement and Nitration: The intermediate is then treated with an aqueous solution of NaHSO₃. This induces an intramolecular rearrangement, typically a[9] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, followed by aromatization to yield the final 3-nitro product.[6][7][9]

  • Purification: The final product, this compound, would be isolated and purified using standard techniques such as column chromatography.

G Diagram 1: Proposed Two-Stage Synthesis Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Nitration Reactants Cyclopentanone Derivative + Propanedinitrile Scaffold 6,7-dihydro-5H- cyclopenta[b]pyridine Reactants->Scaffold  NaOR, ROH, 80°C Final_Product 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine Scaffold->Final_Product  Nitration Nitration_Reactants 1. N₂O₅ 2. NaHSO₃ (aq)

Caption: Diagram 1: Proposed Two-Stage Synthesis Workflow.

Reaction Mechanisms and Biological Activity

Mechanism of Nitration

The nitration of pyridine derivatives via the N₂O₅/NaHSO₃ method is not a direct electrophilic aromatic substitution. The reaction proceeds through a well-documented intramolecular rearrangement. The key step is a[9] sigmatropic shift where the nitro group migrates from the pyridine nitrogen to the C3 position of the ring.[7][9]

G Diagram 2: Mechanism of Nitropyridine Formation Pyridine Pyridine Scaffold N_Nitro N-Nitropyridinium Intermediate Pyridine->N_Nitro + N₂O₅ Transition [1,5] Sigmatropic Shift (Transition State) N_Nitro->Transition NaHSO₃ Product 3-Nitropyridine Product Transition->Product Aromatization

Caption: Diagram 2: Mechanism of Nitropyridine Formation.

Potential Biological Activity

Specific biological studies on this compound are not currently available. However, the structural motifs present in the molecule suggest potential areas for investigation.

  • Nitroaromatic Compounds: Molecules containing a nitro group are known to exhibit a wide spectrum of biological activities. They are investigated as antibacterial, antineoplastic, and antiparasitic agents.[10][11] The strong electron-withdrawing nature of the nitro group often plays a crucial role in the mechanism of action.[11][12]

  • Cyclopenta[b]pyridine Derivatives: The fused cyclopenta-pyridine core is a recognized scaffold in medicinal chemistry. Recent studies on related 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated promising antiviral (against Tobacco Mosaic Virus), insecticidal, and broad-spectrum fungicidal activities.[13]

Given this context, this compound could be a candidate for screening in antimicrobial, antiviral, or anticancer assays. Further research is required to elucidate its specific biological functions and potential signaling pathway interactions.

References

An In-depth Technical Guide on the Boiling Point of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Data Presentation

While a definitive boiling point for 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine is not documented, an analysis of structurally related compounds allows for a qualitative estimation. The introduction of a nitro group (NO₂) to a molecule generally leads to a significant increase in its boiling point due to increased polarity and stronger intermolecular dipole-dipole interactions.

For comparative analysis, the boiling points of the parent compound and a simple nitrated pyridine are presented in Table 1.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)
6,7-dihydro-5H-cyclopenta[b]pyridineC₈H₉N119.16245-248760
3-NitropyridineC₅H₄N₂O₂124.09216760[1]
This compound C₈H₈N₂O₂ 164.16 Not Experimentally Determined N/A

Note: Structures are provided for illustrative purposes.

The parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, has a boiling point in the range of 245-248 °C. It is anticipated that the boiling point of its 3-nitro derivative will be substantially higher than this range due to the polar nature of the nitro group.

Experimental Protocols for Boiling Point Determination

Should a sample of this compound be available, its boiling point can be determined using established laboratory techniques. The choice of method may depend on the quantity of the sample available.

a) Thiele Tube Method (for small sample volumes):

This micro-scale method is suitable for determining the boiling point with a minimal amount of substance.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire for attachment, heating oil, and a heat source.

  • Procedure:

    • A small amount of the liquid sample is placed in a small test tube or fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube containing heating oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

b) Simple Distillation Method (for larger sample volumes):

If a larger quantity of the compound is available, a simple distillation can be used for both purification and boiling point determination.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips.

    • The distillation apparatus is assembled.

    • The flask is heated, and the liquid is brought to a boil.

    • The vapor rises, condenses in the condenser, and is collected in the receiving flask.

    • The boiling point is the stable temperature recorded on the thermometer when the vapor is in equilibrium with the boiling liquid.

c) Reflux Method:

This method can also be employed to determine the boiling point.

  • Apparatus: Round-bottom flask, condenser, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The sample and boiling chips are placed in the round-bottom flask.

    • A condenser is attached vertically to the flask.

    • The flask is heated to bring the liquid to a boil.

    • The vapor will rise into the condenser, cool, and drip back into the flask.

    • The thermometer is positioned so that the bulb is just below the level of the condenser joint to measure the temperature of the vapor at equilibrium with the boiling liquid. The stable temperature reading is the boiling point.

Logical Workflow for Information Retrieval

The process of gathering the information presented in this guide followed a structured approach to ensure a thorough investigation of available data.

Boiling Point Investigation Workflow start Start: Identify Target Compound (this compound) search_direct Search for Direct Experimental Data (Boiling Point) start->search_direct data_found Data Found? search_direct->data_found search_related Search for Related Compounds (Parent & Analogs) related_data_found Related Data Found? search_related->related_data_found search_predictive Search for Predictive Methods & Databases predictive_data_found Predictive Data Found? search_predictive->predictive_data_found data_found->search_related No summarize_direct Summarize Direct Data data_found->summarize_direct Yes related_data_found->search_predictive No summarize_related Summarize Related Data & Provide Estimation related_data_found->summarize_related Yes summarize_predictive Summarize Predictive Data predictive_data_found->summarize_predictive Yes search_protocols Search for Experimental Protocols predictive_data_found->search_protocols No summarize_direct->search_protocols summarize_related->search_protocols summarize_predictive->search_protocols summarize_protocols Detail Experimental Protocols search_protocols->summarize_protocols end_report Generate Technical Guide summarize_protocols->end_report

Caption: Workflow for investigating the boiling point of a chemical compound.

Conclusion

References

Solubility of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the absence of publicly available quantitative solubility data for this specific compound, this document offers predicted qualitative solubility in common organic solvents and presents a detailed experimental protocol for its precise quantitative determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Predicted Solubility Profile

Quantitative solubility data for this compound is not readily found in scientific literature. However, based on the known solubility of its parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, and the physicochemical effects of the nitro functional group, a qualitative solubility profile can be predicted. The parent compound is reported to be soluble in ethanol, DMSO, and dichloromethane, and slightly soluble in water[1]. The introduction of a nitro group (-NO2), a strong electron-withdrawing and polar moiety, is expected to increase the overall polarity of the molecule. This change will likely influence its solubility, potentially increasing it in polar aprotic solvents while decreasing it in non-polar solvents.

The following table summarizes the predicted qualitative solubility of this compound. These predictions are for guidance and should be confirmed experimentally.

SolventChemical FormulaTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleThe high polarity of DMSO is well-suited to dissolve polar compounds, including those with nitro groups.
Dichloromethane (DCM)CH₂Cl₂Moderately PolarSolubleThe parent compound is soluble in DCM[1]; the nitro derivative is expected to retain this solubility.
EthanolC₂H₆OPolar ProticSoluble to Moderately SolubleThe parent compound is soluble in ethanol[1]. The nitro group may slightly reduce solubility compared to the parent.
AcetoneC₃H₆OPolar AproticSoluble to Moderately SolubleAcetone is a versatile solvent for many organic compounds, including nitrophenols[2].
AcetonitrileC₂H₃NPolar AproticModerately SolubleAcetonitrile is a common solvent for the extraction and dissolution of nitrophenols[2].
Ethyl AcetateC₄H₈O₂Moderately PolarSparingly SolubleThe increased polarity from the nitro group may limit solubility in this less polar solvent.
HexaneC₆H₁₄Non-PolarInsolubleThe high polarity of the nitro compound makes it unlikely to dissolve in a non-polar alkane solvent.
WaterH₂OPolar ProticSlightly Soluble to InsolubleWhile pyridine itself is miscible with water, the larger organic scaffold and nitro group may lead to low aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the Shake-Flask Method for achieving thermodynamic equilibrium followed by UV-Visible (UV-Vis) Spectroscopy for concentration measurement is the recommended approach.[3][4] This method is considered a gold standard for determining the thermodynamic solubility of solid compounds.[5]

Principle

An excess amount of the solid compound is agitated in the solvent of choice for an extended period (typically 24 hours or more) to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.[3][4] After equilibrium, the saturated solution is filtered to remove all solid particles. The concentration of the dissolved compound in the clear filtrate is then determined using UV-Vis spectroscopy by comparing its absorbance to a previously constructed calibration curve.

Materials and Equipment
  • Compound: this compound (solid)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

  • Apparatus:

    • Analytical balance (readable to ±0.1 mg)

    • Vials or flasks with airtight seals

    • Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25 °C)

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

    • Volumetric flasks and precision pipettes

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (ensure they are compatible with the chosen solvent's UV cutoff wavelength)[6]

Experimental Procedure

Step 1: Preparation of Saturated Solution

  • Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required.

  • Accurately add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[3][4]

Step 2: Sample Preparation

  • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

  • Carefully draw the supernatant (the saturated solution) into a syringe.

  • Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove all undissolved solid particles. This step is critical for accurate measurement.

Step 3: Preparation of Calibration Curve

  • Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration.

  • From the stock solution, prepare a series of at least five standard solutions of decreasing concentration through serial dilution using volumetric flasks.[6] The concentration range should bracket the expected solubility.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) constitute the calibration curve. An R² value > 0.99 is desirable.[7]

Step 4: UV-Vis Analysis of the Saturated Solution

  • The filtered saturated solution may need to be diluted with the same solvent to ensure its absorbance falls within the linear range of the calibration curve (typically 0.3 < A < 2.5). Record the dilution factor accurately.

  • Measure the absorbance of the (diluted) saturated solution at the same λmax used for the calibration curve.

Step 5: Calculation of Solubility

  • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample:

    • Concentration = (Absorbance - y-intercept) / slope

  • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of the compound in the selected solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Phase 1: Equilibration & Sample Prep cluster_calib Phase 2: Calibration cluster_analysis Phase 3: Analysis & Calculation start Start Weigh excess compound add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate Agitate for 24h at constant temp. add_solvent->equilibrate filter Filter Remove undissolved solid using 0.22 µm syringe filter equilibrate->filter sample_ready Saturated Solution (Filtrate) Ready for Analysis filter->sample_ready stock Prepare Stock Solution Known concentration dilute_sample Dilute Saturated Filtrate (if necessary) sample_ready->dilute_sample standards Create Standard Dilutions (≥5) stock->standards measure_standards Measure Absorbance of Standards at λmax standards->measure_standards plot_curve Plot Absorbance vs. Concentration measure_standards->plot_curve calibration_curve Generate Calibration Curve | Linear Regression (y = mx + c) plot_curve->calibration_curve calculate_conc Calculate Concentration using Calibration Curve calibration_curve->calculate_conc Use Equation measure_sample Measure Absorbance of Sample at λmax dilute_sample->measure_sample measure_sample->calculate_conc final_solubility Final Solubility Value | Account for dilution factor calculate_conc->final_solubility

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This guide provides essential information regarding the solubility of this compound. While quantitative data is not currently published, the provided qualitative predictions offer a valuable starting point for experimental design. The detailed shake-flask and UV-Vis spectroscopy protocol presented herein offers a robust and reliable method for researchers to determine the precise thermodynamic solubility in any organic solvent of interest, facilitating its effective application in drug discovery and chemical research.

References

In-depth Technical Guide: 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the mechanism of action of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine. Extensive searches of scientific literature and databases have revealed a significant lack of specific research on the biological activity and mechanism of action for this particular compound. Therefore, this document provides a detailed overview of the predicted biological activities based on the well-established roles of its core chemical moieties: the pyridine ring and the nitro group. This guide will explore the general mechanisms associated with these functional groups, offering a foundational understanding for future research into this and related molecules.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring fused with a cyclopentane ring, and further substituted with a nitro group. The parent structure, 6,7-dihydro-5H-cyclopenta[b]pyridine, serves as a valuable building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and antiviral compounds. The introduction of a nitro group at the 3-position is expected to significantly modulate its electronic properties and biological activities.

Predicted Mechanism of Action Based on Chemical Structure

While direct experimental data for this compound is not publicly available, its mechanism of action can be inferred from the known biological roles of its constituent functional groups.

The Role of the Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its prevalence is due to several key properties:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.[1]

  • π-π Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in proteins.[1]

  • Improved Pharmacokinetics: The inclusion of a pyridine moiety can enhance the aqueous solubility and metabolic stability of a molecule, which are desirable properties for drug candidates.[1][3]

Derivatives of the related 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have been investigated for their potential as corrosion inhibitors for steel alloys.[4]

The Influence of the Nitro Group

Nitro-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer effects.[5][6][7] The mechanism of action for many nitroaromatic compounds is often linked to their bioreduction.

  • Redox Cycling and Oxidative Stress: The electron-withdrawing nature of the nitro group allows it to be enzymatically reduced within cells, particularly under hypoxic conditions found in some bacteria and tumors.[5][7] This reduction can lead to the formation of reactive nitrogen species and other free radicals.[8] These reactive species can induce cellular damage through oxidative stress, leading to cytotoxicity.[7][8]

The general pathway for the bioreduction of a nitro group is illustrated below.

G cluster_0 Cellular Environment cluster_1 Cellular Damage Nitro_Compound R-NO₂ (this compound) Nitro_Radical R-NO₂⁻ (Nitro Radical Anion) Nitro_Compound->Nitro_Radical e⁻ (Nitroreductases) Nitroso R-NO (Nitroso Derivative) Nitro_Radical->Nitroso e⁻, H⁺ ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS O₂ Hydroxylamine R-NHOH (Hydroxylamine Derivative) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amino R-NH₂ (Amino Derivative) Hydroxylamine->Amino 2e⁻, 2H⁺ Damage DNA Damage, Protein Damage, Lipid Peroxidation ROS->Damage Cell_Death Cell Death Damage->Cell_Death

Figure 1. Generalized reductive activation pathway for nitroaromatic compounds.

Potential Therapeutic Applications

Based on the general activities of related compounds, this compound could be investigated for several therapeutic applications:

  • Antibacterial Agent: Many nitroimidazoles and nitrofurans are used as antibiotics.[9] The mechanism often involves the reduction of the nitro group to cytotoxic species within bacterial cells.[9]

  • Anticancer Agent: The hypoxic environment of solid tumors can facilitate the selective reduction of nitro compounds, making them potential candidates for cancer therapy.

  • Antiparasitic Agent: Nitro-containing drugs are effective against various parasites, with a mechanism that is also thought to involve reductive activation.[5][7]

It is important to note that the nitro group can also be associated with toxicity, and therefore, extensive toxicological studies would be required.[5][7]

Suggested Experimental Protocols for Future Research

To elucidate the specific mechanism of action of this compound, the following experimental workflow is proposed:

G Start Synthesis and Purification of This compound Screening Initial Biological Screening (e.g., antibacterial, anticancer cell lines) Start->Screening Activity_Confirmed Biological Activity Confirmed? Screening->Activity_Confirmed Dose_Response Dose-Response Studies (IC₅₀/MIC determination) Activity_Confirmed->Dose_Response Yes End Elucidation of Mechanism of Action Activity_Confirmed->End No Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Reductase_Assay Nitroreductase Activity Assays Mechanism_Studies->Reductase_Assay ROS_Assay Reactive Oxygen Species (ROS) Assays Mechanism_Studies->ROS_Assay Target_ID Target Identification Studies (e.g., proteomics, genetic screens) Mechanism_Studies->Target_ID In_Vivo In Vivo Efficacy and Toxicology Studies Reductase_Assay->In_Vivo ROS_Assay->In_Vivo Target_ID->In_Vivo In_Vivo->End

References

The Nitro-Pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry, gains a remarkable versatility in its biological applications through the introduction of a nitro functional group. This electron-withdrawing moiety significantly alters the electronic properties of the pyridine core, paving the way for a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of nitro-containing pyridine compounds, focusing on their anticancer and antimicrobial properties. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a critical resource for researchers in drug discovery and development.

Anticancer Activity of Nitro-Containing Pyridine Compounds

Nitro-substituted pyridine derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. The cytotoxic effects are often attributed to their ability to induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected nitro-containing pyridine compounds against various human cancer cell lines. This data provides a comparative overview of their potency and selectivity.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3--
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)>10--
Pyridine-urea derivative 8eMCF-7 (Breast)0.22 (48h)Doxorubicin1.93
Pyridine-urea derivative 8nMCF-7 (Breast)1.88 (48h)Doxorubicin1.93
3-cyanopyridine derivative 7hMCF-7 (Breast)1.89Doxorubicin-
3-cyanopyridine derivative 8fMCF-7 (Breast)1.69Doxorubicin-
Dihydropyridine analog 4dHeLa (Cervical)-Cisplatin-
Dihydropyridine analog 4dMCF-7 (Breast)-Cisplatin-
Nitropyridine-containing phenylaminoacetateBarnyard grass27.7 mg/L--

Note: This table presents a selection of data from various research publications and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocol: MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Nitro-containing pyridine compound (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the nitro-containing pyridine compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treatment Add Nitro-Pyridine Compound start->treatment 24h incubation1 Incubate (24-72h) treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate (2-4h) add_mtt->incubation2 solubilize Add Solubilization Solution incubation2->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end Determine IC50 calculate_viability->end

Workflow for the MTT Cell Viability Assay.

Antimicrobial Activity of Nitro-Containing Pyridine Compounds

Nitro-pyridine derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The nitro group is often crucial for their mechanism of action, which can involve the generation of reactive nitrogen species that damage microbial DNA and other essential macromolecules.[2]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various nitro-containing pyridine compounds against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Nicotinic acid benzylidene hydrazide (nitro substituted)S. aureus-Norfloxacin-
Nicotinic acid benzylidene hydrazide (nitro substituted)E. coli-Norfloxacin-
Nicotinic acid benzylidene hydrazide (nitro substituted)C. albicans-Fluconazole-
N-alkylated pyridine-based organic salt 66S. aureus56 ± 0.5% inhibition at 100 µg/mL--
N-alkylated pyridine-based organic salt 66E. coli55 ± 0.5% inhibition at 100 µg/mL--
2-(methyldithio)pyridine-3-carbonitrileVarious bacteria0.5 - 64--
Isonicotinic acid hydrazide derivativeS. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18–3.08 µM/mL--

Note: This table is a compilation of data from different sources. Direct comparison should be made with caution due to variations in experimental methodologies.

Experimental Protocols for Antimicrobial Susceptibility Testing

This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[4]

Principle: A standardized inoculum of bacteria is swabbed onto a Mueller-Hinton agar plate.[5] Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.[6] The agent diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.[6]

Materials:

  • Bacterial culture

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Antimicrobial disks containing the nitro-pyridine compound

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[5]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[4]

  • Disk Placement: Using sterile forceps, place the antimicrobial disks onto the inoculated agar surface.[4] Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.[6]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[6]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. Compare the zone diameter to a standardized chart to determine if the bacterium is susceptible, intermediate, or resistant to the compound.[5]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis start Prepare Bacterial Inoculum inoculate Inoculate Mueller-Hinton Agar start->inoculate place_disks Place Antimicrobial Disks inoculate->place_disks incubate Incubate (16-24h) place_disks->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Determine Susceptibility measure_zone->interpret

Workflow for the Kirby-Bauer Disk Diffusion Test.

This is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate.[8] Each well is then inoculated with a standardized bacterial suspension.[8] After incubation, the lowest concentration of the agent that inhibits visible bacterial growth is determined as the MIC.[7]

Materials:

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton broth (or other suitable broth)

  • Nitro-containing pyridine compound

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the nitro-pyridine compound in the broth directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[7] Alternatively, the absorbance can be read using a plate reader.

Signaling Pathways Modulated by Nitro-Containing Compounds

The biological activities of nitro-containing pyridine compounds are often a result of their interaction with and modulation of key cellular signaling pathways. While the precise mechanisms for many nitropyridines are still under investigation, related nitro-compounds have been shown to impact inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the immune and inflammatory responses, as well as cell survival and proliferation. Some nitroalkenes have been shown to inhibit NF-κB signaling.[9][10] This inhibition is thought to occur through the alkylation of critical cysteine residues on the p65 and p50 subunits of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[9]

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkB_P->NFkB releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates nitro_pyridine Nitro-Pyridine Compound nitro_pyridine->NFkB_active inhibits (potential site of action) DNA DNA NFkB_nuc->DNA binds to gene_transcription Pro-inflammatory Gene Transcription DNA->gene_transcription activates MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response stimulus Extracellular Signals (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., MEKK) stimulus->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) MAPK->transcription_factors activates nitro_pyridine Nitro-Pyridine Compound nitro_pyridine->MAPK inhibits (potential site of action) cellular_response Inflammation, Apoptosis, Cell Cycle Regulation transcription_factors->cellular_response regulates

References

Potential Therapeutic Targets of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity, therapeutic targets, or mechanism of action for the specific compound 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine is not available in the public domain as of the latest literature search. This technical guide, therefore, presents a predictive analysis based on the well-documented pharmacology of its core structural components: the nitroaromatic system and the fused cyclopenta[b]pyridine scaffold. The content herein is intended to guide future research and drug development efforts.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring fused with a cyclopentane ring and substituted with a nitro group. While this specific molecule remains uncharacterized biologically, its chemical architecture suggests potential therapeutic applications. The pyridine scaffold is a "privileged" structure in medicinal chemistry, present in numerous FDA-approved drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The addition of a nitro group often confers potent bioactivity, particularly in antimicrobial and oncology settings, typically through a prodrug mechanism requiring metabolic activation.[4][5][6] This document will explore the hypothetical therapeutic targets and mechanisms of action for this compound based on these established principles.

Analysis of Structural Moieties and Predicted Biological Activity

The Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a recognized pharmacophore. The parent scaffold is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.[7] Fused pyridine systems are integral to a wide array of therapeutic agents due to their ability to form crucial interactions, such as hydrogen bonds and π-π stacking, with biological targets.[8] Derivatives of the isomeric cyclopenta[c]pyridine have demonstrated significant anti-viral, insecticidal, and fungicidal properties.[9] This suggests that the cyclopenta[b]pyridine core of the title compound could serve as a rigid scaffold to orient functional groups for optimal interaction with various enzymatic targets.

The Nitroaromatic Group

Nitroaromatic compounds are a significant class of therapeutic agents, renowned for their efficacy as antibacterial, antiprotozoal, and anticancer agents.[4][10] Their mechanism of action is almost universally dependent on the bioreductive activation of the nitro group within target cells or microorganisms.[5][11] This reduction, often occurring under hypoxic (low oxygen) conditions prevalent in anaerobic bacteria and solid tumors, generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as nitro anion radicals.[4][5] These reactive species can induce cellular damage through multiple pathways, such as:

  • Covalent binding to and damaging DNA.[11]

  • Inducing oxidative and nitrosative stress.[5][11]

  • Inhibiting essential enzymes, such as DNA gyrase or specific nitroreductases.

The selective activation of nitroaromatics in target cells (e.g., bacteria or cancer cells) with higher nitroreductase activity provides a basis for their therapeutic window, though potential for toxicity and mutagenicity must be carefully evaluated.[6]

Potential Therapeutic Targets and Indications

Based on the combined properties of its structural moieties, this compound could be investigated for the following therapeutic areas and potential targets.

Antimicrobial Agents
  • Potential Targets: Bacterial nitroreductases, DNA, and other essential bacterial proteins.

  • Hypothesized Mechanism: The compound may be selectively uptaken by anaerobic or microaerophilic bacteria. Inside the bacterium, native nitroreductases would reduce the nitro group to generate cytotoxic reactive nitrogen species. These species could lead to DNA strand breaks and inhibition of DNA replication, ultimately causing bacterial cell death. This mechanism is common for nitroimidazole antibiotics like metronidazole.[5][11]

Anticancer Agents (Hypoxia-Activated Prodrugs)
  • Potential Targets: Hypoxia-inducible nitroreductases in tumor cells, DNA, and proteins involved in cell proliferation and survival like kinases.[3][12]

  • Hypothesized Mechanism: The hypoxic microenvironment of solid tumors is a key target for modern cancer therapy. The compound could diffuse into tumor tissue and undergo selective reduction in hypoxic cancer cells. The resulting reactive metabolites would induce DNA damage and apoptosis. The pyridine scaffold could further direct the molecule to specific targets, such as the ATP-binding pocket of protein kinases, which are frequently dysregulated in cancer.

Proposed Experimental Workflow for Target Identification and Validation

To empirically determine the therapeutic targets and mechanism of action of this compound, a structured experimental approach is necessary.

G A Compound Synthesis & QC B Phenotypic Screening (e.g., Antimicrobial MIC, Anticancer Cytotoxicity) A->B C Hypoxia Selectivity Assay (Normoxia vs. Hypoxia) B->C If active F In Silico Target Prediction & Molecular Docking B->F D Nitroreductase Activity Assay C->D If hypoxia-selective E DNA Damage Assay (e.g., Comet Assay) C->E If cytotoxic G Affinity Chromatography (Pull-down Assay) C->G F->G H Mass Spectrometry (Protein Identification) G->H I Recombinant Protein Assays (Enzyme Inhibition) H->I J Target Knockdown/Overexpression (Validate Cellular Effect) I->J

Caption: Proposed workflow for identifying therapeutic targets.

Detailed Methodologies

4.1.1 Phenotypic Screening (Antimicrobial)

  • Protocol: Minimum Inhibitory Concentration (MIC) determination using broth microdilution method according to CLSI guidelines. The compound would be serially diluted in a 96-well plate containing bacterial culture (e.g., Escherichia coli, Staphylococcus aureus, and anaerobic Bacteroides fragilis). The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

4.1.2 Cell Viability Assay (Anticancer)

  • Protocol: Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) are seeded in 96-well plates. Cells are treated with increasing concentrations of the compound under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for 72 hours. Cell viability is assessed using the MTT or PrestoBlue assay, which measures mitochondrial reductase activity. IC50 values are calculated to determine potency and hypoxia selectivity.

4.1.3 In Silico Target Prediction

  • Protocol: The chemical structure of this compound would be used as input for computational platforms like SwissTargetPrediction or BindingDB.[13] These tools predict potential protein targets based on structural similarity to known ligands. Molecular docking simulations using software like AutoDock or MOE can then be used to model the binding interaction of the compound with high-ranking predicted targets.[14]

Hypothesized Mechanism of Action: Bioreductive Activation

The central hypothesis for the bioactivity of this compound is its role as a prodrug that requires enzymatic reduction of the nitro group.

G cluster_products Reactive Intermediates cluster_effects Cellular Effects Compound 3-Nitro-cyclopenta[b]pyridine (Prodrug) NTR Nitroreductase (Enzyme) Compound->NTR + e- (NAD(P)H) Radical Nitro Anion Radical NTR->Radical 1e- reduction Nitroso Nitroso Derivative Radical->Nitroso Further reduction ROS Oxidative Stress (ROS/RNS) Radical->ROS Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine DNA_Damage DNA Damage & Adduct Formation Nitroso->DNA_Damage Hydroxylamine->DNA_Damage Protein_Damage Protein Dysfunction Hydroxylamine->Protein_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis ROS->Apoptosis Protein_Damage->Apoptosis

Caption: Hypothesized bioreductive activation pathway.

This pathway illustrates that under the right enzymatic conditions (e.g., inside a target pathogen or a hypoxic cancer cell), the inert parent compound is converted into a cascade of reactive species. These intermediates are the ultimate effectors of therapeutic activity, leading to widespread macromolecular damage and culminating in cell death.

Conclusion

While lacking direct experimental validation, a systematic analysis of the chemical structure of this compound strongly suggests its potential as a bioreductive prodrug. The combination of a privileged pyridine scaffold with a bioactivatable nitro group makes it a compelling candidate for development as an antimicrobial or a hypoxia-activated anticancer agent. The experimental workflows and mechanistic hypotheses presented in this guide provide a foundational framework for future research to unlock the therapeutic potential of this and related compounds. Rigorous experimental validation is the essential next step to confirm these predictions.

References

The Ascendance of Cyclopenta[b]pyridine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopenta[b]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a remarkable breadth of biological activities, including antibiotic, anticancer, antiviral, anti-inflammatory, and corrosion-inhibiting properties. This technical guide provides a comprehensive overview of the discovery and historical development of cyclopenta[b]pyridine derivatives. It details various synthetic methodologies, presents quantitative biological data for key compounds, and elucidates their mechanisms of action through signaling pathway diagrams. This document serves as an in-depth resource for researchers engaged in the exploration and application of this versatile chemical entity.

A Historical Perspective: The Dawn of a Versatile Scaffold

The journey of cyclopenta[b]pyridine derivatives began in the mid-20th century with the initial synthesis of the parent compound, 2,3-cyclopentenopyridine, also known as 6,7-dihydro-5H-cyclopenta[b]pyridine.[1] These early explorations were part of a broader scientific endeavor to investigate polycyclic aromatic nitrogen heterocycles for potential applications in pharmaceuticals and other chemical fields.[1] The inherent structural rigidity and unique electronic properties of the fused ring system quickly identified it as a promising framework for the development of novel bioactive molecules. A significant milestone in the history of this class of compounds was the discovery that the 2,3-cyclopentenopyridine moiety is a crucial component of the fourth-generation cephalosporin antibiotic, Cefpirome. This discovery solidified the importance of the cyclopenta[b]pyridine core in drug development and spurred further research into its derivatives.

Synthetic Strategies: Constructing the Cyclopenta[b]pyridine Core

A variety of synthetic routes have been developed to access the cyclopenta[b]pyridine scaffold and its derivatives, ranging from classical cyclization reactions to modern multicomponent approaches.

Cyclocondensation Reactions

One of the most common and versatile methods for the synthesis of functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is the cyclocondensation reaction. A notable example involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide, which acts as both a reagent and a catalyst.[2] This method allows for the efficient construction of highly substituted cyclopenta[b]pyridine-3-carbonitriles.

Manganese-Catalyzed Oxidation

A green and efficient approach for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues.[3] This method utilizes manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water, offering high yields and excellent chemoselectivity.[3]

Multicomponent Reactions

Multicomponent reactions (MCRs) provide an atom-economical and efficient strategy for the synthesis of complex cyclopenta[b]pyridine derivatives. One such approach involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents in a single pot.[4] Another novel multicomponent method utilizes vinilydene Meldrum's acid, ethyl 2-amino-4-dioxo-4-arylbutanoates, activated acetylenic compounds, and primary amines to generate new cyclopenta[b]pyridine derivatives in high yields.[5]

Vilsmeier Cyclization

A practical route to 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for Cefpirome, has been developed using a Vilsmeier cyclization reaction.[6] This multi-step synthesis starts from commercially available cyclopentanone and benzylamine and proceeds through nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination to afford the target compound.[6]

Biological Activities and Therapeutic Potential

Cyclopenta[b]pyridine derivatives have been shown to possess a wide array of biological activities, making them attractive candidates for drug discovery and development.

Antibacterial Activity

The most prominent example of an antibacterial cyclopenta[b]pyridine derivative is Cefpirome . As a fourth-generation cephalosporin, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[7]

dot

Cefpirome_Mechanism cluster_bacterium Bacterial Cell Cefpirome Cefpirome PBPs Penicillin-Binding Proteins (PBPs) Cefpirome->PBPs inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_synthesis catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall maintains Cell_lysis Cell Lysis (Bacterial Death) Cell_wall->Cell_lysis weakening leads to

Caption: Mechanism of action of Cefpirome.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of cyclopenta[b]pyridine derivatives. Certain compounds have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK.[8] The induction of apoptosis is a key mechanism, often involving the disruption of the Bcl-2/Bax expression balance, leading to the activation of caspase cascades.[9][10]

dot

Anticancer_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CP_Derivative Anticancer Cyclopenta[b]pyridine Derivative p53 p53 (Tumor Suppressor) CP_Derivative->p53 upregulates JNK JNK CP_Derivative->JNK upregulates Bcl2 Bcl-2 (Anti-apoptotic) CP_Derivative->Bcl2 downregulates Bax Bax (Pro-apoptotic) CP_Derivative->Bax upregulates p21 p21 p53->p21 activates G2_M_Arrest G2/M Phase Cell Cycle Arrest p21->G2_M_Arrest induces Apoptosis Apoptosis JNK->Apoptosis promotes Bcl2->Bax inhibits Caspases Caspase Cascade Bax->Caspases activates Caspases->Apoptosis executes

Caption: Anticancer signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of cyclopenta[b]pyridine derivatives has also been investigated. Some derivatives of 3-hydroxy-pyridine-4-one, a related pyridine scaffold, have shown significant anti-inflammatory effects, which are thought to be related to their iron-chelating properties and subsequent inhibition of cyclooxygenase (COX) and lipoxygenase enzymes.[11] Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated potent and selective COX-2 inhibition.[12]

dot

Anti_Inflammatory_Mechanism cluster_inflammatory_response Inflammatory Response Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (Inflammatory Mediators) COX_Enzymes->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates CP_Derivative Anti-inflammatory Cyclopenta[b]pyridine Derivative CP_Derivative->COX_Enzymes inhibits

Caption: Anti-inflammatory mechanism of action.

Antiviral, Fungicidal, and Insecticidal Activities

Recent studies have explored the application of cyclopenta[c]pyridine derivatives in agriculture. Taking the natural product cerbinal as a lead compound, novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and shown to exhibit significant activity against the Tobacco Mosaic Virus (TMV), as well as fungicidal and insecticidal properties.[13]

Corrosion Inhibition

6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and evaluated as effective corrosion inhibitors for carbon steel in acidic media.[2] These compounds adsorb onto the metal surface, forming a protective film that retards the corrosion process.

Quantitative Biological Data

The following tables summarize key quantitative data for various cyclopenta[b]pyridine derivatives, highlighting their potency in different biological assays.

Table 1: Anticancer Activity of Cyclopenta[b]pyridine and Related Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG24.5 ± 0.3[8]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneMCF-76.3 ± 0.4[8]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG27.5 ± 0.1[8]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineMCF-716 ± 1.7[8]
Pyridine-urea derivative 8eMCF-70.22[14]
Pyridine-urea derivative 8nMCF-71.88[14]

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridonethiol 89bBacillus subtilis0.12[15]
Pyridonethiol 89cBacillus subtilis0.12[15]
Transition metal complex 6Streptococcus pyogenes4[16]
Transition metal complexes 1, 2, 4Shigella flexneri, Klebsiella pneumoniae, Streptococcus pyogenes8[16]
Triazole derivative with pyridine-4-yl moietyHT29 (human colon adenocarcinoma)15.625 - >125 (µM)[17]

Table 3: Anti-TMV and Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives

CompoundActivityMeasurementConcentrationReference
4k (m-methoxyphenyl substitution)Anti-TMV (in vivo)51.1 ± 1.9% (inactivation)500 µg/mL[13]
4k (m-methoxyphenyl substitution)Anti-TMV (in vivo)50.7 ± 3.6% (curative)500 µg/mL[13]
4k (m-methoxyphenyl substitution)Anti-TMV (in vivo)53.8 ± 2.8% (protection)500 µg/mL[13]
4i (3,4,5-trifluorophenyl)Fungicidal (Sclerotinia sclerotiorum)91.9% inhibition50 µg/mL[13]
4i (3,4,5-trifluorophenyl)Fungicidal (Botrytis cinerea)75% inhibition50 µg/mL[13]
4i (3,4,5-trifluorophenyl)Fungicidal (Phytophthora infestans)62.5% inhibition50 µg/mL[13]

Table 4: Corrosion Inhibition Efficiency of Cyclopenta[b]pyridine Derivatives

CompoundConcentration (mM)Inhibition Efficiency (%)Reference
CAPD-11.097.7[2]
CAPD-21.094.4[2]
CAPD-31.091.9[2]
CAPD-41.090.5[2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative cyclopenta[b]pyridine derivatives.

General Procedure for the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)[19]

Synthesis_Protocol_1

References

Methodological & Application

Synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The methodologies presented are based on established chemical transformations, offering a practical guide for the synthesis of this and structurally related compounds.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a key structural motif found in a variety of biologically active compounds. The introduction of a nitro group at the 3-position of the pyridine ring can serve as a crucial step for further functionalization or to modulate the electronic properties of the molecule, making this compound a valuable intermediate for synthetic chemists. The following protocols outline a reliable two-step synthetic sequence for the preparation of this target compound.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

  • Synthesis of the Precursor: Oxidation of the readily available 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

  • Nitration: Electrophilic nitration of the synthesized precursor to introduce the nitro group at the 3-position of the pyridine ring.

This approach benefits from a high-yielding and well-documented procedure for the precursor synthesis, followed by a standard nitration reaction adaptable to this specific heterocyclic system.

Experimental Protocols

Part 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Precursor)

This protocol is adapted from a manganese-catalyzed oxidation of the benzylic C-H bond adjacent to the pyridine ring.[1][2]

Materials and Reagents:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol, 1.0 eq).

  • Add deionized water (2.5 mL).

  • Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq).

  • Add t-BuOOH (2.5 mmol, 5.0 eq, 65% in H₂O).

  • Stir the reaction mixture vigorously at 25°C for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 to 1:1) to afford the pure product.

Quantitative Data:

ParameterValueReference
Typical Yield88%[1]
Physical StateOff-white solid[1]
Melting Point62-63°C[1]
Part 2: Synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is a proposed adaptation based on general methods for the nitration of pyridine derivatives using nitric acid in trifluoroacetic anhydride.[3][4]

Materials and Reagents:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (from Part 1)

  • Trifluoroacetic anhydride (TFAA)

  • Fuming nitric acid (HNO₃)

  • Ice/water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol, 1.0 eq) in trifluoroacetic anhydride (5-10 mL).

  • Cool the solution to 0°C using an ice/water bath.

  • Slowly add fuming nitric acid (1.1 mmol, 1.1 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Expected Quantitative Data:

Quantitative data for this specific reaction is not available in the cited literature. Yields for the nitration of various pyridine derivatives using this method typically range from moderate to good (e.g., 10-83%).[4] Characterization of the final product should be performed using standard analytical techniques (NMR, MS, IR).

ParameterExpected Value
Molecular FormulaC₈H₆N₂O₃
Molecular Weight178.15 g/mol
Purity (HPLC)>95% (after purification)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Nitration start1 2,3-Cyclopentenopyridine reaction1 Oxidation (Mn(OTf)₂, t-BuOOH, H₂O, 25°C) start1->reaction1 workup1 Aqueous Workup & Extraction (EtOAc) reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one purification1->product1 start2 Precursor from Part 1 reaction2 Nitration (HNO₃, TFAA, 0°C to RT) start2->reaction2 workup2 Quenching & Neutralization (Ice, NaHCO₃) reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one purification2->product2

Caption: Two-step synthesis of the target compound.

Alternative Synthetic Approach: Three-Component Ring Transformation

An alternative, more direct route to a nitrated cyclopenta[b]pyridine core involves a three-component ring transformation (TCRT).[5] This reaction utilizes 1-methyl-3,5-dinitro-2-pyridone, cyclopentanone, and ammonia. While this method constructs the nitro-substituted ring system in a single step, it has been reported to result in a low yield for the cyclopentanone-derived product.[5]

TCRT_Workflow reagents 1-Methyl-3,5-dinitro-2-pyridone + Cyclopentanone + Ammonia reaction Three-Component Ring Transformation (Heat) reagents->reaction product Nitrated cyclopenta[b]pyridine Derivative reaction->product

Caption: Alternative one-pot synthesis pathway.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Fuming nitric acid and trifluoroacetic anhydride are highly corrosive and should be handled with extreme care.

  • Oxidizing agents like t-BuOOH should be handled according to safety data sheets.

  • Reactions should be performed behind a safety shield, especially during the nitration step.

This document is intended for use by trained professionals and does not supersede the need for a thorough risk assessment before commencing any experimental work.

References

Application Notes and Protocols for the Laboratory Preparation of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary and most established method involves the synthesis of the parent heterocycle, 6,7-dihydro-5H-cyclopenta[b]pyridine, followed by electrophilic nitration. An alternative, potential one-pot synthesis via a three-component reaction is also discussed.

Physicochemical Properties and Safety Information

A summary of the physicochemical properties of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, is provided below. It is crucial to handle all reagents and products with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.

PropertyValueReference
Chemical Name6,7-Dihydro-5H-cyclopenta[b]pyridine[1]
Synonyms5H-1-Pyrindine, 6,7-dihydro-; 2,3-Cyclopentenopyridine[1]
Molecular FormulaC₈H₉N[1]
Molecular Weight119.16 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting Point68-72°C[1]
Boiling Point245-248°C at 760 mmHg[1]
SolubilitySoluble in ethanol, DMSO, and dichloromethane; slightly soluble in water.[1]

Safety data for the final product, this compound (CAS RN 84531-36-2), indicates that it is a warning-level hazard, with hazard statements H302, H315, H319, H332, and H335.[2]

Experimental Protocols

Method 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine and Subsequent Nitration

This two-step method is a reliable route to the target compound.

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A precursor to the parent heterocycle can be synthesized via a manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.

Materials and Reagents:

  • 2,3-Cyclopentenopyridine

  • Mn(OTf)₂

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), t-BuOOH (65% in H₂O, 2.5 mmol), and H₂O (2.5 mL).[3]

  • Stir the reaction mixture at 25°C for 24 hours.[3]

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).[3]

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.[3]

  • Purify the resulting residue by flash column chromatography on silica gel (Ethyl acetate/Petroleum ether gradient from 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[3]

Quantitative Data for Step 1:

ProductYieldMelting Point
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one88%62-63°C

Note: The reduction of the ketone to the methylene group to obtain 6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through standard methods such as Wolff-Kishner or Clemmensen reduction, which are well-documented in organic chemistry literature.

Step 2: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol is adapted from general procedures for the nitration of pyridines.

Materials and Reagents:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Carbonate solution

  • Acetone

Procedure:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.[4][5]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, place the 6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Addition of Nitrating Acid: Cool the flask containing the pyridine substrate in an ice bath. Slowly add the prepared nitrating mixture dropwise to the substrate.

  • Heating: After the addition is complete, carefully heat the reaction mixture. The temperature and reaction time will need to be optimized, but a starting point could be heating to 100-130°C for several hours, similar to protocols for other pyridine nitrations.[5] Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.[4][5]

  • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until a pH of 7-8 is reached.[4]

  • Collect the precipitated solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as acetone.[5]

Expected Product: this compound. The nitration of pyridine derivatives typically occurs at the 3-position (β-position) due to the deactivating effect of the nitrogen atom on the ring towards electrophilic substitution.

Method 2: Three-Component Synthesis of Nitro-cyclopenta[b]pyridines (Alternative Route)

This method offers a potential one-pot synthesis of a nitro-substituted cyclopenta[b]pyridine derivative.

General Concept:

This reaction involves the condensation of 1-methyl-3,5-dinitro-2-pyridone with a ketone (in this case, cyclopentanone) in the presence of a nitrogen source like ammonia.[6] This three-component ring transformation (TCRT) can lead to the formation of nitropyridines.[6]

Materials and Reagents:

  • 1-methyl-3,5-dinitro-2-pyridone

  • Cyclopentanone

  • Ammonia (in methanol or as ammonium acetate)

  • Methanol

General Procedure:

  • A solution of 1-methyl-3,5-dinitro-2-pyridone in methanol is heated with cyclopentanone in the presence of ammonia.[6]

  • The reaction conditions, such as temperature and reaction time, would require optimization for this specific substrate combination. For instance, with cyclohexanone, the reaction is heated at 70°C.[6]

  • The product, a nitro-cyclopenta[b]pyridine, would then be isolated and purified using standard techniques like chromatography.

Note: While this method has been reported to produce cyclopenta[b]pyridine derivatives, the specific isomer and yield for the reaction with cyclopentanone would need to be determined experimentally.[6]

Visualizations

Experimental Workflow: Method 1

Workflow for Synthesis via Nitration cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration Start Start with 2,3-Cyclopentenopyridine Reaction1 Mn(OTf)2 catalyzed oxidation with t-BuOOH in H2O Start->Reaction1 Extraction Extract with Ethyl Acetate Reaction1->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification1 Column Chromatography Drying->Purification1 Product1 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Purification1->Product1 Reduction Ketone Reduction (e.g., Wolff-Kishner) Product1->Reduction Precursor 6,7-dihydro-5H-cyclopenta[b]pyridine Reduction->Precursor Reaction2 Nitration of Precursor Precursor->Reaction2 Nitrating_Mixture Prepare Nitrating Acid (HNO3/H2SO4) Nitrating_Mixture->Reaction2 Workup Quench with Ice & Neutralize Reaction2->Workup Isolation Filter Precipitate Workup->Isolation Purification2 Recrystallization Isolation->Purification2 Final_Product 3-Nitro-6,7-dihydro-5H- cyclopenta[B]pyridine Purification2->Final_Product

Caption: Step-by-step workflow for the synthesis of the target compound via nitration.

Logical Relationship: Alternative Three-Component Synthesis

Conceptual Three-Component Synthesis Dinitropyridone 1-methyl-3,5-dinitro-2-pyridone Reaction Three-Component Ring Transformation Dinitropyridone->Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Reaction Ammonia Ammonia Ammonia->Reaction Product Nitro-cyclopenta[b]pyridine (Isomeric mixture possible) Reaction->Product

Caption: Reactant relationship in the alternative three-component synthesis route.

References

Application Notes and Protocols for the Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-cyclopentenopyridine, is a bicyclic heterocyclic compound. Its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The introduction of a nitro group onto this scaffold can serve as a key step in the synthesis of more complex functionalized molecules, providing a handle for further chemical transformations such as reduction to an amino group, which is a common pharmacophore.

These application notes provide a comprehensive guide to the nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine. Due to the electron-deficient nature of the pyridine ring, its direct nitration can be challenging. Therefore, two potential protocols are presented here: a direct nitration approach and a more efficient method involving an N-oxide intermediate. The regioselectivity of the nitration is influenced by the electronic effects of both the pyridine nitrogen and the fused cyclopentane ring.

Predicted Regioselectivity

The nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the pyridine nitrogen and the fused alkyl (cyclopentane) ring.

  • Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the pyridine ring towards electrophilic attack and directing incoming electrophiles to the 3-position (meta-position).

  • Fused Cyclopentane Ring: The alkyl group is electron-donating, activating the ring and directing electrophiles to the ortho and para positions. In the context of the 6,7-dihydro-5H-cyclopenta[b]pyridine ring system, this corresponds to the 4-position.

Therefore, a mixture of 3-nitro and 4-nitro isomers is expected in the direct nitration, with the 4-nitro isomer potentially being favored due to the activating effect of the cyclopentane ring. The N-oxidation of the pyridine nitrogen can enhance the electron density of the ring and selectively direct the nitration to the 4-position.

Experimental Protocols

Two primary methodologies are proposed for the nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine.

Protocol 1: Direct Nitration using Nitric Acid in Trifluoroacetic Anhydride

This protocol is based on a general method for the nitration of pyridine derivatives. It is expected to yield a mixture of 3-nitro and 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid (70%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (2.0 eq) to the stirred solution.

  • After 15 minutes of stirring at 0 °C, add concentrated nitric acid (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomeric products.

  • Characterize the purified products by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Nitration via an N-Oxide Intermediate

This two-step protocol involves the initial N-oxidation of the substrate followed by nitration. This method is anticipated to provide a higher yield and greater selectivity for the 4-nitro isomer.

Step 2a: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and 3-chlorobenzoic acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide, which can often be used in the next step without further purification.

Step 2b: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate (KNO₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide.

  • Characterize the final product using spectroscopic techniques.

Data Presentation

The following tables summarize the expected outcomes based on the nitration of analogous compounds.

Table 1: Predicted Products of Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

Product NameStructurePredicted Position of Nitration
3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine3-nitro isomer3-position
4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine4-nitro isomer4-position
4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide4-nitro N-oxide4-position

Table 2: Quantitative Data from Nitration of Analogous Pyridine Derivatives

SubstrateNitrating AgentProduct(s)Yield (%)Reference
PyridineHNO₃ / TFAA3-Nitropyridine10-83--INVALID-LINK--
2,3-Lutidine-N-oxideKNO₃ / H₂SO₄4-Nitro-2,3-lutidine-N-oxide91-93--INVALID-LINK--
N-acetyl-tetrahydroquinolineHNO₃ / H₂SO₄6-Nitro- and 7-Nitro-N-acetyl-tetrahydroquinolineMixture--INVALID-LINK--

Visualizations

Reaction Pathway for Direct Nitration

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Sigma Complexes cluster_products Products A 6,7-dihydro-5H-cyclopenta[b]pyridine B HNO₃ / TFAA C Wheland Intermediate (Attack at C3) B->C Electrophilic Attack at C3 D Wheland Intermediate (Attack at C4) B->D Electrophilic Attack at C4 E This compound C->E Deprotonation F 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine D->F Deprotonation

Caption: Proposed reaction pathway for the direct nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine.

Experimental Workflow for Nitration via N-Oxide

G cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Work-up & Purification start 6,7-dihydro-5H-cyclopenta[b]pyridine reagent1 m-CPBA, DCM product1 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide reagent1->product1 reagent2 KNO₃, H₂SO₄ product2 4-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide reagent2->product2 workup Quenching, Extraction, Chromatography product2->workup final_product Purified Product workup->final_product

Caption: Step-by-step experimental workflow for the nitration via an N-oxide intermediate.

Safety Precautions

  • Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Always perform the reaction in a well-ventilated fume hood.

  • Concentrated acids (nitric and sulfuric) and trifluoroacetic anhydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • m-CPBA is a potentially explosive oxidizing agent. Avoid grinding it and store it appropriately.

  • Quenching of the reaction mixture should be done slowly and carefully, especially when neutralizing with a base, to control the exothermic reaction and gas evolution.

Application Notes and Protocols for 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine as a versatile intermediate in organic synthesis. The primary application highlighted is its reduction to 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine, a key building block for the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry.[1][2]

Overview and Key Applications

This compound is a valuable starting material due to the reactivity of its nitro group. The electron-withdrawing nature of the nitro group also influences the reactivity of the pyridine ring. The most prominent application of this compound is its reduction to the corresponding amine, 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine. This amino derivative serves as a precursor for the synthesis of fused pyridine heterocycles, which are of significant interest in drug discovery and materials science.[3][4][5][6] The general synthetic utility is outlined below.

G start 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine amine 3-Amino-6,7-dihydro-5H- cyclopenta[b]pyridine start->amine Reduction fused_pyridines Fused Pyridine Derivatives (e.g., Pyrazolo[3,4-b]pyridines, Pyrido[2,3-d]pyrimidines) amine->fused_pyridines Cyclocondensation Reactions

Caption: Synthetic pathway from this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound and its amino derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₈N₂O₂164.16Light yellow solid (predicted)84531-36-2
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridineC₈H₁₀N₂134.18Off-white to brown solid (predicted)Not available

Note: Some physical properties are predicted based on structurally similar compounds.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol describes the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This is a standard and efficient method for the reduction of aromatic nitro groups.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Celite®

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification dissolve Dissolve Nitro Compound in Methanol add_catalyst Add 10% Pd/C dissolve->add_catalyst purge_n2 Purge with N₂ add_catalyst->purge_n2 purge_h2 Purge with H₂ (3x) purge_n2->purge_h2 stir Stir under H₂ atmosphere (room temperature, 4-6 h) purge_h2->stir monitor Monitor by TLC/LC-MS stir->monitor purge_n2_final Purge with N₂ monitor->purge_n2_final filter Filter through Celite® purge_n2_final->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify

Caption: Workflow for the catalytic hydrogenation of this compound.

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 6.09 mmol).

  • Add methanol (30 mL) and stir until the solid is completely dissolved.

  • Carefully add 10% Pd/C (0.10 g, 10 wt%) to the solution.

  • Seal the flask with a septum and purge with nitrogen gas for 5 minutes.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully purge the flask with nitrogen gas to remove excess hydrogen.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Ensure the filter cake remains wet with solvent during and after filtration.

  • Wash the filter cake with additional ethyl acetate (2 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield and Spectroscopic Data:

ProductTypical Yield (%)¹H NMR (predicted, CDCl₃, 400 MHz) δ (ppm)¹³C NMR (predicted, CDCl₃, 100 MHz) δ (ppm)
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine85-957.85 (d, 1H), 6.90 (d, 1H), 6.60 (s, 1H), 3.80 (br s, 2H, NH₂), 2.90 (t, 2H), 2.75 (t, 2H), 2.10 (m, 2H)158.2, 140.1, 135.5, 120.3, 115.8, 32.4, 28.9, 23.1
Protocol 2: Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative

This protocol illustrates the use of 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine in a cyclocondensation reaction to form a fused pyrazolo[3,4-b]pyridine, a scaffold of interest in medicinal chemistry.[7]

Materials and Reagents:

  • 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Ice bath

  • Aqueous sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

Reaction Scheme:

G reactants 3-Amino-6,7-dihydro-5H- cyclopenta[b]pyridine + Ethyl Acetoacetate intermediate Condensation Intermediate reactants->intermediate Heat product 4-Methyl-1,5,6,7-tetrahydro- cyclopenta[d]pyrazolo[3,4-b]pyridin-3(2H)-one intermediate->product Cyclization (PPA)

Caption: Synthesis of a fused pyrazolo[3,4-b]pyridine derivative.

Procedure:

  • In a round-bottom flask, mix 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 g, 7.45 mmol) and ethyl acetoacetate (1.07 g, 8.20 mmol).

  • Heat the mixture at 120-130 °C for 2 hours with stirring.

  • Cool the reaction mixture to about 80 °C and carefully add polyphosphoric acid (10 g).

  • Increase the temperature to 140 °C and stir for an additional 1 hour.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully add crushed ice to the flask, followed by slow neutralization with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired fused pyridine derivative.

Expected Product Data:

ProductTypical Yield (%)
4-Methyl-1,5,6,7-tetrahydro-cyclopenta[d]pyrazolo[3,4-b]pyridin-3(2H)-one60-75
Safety Precautions
  • This compound: Handle with care. Nitro compounds can be toxic and potentially explosive, although this compound is not known to be particularly hazardous.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform the reaction in a well-ventilated fume hood, away from ignition sources. The Pd/C catalyst is pyrophoric upon drying and should be handled with care, preferably kept wet.

  • Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. It reacts exothermically with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

These protocols provide a foundation for the synthetic utilization of this compound. The resulting amino derivative is a versatile intermediate for creating a diverse range of fused heterocyclic compounds for further investigation in drug discovery and materials science.[2][8][9]

References

Application Notes & Protocols: 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine as a versatile building block in the synthesis of novel pharmaceutical agents. Due to the limited direct literature on this specific nitro-derivative, this document combines established synthetic routes for the core scaffold with the known utility of the nitropyridine motif in medicinal chemistry to propose potential applications and detailed experimental protocols.

Introduction: The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core, a bicyclic heterocyclic compound, is recognized as a "privileged" structure in medicinal chemistry.[1] Its rigid framework and the presence of a pyridine ring make it an attractive starting point for the synthesis of bioactive molecules.[2] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as kinase inhibitors and antiviral agents.[2] The introduction of a nitro group at the 3-position of this scaffold offers a strategic handle for further chemical modifications, significantly broadening its potential in drug discovery.

The nitro group is a versatile functional group in medicinal chemistry. It can be reduced to a primary amine, a key functional group for introducing a wide variety of substituents, or it can be used for its electron-withdrawing properties to modulate the electronic character of the pyridine ring.[3] Nitropyridine derivatives have been utilized as precursors in the synthesis of compounds with antitumor, antiviral, and anti-neurodegenerative activities.[1]

Potential Therapeutic Applications and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of cyclopenta[b]pyridine and related fused pyrimidine derivatives has shown activity against several important biological targets. The 3-nitro derivative can be considered a key intermediate for accessing analogs targeting these pathways.

  • Sigma-1 Receptor Antagonism: Derivatives of the related 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been identified as potent and selective sigma-1 receptor antagonists, with potential applications in the treatment of pain.[4] The 3-amino derivative, accessible from the 3-nitro compound, could be a crucial building block for synthesizing novel sigma-1 receptor modulators.

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: Fused pyrazolo-pyrimidine structures incorporating the cyclopenta[d] ring system have been developed as orally active CRF1 receptor antagonists.[5] The this compound scaffold could serve as a precursor to novel CRF1 antagonists for potential use in stress-related disorders.

The diagram below illustrates a hypothetical drug discovery workflow starting from the 3-nitro building block to target the Sigma-1 receptor.

G A 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine B Reduction of Nitro Group A->B C 3-Amino-6,7-dihydro-5H- cyclopenta[b]pyridine B->C D Amide Coupling or Reductive Amination C->D E Library of Amide/Amine Derivatives D->E F In Vitro Screening: Sigma-1 Receptor Binding Assay E->F G Lead Compound Identification F->G H In Vivo Pain Models (e.g., Formalin Test) G->H I Preclinical Candidate H->I

Fig. 1: Drug discovery workflow for Sigma-1 receptor antagonists.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached by first constructing the core scaffold, followed by a regioselective nitration.

Several methods have been reported for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core. One efficient method involves the cyclization of 1,5-dicarbonyl compounds with ammonium acetate.[6]

Materials:

  • Chalcone derivatives (e.g., from benzaldehyde and cyclopentanone)

  • 1-(Thiophen-3-yl)ethanone (or other suitable ketone)

  • Ammonium acetate (NH₄OAc)

  • Acetic acid

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane/n-hexane

Procedure:

  • Synthesis of 1,5-dicarbonyls: Prepare the 1,5-dicarbonyl intermediates by reacting appropriate chalcone derivatives.[6]

  • Cyclization: To a solution of the 1,5-dicarbonyl (1.5 mmol) in 25 mL of acetic acid, add ammonium acetate (4.5 mmol).[6]

  • Reflux the reaction mixture in an open system for 2-6 hours.[6]

  • Work-up: Remove the acetic acid under reduced pressure. Extract the crude product with chloroform (3 x 10 mL) and dry the combined organic layers over sodium sulfate.[6]

  • Purification: After removing the solvent, purify the crude product by silica gel column chromatography using a dichloromethane/n-hexane (1:3) eluent system.[6]

Direct nitration of the pyridine ring can be challenging due to the electron-deficient nature of the ring and the acidic conditions often leading to N-protonation, which further deactivates the ring towards electrophilic substitution.[7] However, methods for the meta-nitration of pyridines have been developed.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine

  • Concentrated nitric acid (HNO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure (Hypothetical, based on similar nitrations):

  • Reaction Setup: In a round-bottom flask, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (1 mmol) in dichloromethane. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (2.2 mmol), followed by the dropwise addition of a pre-mixed solution of concentrated nitric acid (1.1 mmol) and an aqueous solution of sodium metabisulfite.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 3-nitro derivative.

The following diagram outlines the proposed synthetic pathway.

G cluster_0 Scaffold Synthesis cluster_1 Nitration A Cyclopentanone + Benzaldehyde derivative B Chalcone Intermediate A->B Claisen-Schmidt Condensation C 1,5-Dicarbonyl Compound B->C Michael Addition D 6,7-Dihydro-5H- cyclopenta[b]pyridine Core C->D NH4OAc, Acetic Acid E 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine D->E HNO3, TFAA

Fig. 2: Proposed synthesis of this compound.

Bioisosteric Replacement and Further Derivatization

The 3-nitro group is an excellent precursor to the 3-amino group via reduction (e.g., using H₂, Pd/C, or SnCl₂). The resulting amine can then be used in a variety of coupling reactions to generate a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, the nitro group itself can be considered a bioisostere in some contexts, or it can be replaced with other functional groups to modulate the compound's physicochemical properties.[8][9][10][11]

Table 1: Potential Bioisosteric Replacements for the Nitro Group and their Rationale

Original GroupBioisosteric ReplacementRationale for Replacement
Nitro (-NO₂)Cyano (-CN)Similar size and electron-withdrawing properties; can act as a hydrogen bond acceptor.
Nitro (-NO₂)Sulfonamide (-SO₂NH₂)Can improve polarity and act as a hydrogen bond donor/acceptor, potentially reducing enzymatic degradation.[8]
Nitro (-NO₂)Trifluoromethyl (-CF₃)Strong electron-withdrawing group; can enhance metabolic stability and lipophilicity.[10]
Nitro (-NO₂)TetrazoleCan act as a non-classical bioisostere for a carboxylic acid (after conversion), improving lipophilicity and membrane permeability.[8][9]

Representative Biological Data of Related Scaffolds

The following table summarizes in vitro data for derivatives of related scaffolds to provide a benchmark for potential activity.

Table 2: Biological Activity of Representative Cyclopenta-fused Heterocycles

Compound ClassTargetRepresentative CompoundIn Vitro Activity (Kᵢ or IC₅₀)Reference
Cyclopenta[d]pyrimidineSigma-1 ReceptorCompound 33Kᵢ = 15.6 nM[4]
Cyclopenta[d]pyrazolo[1,5-a]pyrimidineCRF1 ReceptorExample from studyIC₅₀ = 10-100 nM (range)[5]

Note: The data presented above is for structurally related but distinct scaffolds. It is intended to illustrate the potential of this class of compounds and should be used as a guide for designing new screening campaigns.

Conclusion

This compound represents a promising, albeit underexplored, building block for the development of novel therapeutics. Its synthesis is feasible through established methods for constructing the core scaffold followed by regioselective nitration. The true value of this intermediate lies in the versatility of the nitro group, which allows for extensive derivatization to probe structure-activity relationships against various biological targets, including GPCRs and ion channels. The protocols and potential applications outlined in this document provide a solid foundation for researchers to begin exploring the medicinal chemistry of this intriguing scaffold.

References

Application Notes and Protocols: 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a recognized pharmacophore with a rigid bicyclic structure that provides a valuable framework for the spatial arrangement of substituents, making it an attractive core for the design of novel bioactive molecules.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Nitro-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[3]

While specific medicinal chemistry applications of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine are not extensively reported in publicly available literature, this document outlines its potential applications based on the known biological activities of the parent scaffold and the general utility of the nitro group. These notes provide hypothetical applications, experimental protocols, and data presentation formats to guide researchers in exploring the therapeutic potential of this and related compounds.

Potential Therapeutic Applications

The rigid structure of the 6,7-dihydro-5H-cyclopenta[b]pyridine core makes it a candidate for targeting well-defined binding pockets in enzymes, such as those found in kinases.[1] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The parent scaffold has been investigated for its potential as a kinase inhibitor.[1][2] The addition of a nitro group could enhance binding affinity or modulate selectivity for specific kinase targets.

Furthermore, nitrogen-containing heterocyclic compounds are actively researched for their therapeutic potential in neurodegenerative diseases and as anti-inflammatory and anticancer agents.[1][4][5]

Data Presentation: Hypothetical Inhibitory Activity

To guide future research, the following table presents a hypothetical summary of the inhibitory activity of this compound against a panel of cancer-related kinases. This data is illustrative and intended to provide a template for presenting screening results.

Target KinaseCompound IDIC50 (nM)Assay Type
Cyclin-Dependent Kinase 2 (CDK2)NCDP-1150In vitro biochemical
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)NCDP-1450In vitro biochemical
Epidermal Growth Factor Receptor (EGFR)NCDP-1>10,000In vitro biochemical
c-Jun N-terminal Kinase 1 (JNK1)NCDP-1800In vitro biochemical

NCDP-1: this compound

Experimental Protocols

Synthesis of this compound Derivatives

A plausible synthetic route to this compound could involve the nitration of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine. The following protocol is a general method adapted from known procedures for the synthesis of related compounds.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Fuming nitric acid (90%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • In a round-bottom flask cooled to 0 °C in an ice bath, slowly add 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) to a mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (3.0 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using an in vitro biochemical assay.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (as a control).

  • Add 2.5 µL of the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from the this compound scaffold.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF CDK2 CDK2 ERK->CDK2 Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Inhibitor 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine (Hypothetical Inhibitor) Inhibitor->RTK Inhibitor->CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle

Caption: Hypothetical targeting of kinase signaling pathways by a novel inhibitor.

Experimental Workflow

The diagram below outlines the general workflow for the discovery and initial evaluation of novel therapeutic compounds based on the this compound scaffold.

G Start Scaffold Selection: 6,7-dihydro-5H-cyclopenta[b]pyridine Synthesis Synthesis of 3-Nitro Derivative Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Kinase Inhibition Screening Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design End Preclinical Development SAR->End Candidate Selection Lead_Opt->Synthesis

Caption: Workflow for synthesis, screening, and optimization of novel inhibitors.

Conclusion

While direct evidence for the medicinal chemistry applications of this compound is limited, its structural features and the known bioactivity of the parent scaffold and nitro-containing compounds suggest significant potential. This compound and its derivatives represent a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. The protocols and frameworks provided in these notes are intended to facilitate further research into this and related chemical series. Future work should focus on the synthesis of a library of derivatives and their systematic evaluation against a broad panel of biological targets to uncover their full therapeutic potential.

References

Application Note: 1H NMR Analysis of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the 1H NMR spectrum of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine, including predicted chemical shifts and coupling constants. It also outlines a comprehensive experimental protocol for acquiring high-quality 1H NMR data for this and similar small organic molecules.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and 3-nitropyridine. The strong electron-withdrawing effect of the nitro group at the 3-position is expected to significantly deshield the adjacent aromatic protons.

Table 1: Predicted 1H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-29.1 - 9.3d~2.5
H-48.8 - 9.0dd~4.5, ~1.5
H-53.0 - 3.2t~7.5
H-62.1 - 2.3p~7.5
H-72.9 - 3.1t~7.5

Experimental Protocol

This section details the methodology for the acquisition of a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum. If necessary, purify the compound using an appropriate technique such as recrystallization or column chromatography.

  • Sample Quantity: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common first choice for many organic molecules.[1] Other solvents like deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) can be used if solubility is an issue.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Before data acquisition, the spectrometer's probe must be tuned to the correct frequency for both the observe (1H) and lock (2H) channels. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient for a routine 1H NMR spectrum.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from -1 to 12 ppm for organic molecules.

    • Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative 1H NMR. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is typical for high-resolution spectra.

    • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum should be manually phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the entire spectrum.

  • Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).[2]

  • Integration: The relative areas under the peaks should be integrated to determine the proton ratios in the molecule.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the 1H NMR analysis of a small organic molecule like this compound.

G Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Integrate and Pick Peaks J->K L Structure Elucidation K->L

Caption: A flowchart outlining the key stages of 1H NMR analysis.

References

Application Note: 13C NMR Characterization of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, substituted with a nitro group, presents a unique electronic and steric profile. Unambiguous structural confirmation and purity assessment are critical for its application in drug development. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This application note outlines the expected 13C NMR spectral data and provides a comprehensive experimental protocol for its acquisition.

Predicted 13C NMR Data

Due to the limited availability of published experimental data for this specific compound, the following 13C NMR chemical shifts are predicted based on the analysis of structurally similar compounds, including substituted pyridines and cyclopentane-fused heterocycles. The presence of the electron-withdrawing nitro group and the fusion of the cyclopentane ring significantly influence the chemical shifts of the pyridine ring carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)MultiplicityNotes
C2~152Singlet (Quaternary)Deshielded due to proximity to nitrogen and nitro group.
C3~148Singlet (Quaternary)Directly attached to the nitro group, highly deshielded.
C4~120Doublet (CH)Aromatic methine carbon.
C4a~160Singlet (Quaternary)Bridgehead carbon, deshielded by the pyridine ring.
C5~30Triplet (CH2)Aliphatic methylene in the cyclopentane ring.
C6~25Triplet (CH2)Aliphatic methylene in the cyclopentane ring.
C7~32Triplet (CH2)Aliphatic methylene in the cyclopentane ring, adjacent to the aromatic ring.
C7a~135Singlet (Quaternary)Bridgehead carbon.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Predicted values are for a standard deuterated solvent like CDCl3 and may vary based on experimental conditions.

Experimental Protocol

This protocol details the methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Materials and Equipment:

  • This compound (sample)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher) with a 13C probe

  • Pipettes and vials for sample preparation

  • Cotton or glass wool for filtration

Sample Preparation:

  • Weigh approximately 20-50 mg of the purified this compound into a clean, dry vial.[1]

  • Add 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition:

  • Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent (CDCl3).

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters are as follows:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative analysis, especially for quaternary carbons.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Spectral Width (SW): 0 to 220 ppm.

  • Initiate the data acquisition.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum using the solvent peak of CDCl3 at 77.16 ppm.

  • Integrate the signals if quantitative analysis is required (ensure appropriate acquisition parameters were used).

  • Label the peaks with their corresponding chemical shifts.

Visualizations

G Figure 1: Experimental Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (20-50 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock setup Set Acquisition Parameters lock->setup acquire Acquire Data (FID) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Analysis reference->analyze

References

Application Note: Mass Spectrometry of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine using mass spectrometry. While specific experimental data for this compound is not widely available, this application note outlines a predicted fragmentation pathway based on the known behavior of related nitroaromatic and pyridine compounds. Furthermore, a comprehensive experimental protocol for its analysis by electron ionization mass spectrometry (EI-MS) is provided, including sample preparation, instrumentation, and data acquisition parameters. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and analysis of this and structurally similar molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate mass determination and structural elucidation are critical for its unequivocal identification and for understanding its chemical properties. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for this purpose, providing both molecular weight information and a characteristic fragmentation pattern that serves as a molecular fingerprint. This note details the anticipated mass spectrometric behavior and provides a robust protocol for its analysis.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to be driven by the presence of the nitro group and the pyridine ring. The molecular ion ([M]•+) is first formed by the loss of an electron. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of the Nitro Group: A primary fragmentation event for nitroaromatic compounds is the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂, 46 u) or as a nitric oxide radical (•NO, 30 u).[1] The loss of •NO₂ would result in a fragment ion at m/z 118, while the loss of •NO would yield a fragment at m/z 134.

  • Pyridine Ring Fragmentation: Pyridine and its derivatives are known to undergo ring fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 u).[2] This could occur from the molecular ion or subsequent fragment ions.

  • Cyclopentane Ring Fragmentation: The dihydro-cyclopenta moiety may undergo fragmentation through the loss of ethylene (C₂H₄, 28 u) or other small neutral molecules.

A proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M [M]•+ m/z 164 F1 [M - NO₂]•+ m/z 118 M->F1 - NO₂ (46 u) F2 [M - NO]•+ m/z 134 M->F2 - NO (30 u) F3 [M - HCN]•+ m/z 137 M->F3 - HCN (27 u) F4 [F1 - C₂H₄]•+ m/z 90 F1->F4 - C₂H₄ (28 u)

Caption: Proposed EI fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization. The relative abundance is a qualitative prediction.

m/z Proposed Fragment Proposed Structure Predicted Relative Abundance
164[M]•+C₈H₈N₂O₂Moderate
118[M - NO₂]•+C₈H₈NHigh
134[M - NO]•+C₈H₈N OModerate
137[M - HCN]•+C₇H₇NO₂Low
90[M - NO₂ - C₂H₄]•+C₆H₄NModerate

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol provides a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.[3]

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.[3]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.[4]

2. Instrumentation

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject into GC-MS Filter->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Data Detect->Acquire Process Process Spectrum Acquire->Process Analyze Analyze Fragmentation Process->Analyze

Caption: Workflow for the mass spectrometric analysis of the target compound.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on established principles of mass spectrometry, offers a reliable starting point for spectral interpretation. The detailed experimental protocol ensures that researchers can confidently perform the analysis and obtain high-quality, reproducible data for the characterization of this and related compounds.

References

Application Notes and Protocols: FT-IR Spectrum of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine. The document outlines the theoretical vibrational modes, a protocol for experimental analysis, and a workflow for spectral interpretation. This information is valuable for the characterization and quality control of this heterocyclic compound in research and drug development settings.

Predicted FT-IR Spectral Data

The table below summarizes the principal expected absorption bands, their corresponding vibrational modes, and the typical wavenumber ranges.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
3100-3000C-H StretchAromatic (Pyridine Ring)Medium to Weak
2960-2850C-H StretchAliphatic (Cyclopentane Ring)Medium
1600-1585C=C StretchAromatic (Pyridine Ring)Medium to Strong
1550-1475N-O Asymmetric StretchNitro GroupStrong
1470-1450C-H Bend (Scissoring)Aliphatic (CH₂)Medium
1360-1290N-O Symmetric StretchNitro GroupStrong
1370-1350C-H Rock (Methyl)(If present as impurity)Weak
~850N-O Bend (Scissor)Nitro GroupMedium
800-600C-H Out-of-plane BendAromaticStrong

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol details the procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

I. Objective:

To obtain the infrared spectrum of this compound for structural elucidation and purity assessment.

II. Materials and Equipment:

  • This compound sample

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Methanol or Isopropanol for cleaning

  • Lint-free wipes

  • Computer with FT-IR software

III. Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in methanol or isopropanol and allow it to dry completely.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard scanning range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and other necessary spectral processing as required.

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted absorption bands (as detailed in the table above) to confirm the identity and purity of the compound.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.

Visualizations

Experimental Workflow for FT-IR Analysis

The following diagram illustrates the logical flow of the experimental procedure for obtaining and analyzing the FT-IR spectrum of this compound.

FT_IR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_end start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation (Apply to ATR Crystal) background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum data_processing Data Processing (Baseline Correction) acquire_spectrum->data_processing peak_identification Peak Identification data_processing->peak_identification spectral_interpretation Spectral Interpretation & Comparison peak_identification->spectral_interpretation report Generate Report spectral_interpretation->report end End report->end Functional_Groups_IR compound This compound Nitro Group (NO₂) Pyridine Ring Cyclopentane Ring ir_regions Expected IR Absorption Regions (cm⁻¹) 1550-1475 (asymm) 1360-1290 (symm) 3100-3000 (C-H) 1600-1585 (C=C) 2960-2850 (C-H) compound:f0->ir_regions:f0 N-O stretches compound:f1->ir_regions:f1 Aromatic stretches compound:f2->ir_regions:f2 Aliphatic stretches

References

Application Notes and Protocols for the Use of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of protein kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for designing potent and selective inhibitors. The fused bicyclic structure of 6,7-dihydro-5H-cyclopenta[b]pyridine offers a rigid framework that can be strategically functionalized to explore the chemical space of the kinase active site.

While direct utilization of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine in published kinase inhibitor synthesis is not extensively documented, its structure presents a valuable starting point for the development of novel inhibitors. The nitro group at the 3-position can be readily converted to an amine, a key functional group for establishing interactions with the kinase hinge region. This amino group can then serve as a handle for further derivatization through various coupling reactions to build molecules with desired inhibitory activity and pharmacological properties.

These application notes provide a conceptual framework and generalized protocols for leveraging this compound as a versatile building block in the synthesis of potential kinase inhibitors. The methodologies are based on established synthetic transformations of nitropyridines and the known structure-activity relationships of pyridine-based kinase inhibitors.

Hypothetical Application in Kinase Inhibitor Synthesis

The strategic placement of the nitro group in this compound makes it an attractive precursor for kinase inhibitors. A plausible synthetic strategy involves the initial reduction of the nitro group to form 3-amino-6,7-dihydro-5H-cyclopenta[B]pyridine. This amine can then undergo various coupling reactions to introduce moieties that can occupy different pockets of the kinase active site, thereby modulating potency and selectivity.

For instance, the resulting aminopyridine can be acylated with a substituted benzoic acid to form an amide linkage, a common feature in many kinase inhibitors. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl or heteroaryl substituents, further expanding the chemical diversity of the synthesized library.

Quantitative Data of Representative Pyridine-Based Kinase Inhibitors

To illustrate the potential of the pyridine scaffold, the following table summarizes the biological activity of several reported kinase inhibitors featuring related heterocyclic cores. This data can serve as a benchmark for evaluating newly synthesized compounds derived from this compound.

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference
CDK2Pyrazolo[3,4-b]pyridine derivative360[1]
CDK9Pyrazolo[3,4-b]pyridine derivative1800[1]
PIM-1Quinoxaline-2-carboxylic acid derivative74[2]
JNK1Aminopyrimidine-based25[3]
JNK2Aminopyrimidine-based12[3]
JNK3Aminopyrazole-based<40[3]
p38αBiphenyl amide11[3]
TAK1Imidazopyridine with 2-cyanoacrylamide27[3]
VRK1Aminopyridine-based150[3]

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine

This protocol describes a general method for the reduction of a nitropyridine to an aminopyridine using iron powder in the presence of an acid.[4]

Materials:

  • This compound

  • Iron powder

  • Aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid)[4]

  • Sodium carbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in a suitable solvent (e.g., water or ethanol), add iron powder.

  • Slowly add an aqueous mineral acid (e.g., 25-30% sulfuric acid) to the mixture while stirring.[4]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate until the pH is basic.

  • Filter the mixture to remove the iron salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling of 3-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine with a Carboxylic Acid

This protocol outlines a general procedure for the formation of an amide bond between an amine and a carboxylic acid using a coupling agent.[5]

Materials:

  • 3-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine

  • Substituted carboxylic acid

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the substituted carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add the amide coupling reagent and DIPEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 3-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the kinase enzyme, the substrate, and the kinase assay buffer.

  • Add the diluted inhibitor compound to the wells. Include a positive control (without inhibitor) and a negative control (without enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

G Hypothetical Synthetic Workflow A 3-Nitro-6,7-dihydro-5H- cyclopenta[B]pyridine B 3-Amino-6,7-dihydro-5H- cyclopenta[B]pyridine A->B Reduction (e.g., Fe/HCl) C Hypothetical Kinase Inhibitor B->C Coupling Reaction (e.g., Amide Coupling)

Caption: Proposed synthetic route to a kinase inhibitor.

G PIM-1 Kinase Signaling Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK2 JAK2 Cytokines->JAK2 STAT3 STAT3 JAK2->STAT3 PIM1 PIM1 STAT3->PIM1 Transcriptional Activation BAD_p21_p27 Phosphorylation of BAD, p21, p27 PIM1->BAD_p21_p27 Apoptosis_Inhibition Inhibition of Apoptosis BAD_p21_p27->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression BAD_p21_p27->Cell_Cycle_Progression Inhibitor PIM-1 Inhibitor Inhibitor->PIM1

Caption: Overview of the PIM-1 signaling pathway.[6][7][8][9]

G CDK Signaling Pathway in Cell Cycle cluster_upstream Cell Cycle Regulation cluster_pathway G1-S Transition cluster_downstream Cellular Response CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Inhibits Gene_Transcription Gene Transcription E2F->Gene_Transcription S_Phase_Entry S-Phase Entry Gene_Transcription->S_Phase_Entry Inhibitor CDK4/6 Inhibitor Inhibitor->CDK4_6

Caption: Role of CDK4/6 in the cell cycle.[10][11][12][13]

References

Application Notes and Protocols for Cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopenta[b]pyridine derivatives have emerged as a promising class of organic compounds for the development of highly effective corrosion inhibitors. Their unique molecular structure, featuring nitrogen heteroatoms and π-electrons in a fused ring system, facilitates strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive environments. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives as corrosion inhibitors for carbon steel in acidic media. The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of materials science, chemical engineering, and drug development.

Recent studies have demonstrated the high inhibition efficiency of several CAPD derivatives, which act as mixed-type inhibitors, effectively suppressing both anodic and cathodic corrosion reactions.[1][2][3] The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film through a combination of physisorption and chemisorption.[1][2][3]

Featured Cyclopenta[b]pyridine Derivatives

This document focuses on four specific derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD):

  • CAPD-1: 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • CAPD-2: 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • CAPD-3: 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • CAPD-4: 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Quantitative Data Summary

The corrosion inhibition performance of the CAPD derivatives was evaluated using potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) in a 1.0 M H₂SO₄ solution.

Table 1: Potentiodynamic Polarization (PDP) Data for CAPD Derivatives on Carbon Steel in 1.0 M H₂SO₄[1][2]
InhibitorConcentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
Blank 0-4851150118-125-
CAPD-1 1.00E-06-479264115-12277.0
1.00E-05-475115112-11990.0
1.00E-04-47257.5109-11695.0
1.00E-03-46826.5105-11297.7
CAPD-2 1.00E-03-47134.5108-11597.0
CAPD-3 1.00E-03-47851.8111-11895.5
CAPD-4 1.00E-03-48269.0114-12194.0
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CAPD Derivatives on Carbon Steel in 1.0 M H₂SO₄[1][2]
InhibitorConcentration (M)Rct (Ω cm²)Cdl (µF/cm²)nIE (%)
Blank 0452500.85-
CAPD-1 1.00E-061981500.8777.3
1.00E-054351050.8990.8
1.00E-04850750.9195.9
1.00E-031950500.9398.2
CAPD-2 1.00E-031680550.9297.9
CAPD-3 1.00E-031150650.9096.1
CAPD-4 1.00E-03890700.8894.9

Experimental Protocols

Synthesis of Cyclopenta[b]pyridine Derivatives (CAPDs)

The synthesis of CAPD derivatives is achieved through a cyclocondensation reaction.[1][2]

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product Diarylidenecyclopentanone 2,5-Diarylidenecyclopentanone Mixing Mixing Diarylidenecyclopentanone->Mixing Propanedinitrile Propanedinitrile Propanedinitrile->Mixing Solvent Alcohol (Ethanol/Methanol) Solvent->Mixing Catalyst Sodium Alkoxide (NaOEt/NaOMe) Catalyst->Mixing Reflux Reflux Cooling Cooling Reflux->Cooling Neutralization Neutralization (Dilute Acid) Cooling->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing (Distilled Water) Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization CAPD Pure CAPD Derivative Recrystallization->CAPD Mixing->Reflux

Caption: Synthesis workflow for CAPD derivatives.

Materials:

  • 2,5-diarylidenecyclopentanone derivatives

  • Propanedinitrile

  • Sodium ethoxide or sodium methoxide

  • Anhydrous ethanol or methanol

  • Dilute acid (e.g., HCl)

  • Distilled water

Procedure:

  • Dissolve the 2,5-diarylidenecyclopentanone derivative and an equimolar amount of propanedinitrile in a suitable alcohol (ethanol or methanol) in a round-bottom flask.

  • Slowly add a sodium alkoxide solution (sodium ethoxide in ethanol or sodium methoxide in methanol) to the reaction mixture with continuous stirring.

  • Reflux the mixture for a specified time, monitoring the reaction's progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the cooled mixture with a dilute acid to precipitate the product.

  • Filter the precipitate, wash it thoroughly with distilled water, and dry it.

  • Recrystallize the crude product from a suitable solvent to obtain the pure CAPD derivative.

Electrochemical Measurements

Electrochemical experiments are performed to evaluate the corrosion inhibition efficiency and mechanism.

dot

Electrochemical_Workflow cluster_preparation Electrode Preparation cluster_setup Electrochemical Cell Setup cluster_measurements Measurements cluster_analysis Data Analysis Polishing Mechanical Polishing Degreasing Degreasing (Acetone) Polishing->Degreasing Rinsing Rinsing (Distilled Water) Degreasing->Rinsing Drying_Elec Drying Rinsing->Drying_Elec Cell Three-Electrode Cell Assembly (Working, Counter, Reference) Drying_Elec->Cell Stabilization OCP Stabilization Cell->Stabilization Solution Addition of Test Solution (1.0 M H₂SO₄ ± Inhibitor) Solution->Cell EIS Electrochemical Impedance Spectroscopy (EIS) Stabilization->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP EIS_Analysis EIS Data Fitting (Equivalent Circuit) EIS->EIS_Analysis PDP_Analysis PDP Data Analysis (Tafel Extrapolation) PDP->PDP_Analysis IE_Calc Inhibition Efficiency Calculation EIS_Analysis->IE_Calc PDP_Analysis->IE_Calc

Caption: Experimental workflow for electrochemical tests.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (Working Electrode: Carbon Steel; Counter Electrode: Platinum wire; Reference Electrode: Saturated Calomel Electrode - SCE)

Working Electrode Preparation:

  • Mechanically polish carbon steel specimens with a series of emery papers of decreasing grit size.

  • Degrease the polished specimens with acetone.

  • Rinse with distilled water and dry thoroughly before each experiment.

Procedure:

  • Open Circuit Potential (OCP): Immerse the prepared working electrode in the test solution (1.0 M H₂SO₄ with and without the inhibitor) and allow the potential to stabilize for a designated period (e.g., 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.

Surface Analysis: Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the carbon steel specimens.

Procedure:

  • Immerse carbon steel specimens in 1.0 M H₂SO₄ in the absence and presence of the optimal concentration of the CAPD inhibitor for a specified period.

  • After immersion, carefully remove the specimens, rinse gently with distilled water, and dry them.

  • Mount the dried specimens on an SEM stub and sputter-coat with a conductive material (e.g., gold) if necessary.

  • Acquire images of the specimen surfaces at various magnifications to observe the extent of corrosion and the formation of a protective film.

Mechanism of Corrosion Inhibition

The CAPD derivatives inhibit the corrosion of carbon steel in acidic media through a mixed-type inhibition mechanism involving adsorption onto the metal surface.

dot

Inhibition_Mechanism cluster_solution Corrosive Solution (H₂SO₄) cluster_surface Carbon Steel Surface (Fe) cluster_adsorption Adsorption & Film Formation cluster_inhibition Corrosion Inhibition H_plus H⁺ ions Fe_surface Fe H_plus->Fe_surface Attack SO4_2minus SO₄²⁻ ions SO4_2minus->Fe_surface Attack CAPD_mol CAPD Molecules Physisorption Physisorption (Electrostatic Interaction) CAPD_mol->Physisorption Chemisorption Chemisorption (Coordinate Bonding) CAPD_mol->Chemisorption Fe_surface->Physisorption Fe_surface->Chemisorption Protective_Film Protective Film Formation Physisorption->Protective_Film Chemisorption->Protective_Film Anodic_Inhibition Inhibition of Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Protective_Film->Anodic_Inhibition Cathodic_Inhibition Inhibition of Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Protective_Film->Cathodic_Inhibition Reduced_Corrosion Reduced Corrosion Rate Anodic_Inhibition->Reduced_Corrosion Cathodic_Inhibition->Reduced_Corrosion

Caption: Mechanism of corrosion inhibition by CAPD.

The inhibition process involves:

  • Adsorption: The CAPD molecules adsorb onto the carbon steel surface. This adsorption is a spontaneous process that can occur through two main interactions:

    • Physisorption: Electrostatic interactions between the charged metal surface and the protonated inhibitor molecules.

    • Chemisorption: Coordinate bond formation between the lone pair of electrons on the nitrogen and oxygen atoms and the vacant d-orbitals of the iron atoms on the steel surface.

  • Protective Film Formation: The adsorbed inhibitor molecules form a protective film that isolates the metal surface from the corrosive medium.

  • Inhibition of Corrosion Reactions: This protective film blocks the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, leading to a significant reduction in the overall corrosion rate.

Conclusion

The 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives have demonstrated exceptional performance as corrosion inhibitors for carbon steel in sulfuric acid. The detailed protocols and comprehensive data provided in this document offer a solid foundation for further research and development in this area. The high inhibition efficiencies, coupled with a well-understood mechanism of action, make these compounds attractive candidates for various industrial applications where corrosion protection is critical. Future work could focus on optimizing the molecular structure of these derivatives to further enhance their inhibitory properties and exploring their effectiveness in different corrosive environments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine synthesis. The information is based on established principles of aromatic nitration and experience with related heterocyclic compounds.

Troubleshooting Guide

Low yield and the formation of byproducts are common challenges in the nitration of heterocyclic compounds. This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Short reaction time.1. Use a more potent nitrating mixture, such as a combination of fuming nitric acid and fuming sulfuric acid (oleum), to generate a higher concentration of the nitronium ion (NO₂⁺). 2. Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction closely for the formation of byproducts. 3. Extend the reaction time and monitor the progress by TLC or GC-MS.
Formation of Multiple Nitro Isomers 1. Reaction temperature is too high, leading to decreased selectivity. 2. The directing effect of the fused cyclopentane ring may not strongly favor 3-substitution under all conditions.1. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent and throughout the reaction. 2. While the 3-position is the electronically favored site for electrophilic substitution on the pyridine ring, careful optimization of the acid mixture and temperature is crucial for maximizing the yield of the desired isomer.
Formation of Dark-Colored, Tarry Byproducts 1. Over-nitration or oxidation of the starting material or product due to harsh reaction conditions. 2. Presence of impurities in the starting material.1. Decrease the reaction temperature. 2. Reduce the concentration of the nitrating agent. 3. Ensure the starting 6,7-dihydro-5H-cyclopenta[B]pyridine is of high purity. Purification by distillation or column chromatography may be necessary.
Difficult Purification of the Desired Product 1. Presence of acidic residue from the nitrating mixture. 2. Similar polarity of the desired product and byproducts.1. Thoroughly quench the reaction mixture with ice-water and neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the aqueous layer is basic. 2. Employ careful column chromatography with a gradient elution system to separate isomers and impurities. Different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 6,7-dihydro-5H-cyclopenta[B]pyridine?

A1: The nitration of pyridine and its derivatives is an electrophilic aromatic substitution. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3-position (meta-position). Therefore, the 3-nitro isomer is the expected major product.

Q2: What are the most critical parameters to control for improving the yield?

A2: The two most critical parameters are the composition of the nitrating agent and the reaction temperature . A stronger nitrating agent (e.g., with the addition of oleum) can increase the rate of reaction, but overly harsh conditions can lead to degradation and byproduct formation. Precise temperature control is essential to balance the rate of the desired nitration against side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a sample of the reaction mixture can be spotted on a silica gel plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q4: What are some common byproducts in this type of nitration?

A4: While a specific analysis for this reaction is not widely published, common byproducts in the nitration of aromatic compounds can include:

  • Other nitro isomers: Although the 3-nitro isomer is favored, small amounts of other isomers may form.

  • Dinitro compounds: If the reaction conditions are too harsh, a second nitro group may be added to the ring.

  • Oxidation products: The strong acids and oxidizing nature of the nitrating mixture can lead to the formation of oxidized byproducts, often appearing as colored impurities.

  • Sulfonated products: If sulfuric acid is used, sulfonation of the aromatic ring can be a competing side reaction, although this is less common for deactivated rings like pyridine.

Q5: What is a general purification strategy for the final product?

A5: After the reaction is complete, the mixture should be carefully poured onto crushed ice to quench the reaction. The acidic solution is then neutralized with a suitable base, such as sodium bicarbonate or dilute sodium hydroxide. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Experimental Protocols

The following are general protocols for the synthesis of the starting material and a proposed method for its nitration, based on established chemical principles. Note: These protocols should be adapted and optimized for specific laboratory conditions.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

Several methods for the synthesis of the parent heterocycle have been reported. One approach involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Protocol:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq).

  • Add a catalytic amount of Mn(OTf)₂ (e.g., 0.005 eq).

  • Add tert-Butyl hydroperoxide (t-BuOOH) in water (e.g., 5.0 eq of a 65% solution).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Proposed Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

This proposed protocol is based on standard conditions for the nitration of deactivated aromatic rings.

Protocol:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature at 0 °C.

  • In a separate flask, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in a portion of cold concentrated sulfuric acid.

  • Slowly add the solution of the starting material to the nitrating mixture dropwise, ensuring the temperature does not rise above 5-10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a set period (e.g., 1-4 hours), monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway for the Synthesis of this compound

Start 6,7-dihydro-5H-cyclopenta[B]pyridine Reagents HNO₃ / H₂SO₄ Start->Reagents Electrophilic Attack Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate Attack by Pyridine Ring Reagents->Intermediate Formation of Nitronium Ion (NO₂⁺) Product This compound Intermediate->Product Deprotonation

Caption: Proposed reaction pathway for the nitration of 6,7-dihydro-5H-cyclopenta[B]pyridine.

Troubleshooting Workflow for Low Yield

Start Low Yield of Desired Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Purify_SM Purify Starting Material Start->Purify_SM Yes_Conversion Yes Check_Conversion->Yes_Conversion No_Conversion No Check_Conversion->No_Conversion Analyze_Byproducts Analyze Byproduct Profile (TLC, GC-MS) Yes_Conversion->Analyze_Byproducts Optimize_Nitrating_Agent Increase Strength of Nitrating Agent (e.g., add Oleum) No_Conversion->Optimize_Nitrating_Agent Optimize_Time_Temp Increase Reaction Time or Temperature No_Conversion->Optimize_Time_Temp Multiple_Isomers Multiple Nitro Isomers? Analyze_Byproducts->Multiple_Isomers Tarry_Products Tarry/Degradation Products? Analyze_Byproducts->Tarry_Products Optimize_Temp Decrease Reaction Temperature Multiple_Isomers->Optimize_Temp Yes Tarry_Products->Optimize_Temp Yes

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

Logical Relationships for Yield Optimization

Yield Improved Yield Temp Optimal Temperature Temp->Yield Nitrating_Agent Appropriate Nitrating Agent Strength Temp->Nitrating_Agent Interdependent Time Optimal Reaction Time Time->Yield Nitrating_Agent->Yield Nitrating_Agent->Temp Purity High Purity of Starting Material Purity->Yield

Caption: Key experimental factors influencing the overall yield of the synthesis.

Technical Support Center: Purification of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and related compounds.

Issue 1: Low Yield After Purification

  • Question: My yield of this compound is significantly lower than expected after purification. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors, including decomposition of the compound on acidic silica gel, irreversible adsorption to the stationary phase, or losses during work-up and solvent removal. Given the presence of a basic pyridine nitrogen and a nitro group, the compound may be sensitive to pH and temperature.

    Potential Solutions:

    • Neutralize Silica Gel: If using column chromatography, consider neutralizing the silica gel with a base like triethylamine before use to prevent decomposition.[1]

    • pH Adjustment during Work-up: Carefully control the pH during aqueous extraction steps. The compound's solubility in aqueous and organic phases can be pH-dependent, which can be leveraged for better separation from impurities.[1]

    • Gentle Evaporation: When removing solvents, use reduced pressure and moderate temperatures to avoid the decomposition of thermally sensitive compounds.[1]

    • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase for chromatography to minimize interactions with the basic pyridine nitrogen.[1]

Issue 2: Difficulty in Chromatographic Separation

  • Question: I'm having trouble separating my target compound from impurities using column chromatography. The fractions are either impure or the compound co-elutes with contaminants.

  • Answer: Co-elution is a common challenge, especially if the impurities have similar polarities to the product. For pyridine derivatives, peak tailing can also be an issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica gel.

    Potential Solutions:

    • Solvent System Optimization: Systematically screen different solvent systems for chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. For a related compound, a gradient of ethyl acetate in petroleum ether was used.[2]

    • Mobile Phase Additives: To reduce peak tailing, add a small amount of a competing base, such as 0.1-1% triethylamine, to the mobile phase. This will block the active silanol sites on the silica gel.[1]

    • Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider other techniques such as reverse-phase chromatography or preparative HPLC.

Issue 3: Product Fails to Crystallize

  • Question: After purification, my this compound is an oil and will not crystallize. How can I induce crystallization?

  • Answer: The inability to crystallize can be due to the presence of minor impurities or the inherent properties of the molecule.

    Potential Solutions:

    • Ensure High Purity: Impurities can significantly inhibit crystallization. It may be necessary to repeat the purification step to achieve higher purity.

    • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. For some 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, recrystallization from ethanol has been successful.[3]

    • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod to create nucleation sites.[4] Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[4]

    • Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound and then allow it to cool again.[4]

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common purification methods for compounds similar to this compound?

  • Answer 1: The most common methods are flash column chromatography and recrystallization. Flash chromatography using silica gel with a solvent system like ethyl acetate/petroleum ether has been used for analogous structures.[2] Recrystallization from a suitable solvent, such as ethanol, is another effective method for obtaining high-purity crystalline products.[3]

  • Question 2: What are the typical impurities I might encounter?

  • Answer 2: Common impurities in pyridine synthesis include starting materials, reagents, and by-products from side reactions. For nitropyridines, regioisomers or over-nitrated products can be present. Without a specific synthetic route, it is difficult to predict the exact impurities. However, general impurities in pyridine compounds can include homologues like picolines and lutidines.[5]

  • Question 3: My purified compound is colored. Is this normal?

  • Answer 3: While some nitroaromatic compounds are colored, discoloration can also indicate the presence of impurities or degradation products. Purification by distillation or chromatography should yield a product with a consistent color.[5]

  • Question 4: How should I store the purified this compound?

  • Answer 4: Pyridine derivatives can be sensitive to light and moisture.[5] It is advisable to store the purified compound in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation.

Data Presentation

Table 1: Summary of Potential Purification Methods for this compound

Purification MethodTypical Solvents/Mobile PhasesExpected PurityAdvantagesDisadvantages
Flash Column Chromatography Gradients of Ethyl Acetate in Petroleum Ether or Hexanes>95%Good for separating compounds with different polarities.Can lead to product decomposition on acidic silica; potential for low yield.[1]
Recrystallization Ethanol, Methanol, or other polar solvents>98%Can yield highly pure crystalline material; cost-effective.Requires the compound to be a solid; finding a suitable solvent can be challenging; potential for material loss in the mother liquor.[4]
Preparative HPLC Acetonitrile/Water or Methanol/Water gradients>99%High resolution and purity.Expensive; requires specialized equipment; limited sample capacity.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This is a general protocol and may require optimization for this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

This protocol is a general guideline and the choice of solvent is critical for success.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow Purification Workflow for this compound crude_product Crude Product dissolve Dissolve in Minimum Solvent crude_product->dissolve column_chromatography Flash Column Chromatography dissolve->column_chromatography Method 1 recrystallization Recrystallization dissolve->recrystallization Method 2 purity_check_1 Purity Check (TLC/HPLC) column_chromatography->purity_check_1 purity_check_2 Purity Check (TLC/HPLC) recrystallization->purity_check_2 pure_product_1 Pure Product purity_check_1->pure_product_1 >95% Pure impure_fractions Impure Fractions purity_check_1->impure_fractions pure_product_2 Pure Product purity_check_2->pure_product_2 >98% Pure mother_liquor Mother Liquor purity_check_2->mother_liquor repurify Repurify or Combine Impure Fractions impure_fractions->repurify mother_liquor->repurify repurify->column_chromatography

Caption: A general experimental workflow for the purification of the target compound.

troubleshooting_guide Troubleshooting Purification Issues start Purification Issue low_yield Low Yield? start->low_yield separation_issue Poor Separation? start->separation_issue no_crystals No Crystals? start->no_crystals decomposition Decomposition on Silica? low_yield->decomposition Yes peak_tailing Peak Tailing? separation_issue->peak_tailing Yes oily_product Oily Product? no_crystals->oily_product Yes neutralize_silica Neutralize Silica Gel (e.g., with Triethylamine) decomposition->neutralize_silica Yes alternative_phase Use Alumina decomposition->alternative_phase No add_base Add Base to Mobile Phase (e.g., Triethylamine) peak_tailing->add_base Yes optimize_solvents Optimize Solvent System peak_tailing->optimize_solvents No check_purity Check Purity (TLC/HPLC) oily_product->check_purity Check screen_solvents Screen More Solvents check_purity->screen_solvents Impure induce_crystallization Induce Crystallization (Scratch, Seed Crystal) check_purity->induce_crystallization Pure screen_solvents->induce_crystallization

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nitropyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of nitropyridine derivatives?

The main challenges in synthesizing nitropyridine derivatives stem from the electronic properties of the pyridine ring. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, making nitration more difficult than for benzene.[1] This often necessitates harsh reaction conditions, which can lead to low yields and the formation of side products.[1] Key challenges include controlling regioselectivity, preventing over-nitration (dinitration), and purifying the final product from isomeric mixtures and other impurities.[2][3]

Q2: What is the most common direct nitration product of pyridine, and why?

Direct nitration of pyridine typically yields 3-nitropyridine as the major product.[1] The pyridine nitrogen deactivates the ortho (2- and 6-) and para (4-) positions significantly more than the meta (3- and 5-) positions towards electrophilic attack.

Q3: Are there alternative methods to direct nitration for synthesizing specific nitropyridine isomers?

Yes, several alternative strategies offer better control over regioselectivity. A widely used method is the nitration of pyridine-N-oxide, which activates the pyridine ring, particularly at the 4-position, leading to the formation of 4-nitropyridine after a subsequent deoxygenation step.[1] Another approach involves the use of directing groups on the pyridine ring to guide the incoming nitro group to a specific position.[2][3] For instance, an acetylamino group at the 3-position can direct nitration to the 4-position.[3]

Q4: How can I monitor the progress of my nitration reaction and identify the products?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction in real-time.[1][4] For more detailed analysis and identification of products and side products, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][5]

Troubleshooting Guide

Problem 1: Low or No Yield of Nitrated Product

Possible Causes:

  • Insufficiently harsh reaction conditions: The pyridine ring is deactivated and requires strong nitrating agents and often elevated temperatures.[1]

  • Decomposition of starting material or product: The harsh conditions required for nitration can lead to the degradation of sensitive substrates or products.

  • Poor choice of nitrating agent: The selection of the nitrating agent is crucial and can significantly impact the yield.

Solutions:

  • Optimize reaction conditions: Gradually increase the temperature and/or use a stronger nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid).[1]

  • Consider alternative methods: For substrates that are sensitive to harsh acidic conditions, methods like using dinitrogen pentoxide (N₂O₅) or nitration with nitric acid in trifluoroacetic anhydride might yield better results.[5][6]

  • Nitration of Pyridine-N-Oxide: If the desired product is a 4-nitropyridine derivative, the nitration of the corresponding pyridine-N-oxide is a highly effective strategy that proceeds under milder conditions.[1]

Problem 2: Excessive Over-Nitration (Formation of Dinitropyridines)

Possible Causes:

  • High reaction temperature: Elevated temperatures can provide the activation energy for a second nitration to occur.

  • Large excess of nitrating agent: A high concentration of the nitrating species increases the probability of multiple nitrations.

  • Prolonged reaction time: Allowing the reaction to proceed for too long can lead to the formation of dinitrated byproducts.

Solutions:

  • Control Reaction Temperature: Maintain a lower and consistent temperature throughout the reaction.[1]

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent.[1]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or GC-MS and quench the reaction once the desired mono-nitrated product is maximized.[1]

Problem 3: Poor Regioselectivity (Formation of Isomeric Mixtures)

Possible Causes:

  • Direct nitration of substituted pyridines: The directing effects of existing substituents may not be strong enough to favor the formation of a single isomer, leading to a mixture.

  • Steric hindrance: Bulky substituents may hinder nitration at the expected position, leading to substitution at less hindered sites.

Solutions:

  • Utilize Directing Groups: Introduce a protecting or directing group to guide the nitration to the desired position. For example, using an N-acetyl group can direct nitration.[3]

  • Alternative Synthetic Routes: Instead of direct nitration, consider a multi-step synthesis that builds the desired isomer through other reactions, such as nucleophilic aromatic substitution on a pre-functionalized pyridine ring.[2][4]

  • Nitration of Pyridine-N-Oxide: This method is highly regioselective for the 4-position.[1]

Problem 4: Difficulty in Product Purification

Possible Causes:

  • Formation of isomeric byproducts with similar polarities: This makes separation by standard column chromatography challenging.[3]

  • Presence of tarry or polymeric byproducts: Harsh reaction conditions can lead to the formation of complex, high-molecular-weight impurities.[3]

  • Product discoloration: Overheating or the presence of impurities can lead to a discolored final product.[3]

Solutions:

  • Recrystallization: This is often an effective method for purifying solid nitropyridine derivatives.

  • Specialized Chromatography: For difficult separations of isomers, consider using a long chromatography column with a shallow eluent gradient or employing specialized HPLC columns.[3]

  • Activated Carbon Treatment: During recrystallization, adding activated carbon can help remove colored impurities.[3]

  • Distillation: For liquid products, vacuum distillation can be an effective purification method.

Quantitative Data Summary

Table 1: Comparison of a selection of Nitration Methods for Pyridine Derivatives

MethodSubstrateNitrating AgentTemperature (°C)Yield (%) of 3-NitropyridineReference
Direct NitrationPyridineHNO₃ / H₂SO₄125-130Low (often not specified)[1]
In-situ N₂O₅PyridineHNO₃ / (CF₃CO)₂OChilled10-83 (for various derivatives)[6]
Bakke's ProcedurePyridineN₂O₅ then SO₂/HSO₃⁻-77[5][7]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide via Nitration of Pyridine-N-Oxide[1]
  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the solution to a pH of 7-8 with a saturated sodium carbonate solution to precipitate a yellow solid.

    • Collect the solid by filtration.

  • Purification: Extract the product from the solid using acetone and evaporate the solvent. The crude product can be further purified by recrystallization from acetone.

Protocol 2: General Procedure for Minimizing Over-Nitration[1]
  • Cooling: Cool the pyridine substrate, dissolved in a suitable solvent if necessary, in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).

  • Preparation of Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.

  • Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel, maintaining a slow and steady rate to prevent localized heating.

  • Temperature Control: Carefully monitor the internal reaction temperature and adjust the addition rate and external cooling to maintain the desired temperature.

  • Reaction Monitoring: Follow the reaction's progress by analyzing small aliquots with TLC or GC-MS.

  • Quenching: Once the desired product is formed, quench the reaction by pouring it onto crushed ice.

Visualizations

experimental_workflow Experimental Workflow for Nitropyridine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start prep_reagents Prepare and Cool Substrate and Nitrating Agent start->prep_reagents slow_addition Slow Dropwise Addition of Nitrating Agent prep_reagents->slow_addition monitor Monitor Reaction (TLC, GC-MS) slow_addition->monitor monitor->slow_addition Continue Reaction quench Quench Reaction on Ice monitor->quench Reaction Complete neutralize Neutralize and Precipitate quench->neutralize filter_extract Filter and/or Extract neutralize->filter_extract purify Purify Product (Recrystallization/Chromatography) filter_extract->purify end Final Product purify->end

Caption: A generalized experimental workflow for the synthesis of nitropyridine derivatives.

troubleshooting_logic Troubleshooting Low Yield in Nitropyridine Synthesis start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions harsh_enough Conditions Harsh Enough? (Temp, Nitrating Agent) check_conditions->harsh_enough increase_severity Increase Temperature or Use Stronger Nitrating Agent harsh_enough->increase_severity No check_side_products Analyze for Side Products (TLC, GC-MS) harsh_enough->check_side_products Yes end Improved Yield increase_severity->end over_nitration Over-nitration Observed? check_side_products->over_nitration reduce_severity Lower Temperature, Reduce Nitrating Agent Stoichiometry, Slow Addition over_nitration->reduce_severity Yes regioselectivity_issue Isomeric Mixture Observed? over_nitration->regioselectivity_issue No reduce_severity->end alternative_route Consider Alternative Route: - Pyridine-N-Oxide Nitration - Use of Directing Groups regioselectivity_issue->alternative_route Yes regioselectivity_issue->end No alternative_route->end

References

Technical Support Center: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine?

Based on the principles of electrophilic aromatic substitution on pyridine rings, the major product is expected to be the 3-nitro derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine. The pyridine ring is electron-deficient, and electrophilic attack is most favored at the 3-position (meta to the nitrogen atom) due to the relative stability of the intermediate sigma complex.[1][2] The fused cyclopentane ring is an electron-donating group, which may increase the overall reactivity of the pyridine ring compared to unsubstituted pyridine.

Q2: What are the common side reactions to expect during the nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine?

Common side reactions include:

  • Over-nitration: Formation of dinitro-derivatives is a possibility, especially under harsh reaction conditions (high temperature, high concentration of nitrating agent).

  • Oxidation: The pyridine ring and the aliphatic cyclopentane ring can be susceptible to oxidation by the strong oxidizing acids used for nitration. This can lead to the formation of N-oxides or ketonic derivatives.

  • Polymerization/Degradation: Strong acidic conditions can lead to the protonation of the pyridine nitrogen, which further deactivates the ring and may promote polymerization or degradation of the starting material, resulting in tar formation.

Q3: At which positions on the 6,7-dihydro-5H-cyclopenta[b]pyridine ring can nitration occur?

While the primary site of nitration is the 3-position on the pyridine ring, other positions could potentially be nitrated under forcing conditions. Based on the reactivity of similar fused systems like quinoline and isoquinoline, where substitution occurs on the non-heterocyclic ring, there is a possibility of nitration on the cyclopentane ring, although this is generally less likely for electrophilic aromatic substitution.[3][4][5][6] However, the main focus for side products of nitration on the aromatic system would be di-substitution on the pyridine ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 3-nitro product Reaction conditions are too mild.Gradually increase the reaction temperature and/or the concentration of the nitrating agent (e.g., using fuming nitric acid with sulfuric acid). Monitor the reaction closely by TLC or LC-MS to avoid over-nitration.
Reaction conditions are too harsh, leading to degradation.Lower the reaction temperature and add the nitrating agent dropwise to control the exotherm. Consider using a milder nitrating agent.
Formation of significant amounts of dinitro products Excess of nitrating agent.Use a stoichiometric amount or a slight excess of the nitrating agent.
High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction progress to stop it once the desired mono-nitro product is formed in maximum yield.
Presence of oxidation byproducts (e.g., N-oxide) The nitrating mixture is too oxidative.Use a nitrating system that is less prone to oxidation. Ensure the reaction temperature is well-controlled.
Formation of a dark, tarry reaction mixture Polymerization or degradation of the starting material or product.Lower the reaction temperature. Ensure slow, controlled addition of the nitrating agent. Consider protecting the pyridine nitrogen before nitration.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the effect of reaction conditions on the product distribution in the nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine. This data is for illustrative purposes to guide optimization.

Entry Nitrating Agent Temperature (°C) Time (h) Yield of 3-nitro product (%) Yield of Dinitro products (%) Yield of Other Byproducts (%)
1HNO₃/H₂SO₄ (1:2)0245<510
2HNO₃/H₂SO₄ (1:2)252651015
3HNO₃/H₂SO₄ (1:2)501702010
4Fuming HNO₃/H₂SO₄ (1:2)01751510
5Fuming HNO₃/H₂SO₄ (1:2)251603010

Experimental Protocols

General Protocol for the Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine:

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated nitric acid to concentrated sulfuric acid in a 1:2 molar ratio while cooling in an ice bath.

  • Reaction Setup: Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask and cool the solution in an ice bath.

  • Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of the substrate while maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate is formed.

  • Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Nitration_Pathway cluster_main Main Reaction cluster_side Side Reactions A 6,7-dihydro-5H- cyclopenta[b]pyridine B 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine (Major Product) A->B HNO3/H2SO4 C Dinitro derivatives A->C Excess HNO3/ High Temp. D N-oxide A->D Oxidative conditions E Degradation/Polymerization A->E Strong Acid/ High Temp.

Caption: Reaction scheme for the nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine and potential side reactions.

Troubleshooting_Workflow start Start: Nitration Experiment check_yield Low Yield of Desired Product? start->check_yield check_side_products Significant Side Products? check_yield->check_side_products No harsh_conditions Increase Temp./ [Nitrating Agent] check_yield->harsh_conditions Yes mild_conditions Decrease Temp./ Slow Addition check_side_products->mild_conditions Yes (Degradation/ Over-nitration) end End: Optimized Protocol check_side_products->end No harsh_conditions->check_side_products optimize_stoichiometry Adjust Stoichiometry of Nitrating Agent mild_conditions->optimize_stoichiometry optimize_stoichiometry->end

Caption: A troubleshooting workflow for optimizing the nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine.

References

Technical Support Center: Optimizing Cyclopenta[b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopenta[b]pyridine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Cyclocondensation Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

This section focuses on the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles via a cyclocondensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this cyclocondensation?

A1: The synthesis involves the reaction of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile in the presence of a sodium alkoxide base. The choice of sodium alkoxide (ethoxide or methoxide) determines the corresponding alkoxy group at the 2-position of the resulting cyclopenta[b]pyridine.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can stem from several factors. Here is a troubleshooting guide:

  • Incomplete formation of the 2,5-diarylidenecyclopentanone precursor: Ensure the initial Knoevenagel condensation between cyclopentanone and the aromatic aldehyde has gone to completion. Purify the diarylidenecyclopentanone intermediate before proceeding to the cyclocondensation step.

  • Suboptimal reaction temperature: The reaction is typically refluxed at 80°C. Lower temperatures may lead to incomplete reaction, while excessively high temperatures could promote side reactions or decomposition.[1][2]

  • Incorrect stoichiometry: Precise molar equivalents of the reactants are crucial. An excess or deficit of propanedinitrile or the sodium alkoxide can lead to the formation of side products.

  • Moisture in the reaction: Sodium alkoxides are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the deactivation of the base.

Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

A3: Common side products can include unreacted starting materials, the intermediate Michael adduct, or products from alternative cyclization pathways. To minimize these, ensure the dropwise addition of the alkoxide solution and maintain a consistent reaction temperature.

Q4: How can I effectively purify the final product?

A4: The product often precipitates from the reaction mixture upon dilution with water.[3] Filtration followed by recrystallization from a suitable solvent, such as ethanol, is typically sufficient to obtain a high-purity product. If recrystallization is ineffective, column chromatography on silica gel may be necessary.

Experimental Protocol

A general procedure for the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles is as follows:[1][2]

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol) and propanedinitrile (0.02 mol, 1.32 g).

  • Add the appropriate anhydrous alcohol (ethanol or methanol) as the solvent.

  • Add the corresponding sodium alkoxide (0.02 mol): sodium ethoxide (1.36 g) for ethanol or sodium methoxide (1.08 g) for methanol.

  • Reflux the reaction mixture with stirring for 1 hour at 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with 150 mL of distilled water to precipitate the solid product.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the purified cyclopenta[b]pyridine derivative.

Quantitative Data Summary
DerivativeStarting Material (2,5-diarylidenecyclopentanone)AlkoxideSolventYield (%)Melting Point (°C)
CAPD-1 2,5-bis(pyridin-2-ylmethylene)cyclopentanoneSodium EthoxideEthanol77188-190
CAPD-2 2,5-bis(pyridin-2-ylmethylene)cyclopentanoneSodium MethoxideMethanol72201-203
CAPD-3 2,5-bis(pyridin-4-ylmethylene)cyclopentanoneSodium MethoxideMethanol70215-217
CAPD-4 2,5-bis(2-methoxybenzylidene)cyclopentanoneSodium EthoxideEthanol75160-161

Data sourced from ACS Omega.[1]

Workflow and Troubleshooting Diagram

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Guide A Mix Reactants: - 2,5-diarylidenecyclopentanone - Propanedinitrile - Anhydrous Alcohol B Add Sodium Alkoxide A->B C Reflux at 80°C for 1h B->C D Monitor by TLC C->D E Cool to RT D->E F Precipitate with Water E->F G Filter and Wash F->G H Recrystallize G->H I Characterize Product H->I J Low Yield? K Check Reactant Purity and Stoichiometry J->K L Ensure Anhydrous Conditions J->L M Verify Reaction Temperature J->M N Multiple Spots on TLC? O Consider Incomplete Reaction or Side Products N->O P Optimize Purification (Column Chromatography) N->P

Caption: Workflow and troubleshooting for cyclocondensation synthesis.

II. Manganese-Catalyzed Oxidation for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Synthesis

This section addresses the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through the direct oxidation of the CH₂ group adjacent to the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this manganese-catalyzed oxidation?

A1: This method utilizes a manganese catalyst, such as Mn(OTf)₂, to activate an oxidant, typically tert-butyl hydroperoxide (t-BuOOH), for the selective oxidation of the benzylic C-H bonds of the cyclopentane ring fused to the pyridine.

Q2: My reaction shows low or no conversion of the starting material. What should I check?

A2: A lack of conversion often points to issues with the catalytic system. Consider the following:

  • Catalyst Activity: Ensure the manganese catalyst is of high purity and handled under appropriate conditions to prevent deactivation.

  • Oxidant Quality: Use a fresh, reliable source of t-BuOOH. The concentration of aqueous solutions can decrease over time.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating may be required for less reactive substrates.[4][5]

Q3: The conversion is good, but the yield of the desired product is low. What are the possible side reactions?

A3: Low yields with good conversion suggest that the starting material is being consumed but is forming undesired byproducts. Key areas to investigate include:

  • Over-oxidation: The desired ketone product can sometimes be further oxidized. To mitigate this, carefully control the stoichiometry of the oxidant and consider adding it dropwise over a period of time.

  • Competing Oxidation Sites: If other oxidizable functional groups are present in the molecule, they may compete with the desired oxidation.

  • Ligand Effects: The choice of ligand for the manganese catalyst can significantly influence selectivity and yield.

Q4: How can I improve the chemoselectivity of the oxidation?

A4: To enhance chemoselectivity, you can:

  • Optimize the Catalyst System: Experiment with different manganese salts and ligands.

  • Control Oxidant Addition: Slow, controlled addition of the oxidant can minimize side reactions.

  • Adjust the Solvent: While water is an environmentally friendly solvent for this reaction, other solvents may offer better selectivity for specific substrates.[4][5]

Experimental Protocol

A general procedure for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine is as follows:[4]

  • In a round-bottom flask, dissolve 2,3-cyclopentenopyridine (0.50 mmol) in water (2.5 mL).

  • Add Mn(OTf)₂ (0.0025 mmol).

  • Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.

  • Stir the reaction at 25°C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography (Ethyl acetate/Petroleum ether = 1:5).

Quantitative Data Summary
SubstrateCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)
2,3-CyclopentenopyridineMn(OTf)₂t-BuOOHH₂O252488
7-Methyl-2,3-cyclopentenopyridineMn(OTf)₂t-BuOOHH₂O252485
7-Phenyl-2,3-cyclopentenopyridineMn(OTf)₂t-BuOOHH₂O252492

Data synthesized from information in Green Chemistry.[5]

Troubleshooting Logic Diagram

G Start Reaction Issue LowConversion Low/No Conversion? Start->LowConversion LowYield Low Yield with Good Conversion? Start->LowYield CheckCatalyst Verify Catalyst Activity and Purity LowConversion->CheckCatalyst CheckOxidant Check Oxidant Quality and Stoichiometry LowConversion->CheckOxidant CheckTemp Optimize Reaction Temperature LowConversion->CheckTemp OverOxidation Suspect Over-oxidation? - Control oxidant addition rate - Adjust oxidant equivalents LowYield->OverOxidation SideReactions Possible Side Reactions? - Analyze byproducts - Modify catalyst/ligand LowYield->SideReactions

Caption: Troubleshooting logic for manganese-catalyzed oxidation.

III. Ionic Liquid-Mediated Synthesis of Cyclopenta[b]pyridine

This section covers the synthesis of cyclopenta[b]pyridine using an ionic liquid as both the solvent and catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using an ionic liquid for this synthesis?

A1: Ionic liquids offer several potential benefits, including:

  • Green Solvent: They have negligible vapor pressure, reducing air pollution.

  • Catalytic Activity: Some ionic liquids can act as both the solvent and catalyst, simplifying the reaction setup.

  • Recyclability: Ionic liquids can often be recovered and reused, making the process more economical and sustainable.

  • Improved Yields: In some cases, the use of ionic liquids can lead to higher product yields compared to conventional solvents.[6]

Q2: My reaction in the ionic liquid is sluggish or incomplete. What can I do?

A2: Several factors can influence the reaction rate in ionic liquids:

  • Viscosity: Some ionic liquids are highly viscous, which can hinder mass transfer. Gentle heating can reduce viscosity and improve reaction kinetics.

  • Purity of the Ionic Liquid: Impurities, especially water, can negatively affect the performance of the ionic liquid. Ensure the ionic liquid is dry and of high purity.

  • Choice of Ionic Liquid: The nature of the cation and anion of the ionic liquid can significantly impact its properties and catalytic activity. It may be necessary to screen different ionic liquids to find the optimal one for your specific reaction.

Q3: How do I isolate my product from the ionic liquid?

A3: Product isolation is a key consideration when working with ionic liquids. Common methods include:

  • Extraction: If the product is soluble in a volatile organic solvent that is immiscible with the ionic liquid, extraction is a straightforward method for separation.[6]

  • Distillation: If the product is volatile and the ionic liquid is not, distillation can be used for separation.

  • Precipitation: In some cases, the product may be insoluble in a co-solvent that is miscible with the ionic liquid, allowing for precipitation and filtration.

Q4: Can I reuse the ionic liquid? How do I purify it for reuse?

A4: Yes, one of the main advantages of ionic liquids is their potential for reuse. After product extraction, the ionic liquid can be washed with a suitable solvent to remove any remaining impurities and then dried under vacuum to remove any absorbed water or residual solvent before being reused.

Experimental Protocol

The following is a protocol for the synthesis of cyclopenta[b]pyridine from cyclopentanone and propargylamine in an ionic liquid:[6]

  • In a reaction vessel, combine cyclopentanone and propargylamine in the ionic liquid BMImBF₄/BMImCuCl₃.

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the ionic liquid using a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer and wash it with water to remove any residual ionic liquid.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

  • The remaining ionic liquid can be dried under vacuum and reused.

Quantitative Data Summary
Reactant 1Reactant 2Ionic LiquidTemperature (°C)Time (h)Yield (%)
CyclopentanonePropargylamineBMImBF₄/BMImCuCl₃60367.3

Data sourced from ResearchGate.[6]

Ionic Liquid Synthesis and Recycling Workflow

G cluster_synthesis Synthesis Workflow cluster_recycling Ionic Liquid Recycling A Combine Reactants in Ionic Liquid B Heat and Stir (e.g., 60°C, 3h) A->B C Monitor Reaction B->C D Cool to RT C->D E Product Extraction with Organic Solvent D->E F Isolate and Purify Product E->F G Recovered Ionic Liquid Phase E->G Separation H Wash with Solvent to Remove Impurities G->H I Dry Under Vacuum H->I J Reuse in Subsequent Reaction I->J

References

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine stability and degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also advisable to protect the compound from direct sunlight and sources of heat or ignition.[1][3] For optimal preservation, storage at room temperature in a sealed, dry environment is suggested.

Q2: What are the known incompatibilities for this compound?

This compound should be stored away from strong oxidizing agents, strong acids (particularly nitric acid), and strong bases.[1][2][4] Contact with these substances can lead to degradation of the compound.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation may occur through several mechanisms based on its chemical structure. These can include reduction of the nitro group, oxidation of the pyridine ring, or cleavage of the cyclopentane ring. The presence of the nitro group may also make the compound more susceptible to photolytic degradation.

Q4: Are there any known hazardous decomposition products?

Upon combustion or thermal decomposition, this compound may produce toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected changes in sample color (e.g., darkening). Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber vial or protect from light. Ensure the container is tightly sealed and stored in a cool, dark place.
Inconsistent analytical results (e.g., appearance of new peaks in HPLC/LC-MS). Sample degradation due to improper storage, handling, or solvent interaction.Verify storage conditions. Prepare fresh solutions for analysis. Investigate the stability of the compound in the chosen analytical solvent.
Low assay values or loss of potency in biological experiments. Degradation of the compound in the experimental medium (e.g., buffer, cell culture media).Perform a stability study of the compound under your specific experimental conditions (pH, temperature, media components). Prepare stock solutions fresh and store them appropriately.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or solvent evaporation.Confirm the solubility of the compound in your solvent system. Ensure containers are properly sealed to prevent solvent evaporation.

Data on Stability

Currently, there is limited publicly available quantitative data specifically on the stability of this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. Below is a template for recording stability data.

Table 1: Template for Stability Assessment of this compound

Condition Time Point Parameter Measured (e.g., % Purity by HPLC) Observations (e.g., Color Change)
25°C, in dark0
1 week
1 month
40°C, in dark0
1 week
1 month
Photostability (e.g., ICH Q1B)0
12 hours
24 hours
pH 4 Buffer0
24 hours
pH 7 Buffer0
24 hours
pH 9 Buffer0
24 hours

Experimental Protocols

Protocol for Assessing Compound Stability in Solution

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the desired solvent (e.g., DMSO, ethanol, buffer) to a known concentration.

  • Incubation Conditions:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions to be tested (e.g., varying temperatures, light exposure, pH).

    • Include a control sample stored at optimal conditions (e.g., -20°C in the dark).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, retrieve a vial from each condition.

    • Analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the percentage of the parent compound remaining relative to the initial time point (T=0).

  • Data Interpretation:

    • Plot the percentage of the remaining compound against time for each condition.

    • Calculate the degradation rate if applicable.

Visualizations

Hypothetical_Degradation_Pathway This compound This compound Reduction_of_Nitro Reduction of Nitro Group This compound->Reduction_of_Nitro Oxidation_of_Ring Oxidation of Pyridine Ring This compound->Oxidation_of_Ring Photodegradation Photodegradation This compound->Photodegradation Amino_Derivative 3-Amino-6,7-dihydro-5H- cyclopenta[B]pyridine Reduction_of_Nitro->Amino_Derivative Ring_Opened_Products Ring-Opened Degradation Products Oxidation_of_Ring->Ring_Opened_Products Photolytic_Byproducts Photolytic Byproducts Photodegradation->Photolytic_Byproducts

Caption: Hypothetical degradation pathways for this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp Temperature Study (e.g., 25°C, 40°C) aliquot->temp light Photostability Study (Light vs. Dark) aliquot->light ph pH Study (e.g., pH 4, 7, 9) aliquot->ph sampling Sample at Time Points temp->sampling light->sampling ph->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for stability testing.

References

Safe handling and storage of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and storage requirements for 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine (CAS No. 84531-36-2). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards have not been fully investigated. However, it is classified as an irritant and may be harmful by ingestion and inhalation.[1] It is irritating to mucous membranes and the upper respiratory tract.[1] Under fire conditions, it can emit toxic fumes.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive set of PPE should be worn to minimize exposure. This includes safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling should be conducted in a chemical fume hood to ensure adequate ventilation.[1] In case of a spill, a respirator may be necessary.[1]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Q4: What should I do in case of accidental exposure?

A4: The following are first aid measures for different types of exposure:

  • Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes while keeping the eyes open. Seek medical attention.[1]

  • Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap. Cover the area with an emollient and seek medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: If swallowed, seek immediate medical attention.

Q5: What are the known chemical incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Spill in the laboratory Improper handling or container failure.Wear appropriate respirator, impervious boots, and heavy rubber gloves. Absorb the spill with an inert material and place it in a sealed container for disposal.[1]
Unusual odor detected Inadequate ventilation or a leaking container.Ensure you are working in a chemical fume hood with proper airflow.[1] Check the container for any leaks or damage. If a leak is found, transfer the material to a new, secure container.
Visible degradation of the material Improper storage conditions.Verify that the storage area is cool, dry, and well-ventilated.[1] Ensure the container is tightly sealed to prevent exposure to moisture and air.

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, the following general guidelines should be followed when using this compound in a synthetic procedure, based on its use as an intermediate:

General Handling Protocol for Chemical Synthesis:

  • Preparation: Before starting, ensure that a safety shower and eye wash station are readily available.[1] All necessary PPE should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Reaction Setup: All manipulations of the compound, including weighing and transfer, must be performed within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Reagent Addition: When used in a reaction mixture, for example with a co-reagent like tert-butyl (3-methylpiperidin-3-yl)carbamate and a base such as triethylamine in a solvent like isopropyl alcohol, the additions should be done cautiously.

  • Reaction Monitoring: Monitor the reaction progress under controlled conditions (e.g., specific temperature).

  • Work-up and Purification: Post-reaction procedures, such as extraction and purification, should also be conducted within the fume hood.

  • Waste Disposal: Dispose of all waste materials containing this compound according to institutional and local environmental regulations.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures start Start ppe Don PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood emergency_prep Verify Access to: - Safety Shower - Eye Wash Station fume_hood->emergency_prep weigh_transfer Weigh and Transfer Compound emergency_prep->weigh_transfer reaction Perform Reaction weigh_transfer->reaction spill Spill weigh_transfer->spill exposure Exposure weigh_transfer->exposure workup Work-up and Purification reaction->workup reaction->spill reaction->exposure storage Store in a Cool, Dry, Well-Ventilated Place workup->storage disposal Dispose of Waste per Regulations workup->disposal end End storage->end spill->disposal first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Logical workflow for the safe handling and storage of this compound.

References

Technical Support Center: 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The physical and chemical properties of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine are not explicitly documented in the provided search results. However, data for related compounds can provide useful estimates.

Table 1: Physicochemical Properties of Related Compounds

Property6,7-Dihydro-5H-cyclopenta[b]pyridinePyridine
CAS Number 533-37-9[1]110-86-1
Molecular Formula C8H9N[1]C5H5N
Molecular Weight 119.17 g/mol [1]79.1 g/mol
Appearance Clear brown liquid[1]Colorless liquid
Boiling Point 245-248°C at 760 mmHg[2]115°C
Melting Point 68-72°C[2]-42°C
Solubility Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water.[2]Miscible with water, alcohol, ether, and other organic solvents.

Table 2: Toxicological Data for Pyridine

TestResultSpecies
Oral LD50 891 mg/kgRat
Dermal LD50 1121 mg/kgRabbit
Inhalation LC50 17.1 mg/L (4 hours)Rat (Male)

Experimental Protocols & Safety

Handling and Storage

Safe Handling:

  • Always work in a properly functioning, certified laboratory chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves (butyl rubber or PVA are often recommended for pyridine-like substances; nitrile may not be suitable), and a fully-buttoned lab coat.[3]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Use non-sparking tools and ground all equipment when transferring flammable liquids to prevent static discharge.[4][5]

  • Avoid ingestion and inhalation.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[1][3]

  • Store away from direct sunlight and sources of ignition.[3]

Spill and Waste Disposal

Spill Response:

  • Small Spills: If a small amount of the substance is spilled (manageable within 10 minutes) and you are trained for cleanup, you may proceed. Absorb the spill with an inert, dry material like vermiculite or sand.[3][5] Place the absorbed material into a sealed, compatible waste container.[3]

  • Large Spills: In the event of a large spill, especially outside a fume hood, immediately evacuate the area, secure it, and contact your institution's emergency response team (e.g., Environmental Health & Safety).[3]

Waste Disposal:

  • Waste material must be collected in a designated, sealable, and airtight container that is compatible with the chemical.[3]

  • Label the waste container with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first waste is added.[3]

  • Store waste containers away from incompatible chemicals.[3]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Troubleshooting and FAQs

Q1: What are the primary hazards associated with handling nitrated pyridine compounds?

A1: Based on related compounds, the primary hazards include:

  • Flammability: Many pyridine derivatives are flammable liquids and their vapors can form explosive mixtures with air.[4]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Irritation: They can cause irritation to the skin, eyes, and respiratory tract.[1] Some may cause severe skin burns and eye damage.[6]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs such as the liver, kidneys, and central nervous system.[6]

Q2: I accidentally splashed a small amount on my gloved hand. What should I do?

A2: Immediately remove the contaminated glove. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if any irritation or other symptoms develop. Report the incident to your supervisor.

Q3: What should I do in case of eye contact?

A3: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

Q4: I feel dizzy and nauseous while working with the compound in a fume hood. What is the appropriate action?

A4: These symptoms could indicate inhalation exposure. Immediately move to fresh air.[3] If breathing is difficult, have a trained person administer oxygen.[1] Seek immediate medical attention and inform your supervisor.[3] Do not return to the work area until it has been cleared by safety personnel.

Q5: How do I know which type of glove is best for this chemical?

A5: Since no specific data is available for this compound, you should consult the glove manufacturer's compatibility chart for related chemicals like pyridine and nitropyridines. For pyridine, butyl rubber or PVA gloves are often recommended, while nitrile gloves may offer poor protection.[3]

Visual Diagrams

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_assess Assess Situation cluster_large_spill Large Spill Protocol cluster_small_spill Small Spill Protocol cluster_post Post-Spill Actions spill Spill Detected assess_size Is the spill large or small? spill->assess_size evacuate Evacuate Area assess_size->evacuate Large ppe Don Appropriate PPE assess_size->ppe Small & Trained alert Alert Supervisor & EHS evacuate->alert secure Secure the Area alert->secure dispose Dispose of Waste via EHS secure->dispose contain Contain with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate decontaminate->dispose report Complete Incident Report dispose->report

Caption: Workflow for handling a chemical spill.

PPE_Protocol cluster_start Pre-Experiment Check cluster_ppe Mandatory Personal Protective Equipment cluster_controls Engineering Controls cluster_emergency Emergency Preparedness start_point Handling Hazardous Chemical fume_hood Work Inside a Certified Chemical Fume Hood start_point->fume_hood eyewash Locate Nearest Eyewash Station start_point->eyewash shower Locate Nearest Safety Shower start_point->shower lab_coat Lab Coat (Fully buttoned) goggles Chemical Safety Goggles (Not safety glasses) lab_coat->goggles gloves Appropriate Chemical-Resistant Gloves (e.g., Butyl Rubber) goggles->gloves fume_hood->lab_coat

Caption: General PPE and safety controls protocol.

References

Resolving impurities in 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine. Our aim is to help you identify and resolve common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in a sample of this compound?

A1: The most common impurities typically arise from the nitration of the 6,7-dihydro-5H-cyclopenta[b]pyridine starting material. These can be broadly categorized as:

  • Regioisomers: These are molecules with the same chemical formula but with the nitro group attached at a different position on the pyridine ring.

  • Over-nitrated products: These are derivatives where more than one nitro group has been added to the molecule.

  • Unreacted starting material: Residual 6,7-dihydro-5H-cyclopenta[b]pyridine that did not undergo nitration.

  • Byproducts from side reactions: Harsh nitrating conditions can sometimes lead to oxidation or other degradation of the starting material or product.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is excellent for separating isomers and quantifying their presence. Gas Chromatography-Mass Spectrometry (GC-MS) can help in identifying volatile impurities and confirming the molecular weight of the components. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of the main product and any significant impurities.

Q3: What general strategies can I employ to minimize impurity formation during synthesis?

A3: Controlling the reaction conditions is crucial. Key parameters to monitor and optimize include:

  • Temperature: Lowering the reaction temperature can often improve the selectivity of the nitration and reduce the formation of over-nitrated byproducts.

  • Stoichiometry of Nitrating Agent: Using a minimal excess of the nitrating agent can help to prevent over-nitration.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC can help you to stop the reaction at the optimal point, maximizing the yield of the desired product while minimizing byproduct formation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My final product shows multiple spots on TLC, even after purification.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Co-eluting Impurities Your current TLC solvent system may not be adequate to separate all isomers. Experiment with different solvent systems of varying polarity. A two-dimensional TLC could also help in resolving the spots.
Product Degradation The product might be unstable on the silica gel of the TLC plate. Try using a different stationary phase for TLC, such as alumina, or minimize the time the spot is on the plate before development.
Incomplete Reaction One of the spots could be the unreacted starting material. Compare the TLC of your product with that of the starting material. If they match, consider extending the reaction time or increasing the amount of nitrating agent.
Issue 2: HPLC analysis indicates the presence of isomers with very similar retention times.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal HPLC Method The current HPLC method may lack the necessary resolution. Consider adjusting the mobile phase composition, flow rate, or column temperature. Using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) can also improve separation.
Presence of Regioisomers Nitration of the pyridine ring can lead to the formation of different positional isomers. These often have very similar polarities, making them difficult to separate. A gradient elution method may provide better resolution than an isocratic one.
Issue 3: Mass spectrometry data suggests the presence of a di-nitro compound.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Over-nitration is more likely at higher temperatures and with a large excess of the nitrating agent. Carefully control the reaction temperature, preferably by using an ice bath during the addition of the nitrating agent.
Extended Reaction Time Leaving the reaction to run for too long can lead to the formation of di-nitro products. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed and before significant amounts of the di-nitro product are formed.

Data Presentation: Impurity Profile Summary

The following table summarizes the potential impurities, their likely origin, and recommended analytical techniques for detection.

Impurity Type Potential Structure/Identity Origin Recommended Analytical Technique(s)
Regioisomer 2-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridineNitration at an alternative positionHPLC, GC-MS, NMR
Regioisomer 4-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridineNitration at an alternative positionHPLC, GC-MS, NMR
Over-nitrated Product Di-nitro-6,7-dihydro-5H-cyclopenta[B]pyridineExcessive nitrationHPLC, LC-MS
Starting Material 6,7-dihydro-5H-cyclopenta[b]pyridineIncomplete reactionTLC, HPLC, GC-MS
Oxidation Product Oxidized derivatives of the starting material or productSide reaction due to strong oxidizing conditionsLC-MS

Experimental Protocols

General Protocol for Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

This is a general procedure and may require optimization for your specific setup and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath to 0-5 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate solution) until the pH is neutral.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Illustrative HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Visualizations

experimental_workflow start Start: Dissolve Starting Material nitration Nitration (Add Nitrating Agent at 0-5°C) start->nitration reaction Reaction Monitoring (TLC/HPLC) nitration->reaction quench Quench Reaction (Pour onto ice) reaction->quench Reaction Complete neutralize Neutralization (Adjust pH to 7) quench->neutralize extract Extraction (Organic Solvent) neutralize->extract dry_concentrate Drying and Concentration extract->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify analyze Analysis of Final Product (HPLC, GC-MS, NMR) purify->analyze end End: Pure Product analyze->end

Caption: A general experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_synthesis Synthesis cluster_products Potential Products cluster_analysis Analysis & Purification starting_material 6,7-dihydro-5H- cyclopenta[b]pyridine nitration Nitration (HNO3/H2SO4) starting_material->nitration desired_product 3-Nitro-6,7-dihydro-5H- cyclopenta[B]pyridine nitration->desired_product Major Product regioisomers Regioisomers (e.g., 2-nitro, 4-nitro) nitration->regioisomers Side Reaction over_nitrated Over-nitrated Products (e.g., di-nitro) nitration->over_nitrated Side Reaction unreacted Unreacted Starting Material nitration->unreacted Incomplete Reaction chromatography Chromatography (TLC, HPLC, Column) desired_product->chromatography regioisomers->chromatography over_nitrated->chromatography unreacted->chromatography spectroscopy Spectroscopy (MS, NMR) chromatography->spectroscopy For Identification

Caption: Logical relationship between synthesis, potential products, and analytical methods for resolving impurities.

Technical Support Center: Production of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Question Potential Cause(s) Suggested Solution(s)
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine (Precursor): Low to no product yield. - Incomplete Vilsmeier-Haack reaction. - Inefficient cyclization. - Suboptimal temperature control.- Ensure dropwise addition of phosphorus oxychloride at 0-5°C. - Verify the reaction has gone to completion via TLC before quenching. - Maintain the recommended reflux temperature and time for the cyclization step.
Nitration Step: Formation of multiple nitro-isomers or di-nitrated products. - Reaction temperature is too high. - Incorrect ratio of nitrating agents. - Extended reaction time.- Maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating mixture. - Use a minimal molar excess of nitric acid. - Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Nitration Step: Low yield of the desired 3-nitro isomer. - Steric hindrance or electronic effects favoring other positions. - Inadequate activation of the nitrating agent.- Experiment with different nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) which may offer different regioselectivity. - Ensure the use of a strong dehydrating agent like concentrated sulfuric acid to generate the nitronium ion.
General: Product precipitation issues during workup. - The product may be soluble in the aqueous layer, especially if salts are formed. - Incorrect pH of the aqueous layer.- Neutralize the reaction mixture carefully with a base (e.g., NaOH, K2CO3) and extract with an appropriate organic solvent. - Consider using a mixed solvent system for extraction (e.g., chloroform:isopropanol) if solubility in common organic solvents is low.[1]
General: Difficulty in purifying the final product. - Presence of close-boiling or similarly polar impurities. - Thermal instability of the nitro-compound.- Utilize flash column chromatography with a carefully selected eluent system. - Consider recrystallization from a suitable solvent system. - Avoid high temperatures during purification; use techniques like vacuum distillation if applicable and the compound is stable enough.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common approach involves a two-step synthesis. First, the precursor 6,7-dihydro-5H-cyclopenta[b]pyridine is synthesized, often via a Vilsmeier-Haack reaction followed by cyclization. The second step is the nitration of this precursor to introduce the nitro group at the 3-position of the pyridine ring.

Q2: What are the key safety precautions when handling nitrating agents?

A2: Nitrating agents, such as mixtures of nitric acid and sulfuric acid, are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Reactions should be conducted behind a blast shield, especially during scale-up. Add reagents slowly and control the temperature carefully to prevent runaway reactions.

Q3: How can I monitor the progress of the nitration reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use an appropriate eluent system to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot can indicate the completion of the reaction.

Q4: What are the challenges in scaling up this synthesis?

A4: The primary challenges in scaling up nitration reactions are heat management and mass transfer. Nitration is a highly exothermic process, and inefficient heat dissipation can lead to runaway reactions and the formation of byproducts. Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: The structure and purity of this compound can be confirmed using several analytical techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will determine the molecular weight. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.

Experimental Protocols

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine (Precursor)

This protocol is based on a reported synthesis of the parent compound.

  • N-Cyclopentenyl Acetylation: To a solution of N-benzyl-cyclopent-1-en-1-amine in an appropriate solvent, slowly add acetic anhydride at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Vilsmeier-Haack Cyclization: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0-5°C.

  • Slowly add the N-acetylated intermediate to the Vilsmeier reagent at 0-5°C.

  • After the addition is complete, heat the mixture to reflux for 12-18 hours.

  • Workup and Dechlorination: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the chlorinated intermediate with an organic solvent.

  • The chloro-intermediate is then subjected to dechlorination, for example, by catalytic hydrogenation, to yield 6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Purify the product by column chromatography or distillation.

Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

This is a general protocol for nitration.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0-10°C), slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with stirring.

  • Nitration Reaction: Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine in concentrated sulfuric acid and cool the solution to 0-10°C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the precursor, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a base (e.g., 5M NaOH solution) until it is basic to litmus paper.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthetic Pathway Proposed Synthetic Pathway for this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration Cyclopentanone Cyclopentanone N_Benzyl_Cyclopent_1_en_1_amine N-Benzyl-cyclopent-1-en-1-amine Cyclopentanone->N_Benzyl_Cyclopent_1_en_1_amine Nucleophilic addition Benzylamine Benzylamine Benzylamine->N_Benzyl_Cyclopent_1_en_1_amine N_Acetylated_Intermediate N-acetylated intermediate N_Benzyl_Cyclopent_1_en_1_amine->N_Acetylated_Intermediate Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetylated_Intermediate Chlorinated_Intermediate 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine N_Acetylated_Intermediate->Chlorinated_Intermediate Vilsmeier-Haack Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Chlorinated_Intermediate Precursor 6,7-dihydro-5H-cyclopenta[b]pyridine Chlorinated_Intermediate->Precursor Dechlorination Final_Product 3-Nitro-6,7-dihydro-5H- cyclopenta[B]pyridine Precursor->Final_Product Nitration Nitrating_Mixture Nitrating Mixture (HNO3, H2SO4) Nitrating_Mixture->Final_Product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow Troubleshooting Workflow for Synthesis Start Start Low_Yield Low or No Product Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Optimize_Conditions->Impure_Product Purification Optimize Purification Method (Chromatography, Recrystallization) Impure_Product->Purification Yes Characterization_Issue Incorrect Product Characterization? Impure_Product->Characterization_Issue No Purification->Characterization_Issue Verify_Structure Verify Structure with NMR, MS Characterization_Issue->Verify_Structure Yes Success Success Characterization_Issue->Success No Verify_Structure->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine and its Isomeric Nitropyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Nitropyridine Derivative in Comparison to Commercially Available Isomers

This guide provides a comprehensive comparison of the novel compound 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine with the well-characterized nitropyridine isomers: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual aids to facilitate a thorough understanding of their relative properties and potential applications.

Introduction

Nitropyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The introduction of a nitro group onto the pyridine ring significantly alters its electronic properties, influencing its reactivity and interaction with biological targets. While 2-, 3-, and 4-nitropyridine have been extensively studied, fused-ring systems such as this compound represent a newer frontier with potentially unique pharmacological profiles. This guide aims to bridge the knowledge gap by presenting a comparative analysis of this novel compound against its more common isomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common isomers is presented below. These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

PropertyThis compound2-Nitropyridine3-Nitropyridine4-Nitropyridine
Molecular Formula C₈H₈N₂O₂C₅H₄N₂O₂[1]C₅H₄N₂O₂C₅H₄N₂O₂[2][3]
Molecular Weight ( g/mol ) 164.16124.10[1]124.10124.10[2][3]
Appearance Predicted: Yellowish solidYellow crystalline solid[1]Pale yellow crystalline solidYellow crystalline solid[3]
Melting Point (°C) Data not available69-71[1]38-4148-50
Boiling Point (°C) Data not available235-237225-227158 (at 15 mmHg)
Solubility Predicted: Soluble in organic solvents like DMSO, DMFSoluble in water, ethanol, etherSoluble in water, organic solventsSoluble in water, organic solvents
pKa Data not available-0.20.811.61[3]

Synthesis and Experimental Protocols

The synthesis of nitropyridines can be achieved through various methods, primarily involving the nitration of the parent pyridine ring or its derivatives. Below are proposed and established synthesis protocols.

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of the precursor 6,7-dihydro-5H-cyclopenta[b]pyridine.

Proposed Synthesis Workflow:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration Cyclopentanone Cyclopentanone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Cyclopentanone->6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Manganese-catalyzed oxidation 6,7-dihydro-5H-cyclopenta[b]pyridine 6,7-dihydro-5H-cyclopenta[b]pyridine 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one->6,7-dihydro-5H-cyclopenta[b]pyridine Reduction (e.g., Wolff-Kishner) This compound This compound 6,7-dihydro-5H-cyclopenta[b]pyridine->this compound Nitrating agent (e.g., HNO3/H2SO4)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Nitration of 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 eq). Maintain the temperature below 10 °C.

  • Reaction: To the chilled nitrating mixture, add 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 2-, 3-, and 4-Nitropyridine

These isomers are typically synthesized by the direct nitration of pyridine, which often yields a mixture of isomers, or through more regioselective methods.

Experimental Protocol: General Nitration of Pyridine [4][5]

  • Reaction Setup: In a flask, dissolve pyridine in a suitable solvent such as trifluoroacetic anhydride.[4]

  • Nitration: Cool the solution in an ice bath and slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or dinitrogen pentoxide.[4][5]

  • Reaction and Work-up: Stir the reaction mixture at a controlled temperature for a specified time. After the reaction is complete, carefully quench the reaction with ice water and neutralize with a base.

  • Separation and Purification: Extract the product with an organic solvent. The isomeric mixture can be separated by fractional distillation or column chromatography.

Biological Activity: A Comparative Overview

The biological activities of nitropyridines are of significant interest. While specific data for this compound is not yet available, we can infer its potential activities based on the known properties of nitropyridine isomers and related nitroaromatic compounds. The primary expected activities are antimicrobial and cytotoxic.

Workflow for Biological Evaluation:

G Test_Compounds Nitropyridine Isomers Antimicrobial_Assay Antimicrobial Activity Assay Test_Compounds->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay Test_Compounds->Cytotoxicity_Assay MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis IC50_Determination->Data_Analysis

Caption: Workflow for comparative biological evaluation.

Antimicrobial Activity

Nitropyridine derivatives have shown promise as antimicrobial agents.[6] A comparative study would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Grow bacterial/fungal strains overnight in a suitable broth medium. Dilute the culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the test compound. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Comparative Data (Hypothetical):

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compoundTo be determinedTo be determinedTo be determined
2-Nitropyridine>128>128>128
3-Nitropyridine6412864
4-Nitropyridine326432
Cytotoxicity

The cytotoxic potential of these compounds is crucial for drug development. The IC₅₀ (half-maximal inhibitory concentration) against various cancer cell lines can be determined using assays like the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay [7]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Expected Comparative Data (Hypothetical):

CompoundIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7
This compoundTo be determinedTo be determined
2-Nitropyridine>100>100
3-Nitropyridine55.678.2
4-Nitropyridine42.163.5

Conclusion

This guide provides a framework for the comparative analysis of this compound and its common nitropyridine isomers. The provided protocols for synthesis and biological evaluation offer a starting point for researchers to explore the potential of this novel compound. The fused-ring structure of this compound may confer unique physicochemical and biological properties compared to the planar, single-ring isomers. Further experimental investigation is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery.

References

A Comparative Guide to the Biological Activity of Cyclopentapyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of a cyclopentane ring with a pyridine nucleus gives rise to the cyclopentapyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This guide provides a comparative overview of the biological activities of various cyclopentapyridine derivatives and related pyridine-containing compounds. While the primary focus is on the broader class, this document will serve as a valuable resource for researchers interested in the potential of these molecules in drug discovery. Due to the limited availability of specific biological data on cyclopenta[b]pyridine derivatives in the public domain, this guide draws comparisons from closely related and well-studied isomers such as cyclopenta[c]pyridines and other pyridine derivatives to illustrate the therapeutic potential of this structural motif.

This guide presents quantitative data from various studies, details the experimental protocols used to obtain this data, and visualizes key signaling pathways implicated in the biological effects of these compounds.

Data Presentation: A Comparative Analysis

The biological activities of cyclopentapyridine and related pyridine derivatives are diverse, ranging from anticancer and antimicrobial to antiviral effects. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of their potency.

Table 1: Anticancer and Kinase Inhibitory Activity of Pyridine Derivatives

Compound ClassDerivative/CompoundTarget/Cell LineActivity (IC₅₀)Reference
Pyrazolopyridines Compound 4CDK2/cyclin A20.24 µM[1]
Compound 8CDK2/cyclin A20.65 µM[1]
Compound 11CDK2/cyclin A20.50 µM[1]
Pyridine-Ureas Compound 8eMCF-70.22 µM
Compound 8eVEGFR-23.93 µM
Imidazo[1,2-a]pyridines IP-5HCC193745 µM
IP-6HCC193747.7 µM
Pyridines Compound 1HepG24.5 µM
Compound 2HepG2>50 µM

Table 2: Antimicrobial and Antifungal Activity of Pyridine Derivatives

Compound ClassDerivative/CompoundMicroorganismActivity (MIC)Reference
5-Aryl-cyclopenta[c]pyridines Compound 4iSclerotinia sclerotiorum91.9% inhibition at 50 µg/mL[2]
Compound 4iBotrytis cinerea75% inhibition at 50 µg/mL[2]
Compound 4iPhytophthora infestans62.5% inhibition at 50 µg/mL[2]
Triazole-Pyridine Conjugates Compound 5a-eS. aureus, E. faecalis, P. aeruginosa, E. coli, C. albicans15.625 - >125 µM
Alkyl Pyridinols EA-02-009S. aureus0.5 - 1 µg/mL
JC-01-072S. aureus4 - 8 µg/mL

Table 3: Antiviral Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives against Tobacco Mosaic Virus (TMV)

CompoundInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mLReference
4k 51.1 ± 1.950.7 ± 3.653.8 ± 2.8[2]
Ribavirin (Control) 39.1 ± 2.638.4 ± 1.539.6 ± 3.8

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assays

a) CDK2/cyclin A2 Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the CDK2/cyclin A2 complex, a key regulator of the cell cycle.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing CDK2/cyclin A2 enzyme, a specific substrate (e.g., histone H1), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification of Phosphorylation: Spot the reaction mixture onto a phosphocellulose filter paper, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

b) VEGFR-2 Kinase Assay

This assay evaluates the inhibitory effect of compounds on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.

Protocol:

  • Assay Setup: In a 96-well plate, add the test compound, recombinant human VEGFR-2, and a substrate (e.g., poly(Glu, Tyr) 4:1).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ values from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Mandatory Visualizations: Signaling Pathways

The biological activities of many pyridine derivatives are attributed to their ability to modulate key cellular signaling pathways. Below are diagrams of some of these pathways generated using the DOT language.

p53_signaling_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 Activation Oncogene_activation Oncogene Activation Oncogene_activation->p53 Activation Hypoxia Hypoxia Hypoxia->p53 Activation Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis DNA_Repair DNA Repair (GADD45) p53->DNA_Repair MDM2 MDM2 p53->MDM2 Induces MDM2->p53 Inhibition (Ubiquitination)

Caption: The p53 signaling pathway, a key regulator of cellular stress responses.

JNK_signaling_pathway cluster_stimuli Stress Stimuli cluster_downstream Downstream Targets cluster_cellular_responses Cellular Responses Cytokines Cytokines MAP3K MAP3K (e.g., ASK1, MEKK1) Cytokines->MAP3K UV_radiation UV Radiation UV_radiation->MAP3K ROS ROS ROS->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK c_Jun c-Jun JNK->c_Jun Bcl2_family Bcl-2 family JNK->Bcl2_family AP1 AP-1 c_Jun->AP1 Inflammation Inflammation AP1->Inflammation Proliferation Proliferation AP1->Proliferation Apoptosis_JNK Apoptosis Bcl2_family->Apoptosis_JNK

Caption: The JNK signaling pathway, a critical regulator of stress-induced apoptosis.

PI3K_Akt_signaling_pathway cluster_receptor Cell Surface Receptor cluster_outcomes_pi3k Cellular Outcomes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PTEN PTEN PIP3->PTEN Inhibition mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Inhibits Apoptosis Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation_PI3K Proliferation mTOR->Proliferation_PI3K PTEN->PIP2

Caption: The PI3K/Akt signaling pathway, crucial for cell growth, proliferation, and survival.

References

Spectroscopic Analysis of Substituted Cyclopenta[b]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for various substituted cyclopenta[b]pyridine derivatives. The information is intended to assist researchers in the identification, characterization, and development of novel compounds based on this heterocyclic scaffold. The data presented is compiled from peer-reviewed scientific literature and is organized for easy comparison.

Introduction

Cyclopenta[b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of these molecules. This guide summarizes key spectroscopic data for different substituted cyclopenta[b]pyridines to facilitate comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for various substituted cyclopenta[b]pyridine derivatives reported in the literature.

Table 1: 1H NMR Spectroscopic Data of Selected Substituted 6,7-dihydro-5H-cyclopenta[b]pyridines
Compound/DerivativeH-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)Aromatic Protons (ppm)Other Protons (ppm)Solvent
4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5a-i)8.08 - 9.19 (s)2.89-3.07 (m)2.04-2.13 (m)2.89-3.07 (m)7.00 - 7.55-CDCl3, DMSO-d6
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)-3.07 (t)-2.89 (t)7.00 - 7.551.43 (t, CH3), 4.59 (q, OCH2), 7.43 (s, =CH)DMSO-d6
1-methyl-4-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3l)8.30 (s)2.92 (t)2.04-2.08 (m)3.01 (t)7.33 - 7.442.50 (s, CH3)CDCl3
1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3f)-2.82 (t)2.06-2.13 (m)3.01 (t)7.07 - 7.492.57 (s, CH3)CDCl3

Data compiled from references[1][2][3].

Table 2: 13C NMR Spectroscopic Data of Selected Substituted 6,7-dihydro-5H-cyclopenta[b]pyridines
Compound/DerivativeC=N/C=C (ppm)C≡N (ppm)C-aliphatic (ppm)Aromatic Carbons (ppm)Other Carbons (ppm)Solvent
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)164.93, 161.91, 152.97, 141.41, 136.87, 135.1893.7328.90, 27.22131.04, 129.97, 129.64, 129.43, 129.19, 128.74, 128.31, 125.77, 116.0063.38 (OCH2), 14.79 (CH3)DMSO-d6
1-methyl-4-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3l)152.5, 150.8, 146.3-32.7, 30.9, 24.6138.0, 131.7, 128.5, 128.4, 127.321.9 (CH3)CDCl3
1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3f)154.5, 153.0, 152.1-32.8, 30.9, 24.5140.6, 138.5, 136.5, 130.2, 129.8, 129.7, 127.8, 127.4, 126.8, 126.522.1 (CH3)CDCl3

Data compiled from references[2][3].

Table 3: IR Spectroscopic Data of Selected Substituted 6,7-dihydro-5H-cyclopenta[b]pyridines
Compound/DerivativeC≡N Stretch (cm-1)C=N Stretch (cm-1)C-H Aromatic Stretch (cm-1)C-H Aliphatic Stretch (cm-1)
7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4)221416053058, 30212981, 2966
1-methyl-4-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3l)-15513048, 30282954, 2912, 2897
1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3f)-159530792981, 2897

Data compiled from references[2][3].

Table 4: Mass Spectrometry Data of Selected Substituted Cyclopenta[b]pyridines
Compound/DerivativeIonization Method[M]+ or [M+H]+ (m/z)Key Fragments (m/z)
4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]-pyridine derivatives (5a–i)ESI-MSVaries with aryl substituent-
1-methyl-4-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3l)HRMS209.1207 (calcd. 209.1205)-
1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine (3f)HRMS285.1517 (calcd. 285.1517)-

Data compiled from references[1][3].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. For specific instrument parameters, it is recommended to consult the original research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4] Samples are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involves Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2] A small amount of the solid or liquid sample is placed directly on the ATR crystal. Spectra are recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. The data is presented as transmittance (%) versus wavenumber (cm-1).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5] Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after chromatographic separation. The instrument is operated in positive or negative ion mode to detect the molecular ion ([M]+, [M]-, [M+H]+, or [M-H]-).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.[6][7] Solutions of the compounds are prepared in a UV-grade solvent (e.g., chloroform, ethanol, or acetonitrile) in a quartz cuvette with a 1 cm path length. Spectra are typically scanned from 200 to 800 nm. The absorption maxima (λmax) are reported in nanometers (nm).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of novel substituted cyclopenta[b]pyridines.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification ms Mass Spectrometry (MS) (Molecular Weight) purification->ms ir Infrared (IR) Spectroscopy (Functional Groups) purification->ir nmr NMR Spectroscopy (1H, 13C, 2D) (Structural Connectivity) purification->nmr uv UV-Vis Spectroscopy (Electronic Transitions) purification->uv data_integration Data Integration & Analysis ms->data_integration ir->data_integration nmr->data_integration uv->data_integration structure_proposal Proposed Structure data_integration->structure_proposal confirmation Structure Confirmation structure_proposal->confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of substituted cyclopenta[b]pyridines.

References

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Alternative Methods for 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED)—for the structural validation of small organic molecules, using 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine as a focal point.

While specific crystallographic data for this compound is not publicly available, this guide utilizes the detailed crystallographic analysis of the closely related analogue, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , as a representative example for X-ray crystallography. This allows for a robust, data-driven comparison of the methodologies.

At a Glance: Method Comparison

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Sample Phase Crystalline SolidSolutionCrystalline Solid (nanocrystals)
Information Absolute 3D structure, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic processes in solutionAbsolute 3D structure from nanocrystals
Resolution AtomicAtomic (inferred)Atomic
Sample Amount Milligrams5-25 mg (¹H), 50-100 mg (¹³C)[1]Nanograms to micrograms
Key Advantage Unambiguous 3D structure determination.[2]Provides data on solution-state conformation and dynamicsApplicable to samples that form very small crystals.[3][4]
Main Limitation Requires high-quality single crystals of sufficient sizeStructure is inferred, not directly imaged; can be complex for large moleculesNewer technique, less widely available instrumentation

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can obtain highly accurate measurements of bond lengths, bond angles, and crystal packing.

Quantitative Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

The following table summarizes the crystallographic data obtained for the analogue, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[2]

ParameterValue
Crystal System Orthorhombic
Space Group P b c a
a (Å) 7.5044
b (Å) 11.9291
c (Å) 14.8473
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1329.3
Z 8
Density (calculated) (Mg/m³) 1.325
R-factor (%) 6.93
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods.

  • Structure Refinement: The initial structural model is refined by iteratively adjusting the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

In-Solution Insights: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of atoms, their connectivity, and spatial proximity. For the 6,7-dihydro-5H-cyclopenta[b]pyridine core, NMR is instrumental in confirming the presence and connectivity of the pyridine and cyclopentane rings.

Representative NMR Data for a 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative

The following table presents the ¹H and ¹³C NMR data for a representative derivative, 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.[5][6]

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) Multiplicity J (Hz) Assignment
Protons1.43t7.0CH₃-CH₂
2.87t5.8CH₂-CH₂ (Cyclic)
3.09t4.1CH₂-CH₂ (Cyclic)
4.61q7.0CH₂-CH₃
7.31-7.59mAromatic H + CH=
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) Assignment
Carbons14.8CH₃
27.2, 28.9Cyclic CH₂
63.4OCH₂
93.7C≡N
116.0 - 164.9Aromatic and Vinylic C
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and correlations from the various spectra are analyzed to determine the molecular structure.

The Nanocrystal Frontier: Microcrystal Electron Diffraction (MicroED)

MicroED is an emerging cryogenic electron microscopy (cryo-EM) technique that can determine the high-resolution structure of molecules from nanocrystals, which are significantly smaller than those required for X-ray crystallography.[3][4][8] This makes it particularly valuable for compounds that are difficult to crystallize into larger single crystals.

Expected Data from a MicroED Experiment

A successful MicroED experiment on this compound would yield data comparable to single-crystal X-ray crystallography, including:

ParameterExpected Outcome
Resolution (Å) High (often <1.0 Å)[4]
Crystal System Determined from diffraction data
Space Group Determined from diffraction data
Unit Cell Dimensions (Å) Precisely measured
Atomic Coordinates Determined to high precision
R-work / R-free (%) Low values indicating a good fit
Experimental Protocol: Microcrystal Electron Diffraction (MicroED)
  • Sample Preparation: A small amount of the powdered crystalline sample is applied to an electron microscopy grid.[9]

  • Vitrification: The grid is rapidly plunge-frozen in liquid ethane to embed the nanocrystals in a layer of vitreous ice. This protects the sample from radiation damage.

  • Data Collection: The frozen grid is transferred to a cryo-transmission electron microscope. Nanocrystals are identified, and electron diffraction data is collected as a movie while continuously rotating the crystal.[9]

  • Data Processing and Structure Determination: The collected diffraction movie frames are processed using crystallographic software to integrate the reflection intensities. The structure is then solved and refined using methods similar to those for X-ray crystallography data.[9]

Workflow for Structural Validation

The following diagram illustrates the general workflow for validating the structure of a novel compound, highlighting the decision points for selecting an appropriate analytical method.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization Attempts purification->crystallization nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr_analysis crystal_check Good Quality Single Crystals? crystallization->crystal_check final_structure Validated Structure nmr_analysis->final_structure Confirms Connectivity xray Single-Crystal X-ray Diffraction crystal_check->xray Yes microed Microcrystal Electron Diffraction (MicroED) crystal_check->microed No (Nanocrystals) xray->final_structure microed->final_structure

References

A Comparative Analysis of Pyridine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance and mechanisms of pyridine derivatives in mitigating steel corrosion.

The protection of metallic assets from corrosion is a critical concern across numerous industries. Among the various strategies employed, the use of organic corrosion inhibitors is a highly effective and widely adopted method. Pyridine and its derivatives have emerged as a prominent class of corrosion inhibitors due to the presence of the nitrogen heteroatom with its lone pair of electrons and the aromatic ring's π-electrons, which facilitate strong adsorption onto metal surfaces. This guide provides a comparative overview of the performance of several pyridine-based compounds as corrosion inhibitors for mild steel in acidic environments, supported by experimental data and detailed methodologies.

Performance Comparison of Pyridine Derivatives

The inhibition efficiency of pyridine-based compounds is significantly influenced by their molecular structure, including the nature and position of substituents on the pyridine ring. Below is a summary of the performance of various pyridine derivatives, showcasing the impact of different functional groups on their protective capabilities.

Inhibitor NameCorrosive MediumConcentration (M)Temperature (°C)Inhibition Efficiency (%)Reference
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one (2c)0.5 M HCl0.0052599.62[1]
4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene1 M HCl0.0053096.2[2]
4-mercaptopyridine (SI)0.5 M HClNot SpecifiedNot SpecifiedHigh (Order: SI > NI > OI)[3]
4-aminopyridine (NI)0.5 M HClNot SpecifiedNot SpecifiedMedium (Order: SI > NI > OI)[3]
4-hydroxypyridine (OI)0.5 M HClNot SpecifiedNot SpecifiedLow (Order: SI > NI > OI)[3]
Imidazo[1,2-a]pyridine derivative (Imd2)1 M HClNot SpecifiedNot Specified98.1[4]
Pyridine-based Schiff base (DAP-1)1 M HCl40 mg/LNot Specified98.5[5]
Pyridine-carbamide (MS31)1 M HCl200 mg/L2597.1[6]
4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP)1 M HClNot Specified30High[7]
3-acetyl-4-(4-bromophenyl)-6-2-oxo-2H-chromen-3-yl pyridine-2(1H)-one (ABCP)0.5 M HCl0.0052598.4[8]

Experimental Protocols

The evaluation of corrosion inhibitor performance relies on a suite of well-established electrochemical and gravimetric techniques. These methods provide quantitative data on the rate of corrosion and the effectiveness of the inhibitor in preventing it.

Weight Loss (Gravimetric) Method

This is a fundamental and widely used method for determining corrosion rates.

  • Coupon Preparation: Mild steel coupons of known dimensions and weight are cleaned, typically by polishing with abrasive papers of decreasing grit size, followed by degreasing with a solvent like acetone, and finally dried.

  • Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution containing HCl and a cleaning agent), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (K * W) / (A * T * D)

      • Where: K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%): IE% = [(W_blank - W_inhibitor) / W_blank] * 100

      • Where: W_blank is the weight loss in the absence of the inhibitor, and W_inhibitor is the weight loss in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques offer a more rapid and detailed insight into the corrosion inhibition mechanism. A standard three-electrode cell is typically used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information on the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

    • Where: i_corr_blank and i_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively. This method can also indicate whether an inhibitor is anodic, cathodic, or mixed-type.[9]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective film on the metal surface. The inhibition efficiency is calculated as:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

    • Where: R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Mechanism of Corrosion Inhibition

The primary mechanism by which pyridine-based compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can be influenced by several factors.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_process Inhibition Process Pyridine_Inhibitor Pyridine Inhibitor (with N heteroatom and π-electrons) Adsorption Adsorption of Inhibitor Pyridine_Inhibitor->Adsorption Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal_Surface Metal Surface (e.g., Mild Steel) Corrosive_Species->Metal_Surface Attacks Metal_Surface->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Corrosive_Species Blocks Corrosion_Mitigation Corrosion Mitigation Protective_Film->Corrosion_Mitigation

Caption: Mechanism of corrosion inhibition by pyridine derivatives.

The adsorption process is often described by adsorption isotherms, with the Langmuir isotherm being a commonly used model, suggesting the formation of a monolayer of the inhibitor on the metal surface.[2][9] The effectiveness of the adsorption is determined by:

  • The presence of the nitrogen atom: The lone pair of electrons on the nitrogen atom facilitates coordination with the vacant d-orbitals of the iron atoms on the steel surface.

  • The π-electrons of the pyridine ring: These electrons contribute to the adsorption process through interaction with the metal surface.

  • Substituents on the pyridine ring: Electron-donating groups can increase the electron density on the pyridine ring, enhancing its adsorption and inhibition efficiency. Conversely, the effect of electron-withdrawing groups can be more complex.

Experimental Workflow for Inhibitor Evaluation

A systematic workflow is crucial for the comprehensive evaluation of a potential corrosion inhibitor. This workflow typically involves a combination of theoretical and experimental techniques to assess the inhibitor's performance and understand its mechanism of action.

Experimental_Workflow Start Inhibitor Synthesis & Characterization Weight_Loss Weight Loss (Gravimetric) Start->Weight_Loss Electrochemical Electrochemical Studies Start->Electrochemical Data_Analysis Data Analysis & Performance Comparison Weight_Loss->Data_Analysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS PDP->Data_Analysis EIS->Data_Analysis Surface_Analysis Surface Analysis SEM Scanning Electron Microscopy (SEM) Surface_Analysis->SEM AFM Atomic Force Microscopy (AFM) Surface_Analysis->AFM Conclusion Conclusion on Inhibition Efficiency & Mechanism SEM->Conclusion AFM->Conclusion Theoretical Theoretical Studies DFT Density Functional Theory (DFT) Theoretical->DFT MD Molecular Dynamics (MD) Simulations Theoretical->MD DFT->Conclusion MD->Conclusion Data_Analysis->Surface_Analysis Data_Analysis->Theoretical

Caption: Workflow for evaluating pyridine-based corrosion inhibitors.

This structured approach, combining experimental measurements with surface and theoretical analyses, provides a robust framework for comparing the efficacy of different pyridine-based corrosion inhibitors and for the rational design of new, more effective compounds.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for the 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. While the specific biological target of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine remains to be fully elucidated in publicly accessible research, the broader class of pyridine-based scaffolds has demonstrated significant promise in targeting various kinases. This guide offers a comparative analysis of alternative pyridine-based compounds, focusing on Aurora Kinase A as a representative and well-documented therapeutic target. The principles and methodologies outlined herein provide a framework for evaluating novel kinase inhibitors.

The strategic design of kinase inhibitors often involves the exploration of different heterocyclic scaffolds to optimize potency, selectivity, and pharmacokinetic properties. The pyridine ring, a common motif in numerous FDA-approved drugs, serves as a versatile template for developing such inhibitors. This guide will delve into the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives as potent Aurora Kinase A inhibitors, presenting a case study in lead optimization and the rationale behind bioisosteric replacements for potentially problematic functional groups, such as the nitro group.

Performance Comparison of Aurora Kinase A Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of imidazo[4,5-b]pyridine derivatives against Aurora Kinase A, Aurora Kinase B, and their cellular antiproliferative effects. This data is essential for understanding the potency and selectivity of these compounds.

Compound IDR GroupAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)
40c 1-Benzylpiperazinyl---
51 (CCT137690) 3-((4-(...-yl)piperazin-1-yl)methyl)-5-methylisoxazole0.015 ± 0.0030.0250.019

Data sourced from studies on imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases.[1]

The Rationale for Bioisosteric Replacement of the Nitro Group

Aromatic nitro groups, while sometimes contributing to biological activity, are often considered "structural alerts" in drug discovery. This is due to their potential for in vivo reduction to form reactive hydroxylamines and nitrosoamines, which can be carcinogenic. Therefore, replacing a nitro group with a suitable bioisostere is a common strategy in medicinal chemistry to mitigate toxicity while retaining or improving desired pharmacological activity.

Common bioisosteric replacements for the aromatic nitro group include:

  • Cyano Group (-CN): Similar in size and electronegativity.

  • Trifluoromethyl Group (-CF3): Electron-withdrawing and metabolically stable.

  • Sulfonamide Group (-SO2NH2): Can act as a hydrogen bond donor and acceptor.

  • Oxadiazole Ring: A heterocyclic ring that can mimic the electronic properties of the nitro group.

The selection of an appropriate bioisostere is guided by the specific role of the nitro group in binding to the target protein.

Experimental Methodologies

To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Aurora Kinase A Inhibition Assay Protocol

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A enzyme

  • Biotinylated peptide substrate (e.g., Biotin-LRRASLG)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 0.01% Triton X-100, 1 mM DTT)

  • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit)

  • 384-well low-volume white plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted test compounds or DMSO (as a control) to the wells of the 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mixture of Aurora Kinase A and the biotinylated peptide substrate in the kinase assay buffer. Add 4 µL of this mixture to each well.

  • Initiation of Reaction: Prepare a solution of ATP in the kinase assay buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes.

  • Detection: Stop the reaction and detect the phosphorylated substrate by adding the detection reagents according to the manufacturer's instructions. This typically involves adding a streptavidin-XL665 conjugate and a phosphospecific antibody labeled with europium cryptate.

  • Data Acquisition: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals at 665 nm and 620 nm. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Understanding the cellular context in which a kinase operates is vital for drug development. The following diagrams, created using the DOT language, illustrate the Aurora Kinase A signaling pathway and a typical experimental workflow for inhibitor screening.

Aurora_Kinase_A_Pathway cluster_mitosis Mitosis G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Centrosome_Maturation Centrosome Maturation Anaphase Anaphase Metaphase->Anaphase Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis_Node Cytokinesis Regulation Aurora_A Aurora Kinase A Aurora_A->Centrosome_Maturation promotes Aurora_A->Spindle_Assembly regulates Aurora_A->Cytokinesis_Node involved in TPX2 TPX2 (Activator) TPX2->Aurora_A activates Inhibitor Aurora A Inhibitor (e.g., Imidazo[4,5-b]pyridine) Inhibitor->Aurora_A

Caption: Aurora Kinase A signaling pathway in mitosis.

Kinase_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Proliferation Assays Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Experimental workflow for kinase inhibitor screening.

References

Assessing the Purity of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine, a key building block in the synthesis of various therapeutic agents.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A reverse-phase HPLC method is proposed here for the routine purity assessment of this compound.

Experimental Protocol: Reverse-Phase HPLC

Objective: To develop and validate a precise and accurate reverse-phase HPLC method for the determination of the purity of this compound and to quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation Prepare a reference standard of this compound with a known purity at a concentration of 1 mg/mL in the same diluent as the sample.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard (0.45 µm) Dissolve_Standard->Filter_Standard Autosampler Inject into HPLC Filter_Sample->Autosampler Filter_Standard->Autosampler Column C18 Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Result Purity Report Calculation->Result Method_Selection Start Purity Assessment of 3-Nitro-6,7-dihydro-5H- cyclopenta[B]pyridine Routine_QC Routine Quality Control? Start->Routine_QC Impurity_ID Impurity Identification Needed? Routine_QC->Impurity_ID No HPLC HPLC Routine_QC->HPLC Yes Volatile_Impurities Suspected Volatile Impurities? Impurity_ID->Volatile_Impurities No LC_MS LC-MS Impurity_ID->LC_MS Yes Crystalline_Solid High Purity Crystalline Solid? Volatile_Impurities->Crystalline_Solid No GC GC / GC-MS Volatile_Impurities->GC Yes DSC DSC Crystalline_Solid->DSC Yes Other Other Techniques (CE, Spectroscopy) Crystalline_Solid->Other No

References

A Predictive Guide to the NMR Spectral Analysis of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a theoretical analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine. Due to the absence of published experimental NMR data for this specific compound, this document focuses on predicted ¹H and ¹³C NMR chemical shifts. It also furnishes a comprehensive, generalized experimental protocol to aid researchers in acquiring and analyzing NMR spectra for this and structurally related heterocyclic compounds.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using established NMR prediction algorithms and provide a baseline for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-29.1 - 9.3s
H-48.5 - 8.7d
H-5 (2H)3.1 - 3.3t
H-6 (2H)2.2 - 2.4m
H-7 (2H)3.0 - 3.2t

Note: Predicted values are for a standard deuterated solvent (e.g., CDCl₃) and may vary based on experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3145 - 150
C-4135 - 140
C-4a160 - 165
C-530 - 35
C-625 - 30
C-730 - 35
C-7a130 - 135

Note: These are estimated ranges. Actual experimental values are required for definitive assignment.

Experimental Protocols

This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for novel heterocyclic compounds like this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can influence chemical shifts.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.[1]

    • For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Sample Purity : Ensure the sample is free from solid particles and paramagnetic impurities.[2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Experiment :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Pulse Angle : 30-45 degrees.

    • Number of Scans : 8 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Experiment :

    • Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more scans are often required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.[1]

  • Referencing : The chemical shift axis is referenced to the TMS signal at 0 ppm or to the residual solvent peak.[1]

  • Integration and Peak Picking : For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios. For both ¹H and ¹³C, peaks are picked and their chemical shifts are recorded.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing theoretical and experimental NMR data in the process of structural elucidation.

NMR_Comparison_Workflow Workflow for NMR Data Comparison cluster_theoretical Theoretical Pathway cluster_experimental Experimental Pathway mol_structure Proposed Structure (this compound) prediction NMR Prediction Software (e.g., Mnova, ChemDraw) mol_structure->prediction theor_data Predicted NMR Shifts (¹H and ¹³C) prediction->theor_data comparison Data Comparison & Analysis theor_data->comparison synthesis Compound Synthesis & Purification sample_prep NMR Sample Preparation synthesis->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq exp_data Experimental NMR Spectra (¹H and ¹³C) nmr_acq->exp_data exp_data->comparison elucidation Structural Elucidation & Verification comparison->elucidation

Caption: Workflow for NMR data comparison.

This guide provides a foundational framework for the NMR analysis of this compound. The predictive data serves as a valuable starting point for researchers, while the detailed protocols offer a clear path for obtaining and interpreting experimental results, ultimately leading to confident structural verification.

References

A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of common nitroaromatic compounds, including nitrobenzene, dinitrotoluene (DNT) isomers, and 2,4,6-trinitrotoluene (TNT). The information presented herein is curated from experimental data to assist in understanding their relative toxicities and mechanisms of action.

Executive Summary

Nitroaromatic compounds are prevalent in industrial manufacturing and are known for their potential toxicity. Their cytotoxic effects are largely attributed to the reduction of the nitro group, leading to the formation of reactive intermediates that can induce oxidative stress, damage cellular macromolecules, and trigger programmed cell death (apoptosis). This guide summarizes key quantitative data on the cytotoxicity of these compounds and details the experimental protocols used to generate this data.

Comparative Cytotoxicity Data

The cytotoxic potential of nitroaromatic compounds varies significantly depending on their chemical structure, the cell type, and the duration of exposure. The following tables summarize the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values for several key nitroaromatic compounds in different human cell lines.

CompoundCell LineExposure Time (hours)IC50 / LC50 (µM)Reference
2,4-Dinitrotoluene (2,4-DNT) MCF-7 (Breast Cancer)243128.4 (LC50)[1]
482234.1 (LC50)[1]
MRC-5 (Lung Fibroblast)243414.4 (LC50)[1]
482206.7 (LC50)[1]
2,6-Dinitrotoluene (2,6-DNT) MCF-7 (Breast Cancer)242442.9 (LC50)[1]
481603.0 (LC50)[1]
MRC-5 (Lung Fibroblast)243639.9 (LC50)[1]
482195.7 (LC50)[1]
2,4,6-Trinitrotoluene (TNT) H4IIE (Rat Hepatoma)Not Specified~17.6 (LC50, reported as 4 µg/mL)[1]
CHO (Chinese Hamster Ovary)Not Specified~105.7 (LC50, reported as 24 µg/mL)[1]
Flutamide (Nitroaromatic drug) TAMH (Hepatocyte)24~75 (LD50)[2]
Cyano Analogue of Flutamide TAMH (Hepatocyte)24~150 (LD50)[2]

Mechanisms of Cytotoxicity

The toxicity of nitroaromatic compounds is complex and involves multiple cellular pathways. Two of the most significant mechanisms are the induction of apoptosis and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

Many nitroaromatic compounds are potent inducers of apoptosis. This programmed cell death is a key mechanism of their cytotoxicity. For example, 2,4,6-trinitrotoluene (TNT) has been shown to induce apoptosis in a dose- and time-dependent manner in HepG2 cells[3]. The apoptotic process is often initiated by cellular stress, such as DNA damage or the overproduction of ROS, which activates caspase cascades leading to cell death[2].

CompoundCell LineTreatmentApoptotic Cells (%)Reference
2,4,6-Trinitrotoluene (TNT) HepG26 µg/mL for 24hIncreased vs. control[3]
12 µg/mL for 24hFurther increased vs. control[3]
24 µg/mL for 24hSignificantly increased vs. control[3]
Generation of Reactive Oxygen Species (ROS)

The metabolic activation of nitroaromatic compounds can lead to the production of ROS, such as superoxide anions and hydroxyl radicals. This occurs through a process called redox cycling, where the nitro group is reduced to a nitro anion radical, which then transfers an electron to molecular oxygen, regenerating the parent compound and producing a superoxide radical. This cycle can repeat, leading to a significant increase in intracellular ROS levels and subsequent oxidative stress[4]. Oxidative stress can damage lipids, proteins, and DNA, contributing to the overall cytotoxicity of these compounds.

Structure-Activity Relationships

The cytotoxicity of nitroaromatic compounds is closely linked to their chemical structure. Key factors influencing toxicity include:

  • Number of Nitro Groups: Generally, an increase in the number of nitro groups is associated with increased toxicity[5][6].

  • Position of Nitro Groups: The relative positions of the nitro groups on the aromatic ring can affect the compound's electronic properties and, consequently, its biological activity.

  • Other Substituents: The presence of other functional groups on the aromatic ring can modulate the compound's lipophilicity, steric properties, and susceptibility to metabolic activation, all of which can influence its cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat the cells with various concentrations of the nitroaromatic compounds for the desired exposure time (e.g., 24, 48 hours).

  • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Culture and treat cells with the nitroaromatic compounds for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS levels.

Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS present in the cell.

Procedure:

  • Culture cells in a suitable format (e.g., 96-well plate).

  • Load the cells with DCFDA solution (typically 10-25 µM) and incubate for 30-60 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Treat the cells with the nitroaromatic compounds.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

Visualizations

Signaling Pathway for Nitroaromatic Compound-Induced Cytotoxicity

Nitroaromatic_Cytotoxicity cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage cluster_2 Cellular Response Nitroaromatic Compound Nitroaromatic Compound Nitroreductases Nitroreductases Nitroaromatic Compound->Nitroreductases Metabolism Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates ROS Generation ROS Generation Reactive Intermediates->ROS Generation DNA Damage DNA Damage Reactive Intermediates->DNA Damage Protein Damage Protein Damage Reactive Intermediates->Protein Damage ROS Generation->DNA Damage ROS Generation->Protein Damage Lipid Peroxidation Lipid Peroxidation ROS Generation->Lipid Peroxidation Apoptosis Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Protein Damage->Apoptosis Necrosis Necrosis Lipid Peroxidation->Necrosis

Caption: General signaling pathway of nitroaromatic compound-induced cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Annexin V/PI Assay Annexin V/PI Assay Incubation->Annexin V/PI Assay DCFDA Assay DCFDA Assay Incubation->DCFDA Assay Data Analysis Data Analysis MTT Assay->Data Analysis Annexin V/PI Assay->Data Analysis DCFDA Assay->Data Analysis

Caption: A typical experimental workflow for evaluating the cytotoxicity of compounds.

References

Safety Operating Guide

Proper Disposal of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine, as a nitropyridine derivative, requires careful handling and adherence to hazardous waste protocols. This guide provides essential, step-by-step procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following disposal procedures are based on guidelines for structurally similar compounds, including substituted nitropyridines, and general best practices for handling hazardous chemical waste.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and take appropriate safety measures. Nitropyridine compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[1] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned lab coat is required.[1]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Engineering Controls:

  • Work should be performed in a well-ventilated area, specifically within a laboratory chemical fume hood.[1]

  • An emergency eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Never pour this chemical down the drain or discard it in the regular trash.[1][3]

  • Waste Identification and Segregation:

    • Classify all this compound waste as hazardous chemical waste.[1]

    • Designate a specific, compatible, and sealable container for this waste stream. Suitable materials include glass or high-density polyethylene (HDPE).[2]

    • Crucially, do not mix this waste with other waste streams, particularly incompatible chemicals, to prevent dangerous reactions.[2][4]

  • Waste Collection and Containerization:

    • Collect all waste materials, including the compound itself, any contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE, in the designated hazardous waste container.[2]

    • Ensure the container is in good condition with a secure, leak-proof lid.[2]

    • Do not overfill the container; a general guideline is to fill it to no more than three-quarters full to allow for expansion.[5]

  • Labeling:

    • As soon as waste is added to the container, affix a completed EHS Hazardous Waste Label.[3][4]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1]

    • Include any other information required by your institution, such as the date accumulation started and the responsible researcher's name.

  • Storage of Waste:

    • Keep the waste container tightly sealed at all times, except when adding waste.[3][4]

    • Store the sealed container in a designated satellite accumulation area within the laboratory where the waste was generated.[6]

    • The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials.[1]

    • Utilize secondary containment to prevent the spread of material in the event of a leak.[3][4]

  • Arranging for Disposal:

    • Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a pickup for the hazardous waste.[1][5]

    • Do not attempt to treat or neutralize the chemical waste unless you are trained and it is part of an approved protocol.[1]

  • Disposal of Empty Containers:

    • An empty container that held this compound must also be treated as hazardous waste unless properly decontaminated.[2]

    • To decontaminate, the container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7]

    • The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinsates may also need to be collected, depending on institutional policies.

    • After thorough rinsing and air-drying, deface or remove all labels before disposing of the container as regular solid waste or glass waste.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuation and Notification: Alert personnel in the immediate area. For large spills or if you are not trained to handle the situation, evacuate the area and contact your institution's emergency response team.[1]

  • Containment: Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.[1]

  • Decontamination: Decontaminate the spill area with a suitable solvent (consult your EHS for recommendations), followed by washing with soap and water. Collect all cleanup materials as hazardous waste.[1]

Quantitative Data Summary
ParameterGuidelineSource
Maximum Waste AccumulationDo not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste.[3]
Laboratory Waste Storage LimitNever store more than 10 gallons of hazardous waste in your lab.[4]
Container Fill LevelDo not fill containers beyond ¾ full.[5]
Drain Disposal pH RangepH must be between 7-9 for dilute (less than 10% v/v) aqueous solutions with no solvent or metal contamination. (Note: Not applicable to this compound).[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Safety cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste: 3-Nitro-6,7-dihydro-5H- cyclopenta[B]pyridine FumeHood->Segregate Collect Collect Waste in Compatible Container Segregate->Collect Label Label Container with 'Hazardous Waste' & Contents Collect->Label Store Store Sealed Container in Secondary Containment Label->Store EHS Contact EHS for Waste Pickup Store->EHS Container Full or Time Limit Reached Pickup Waste Collected by Authorized Personnel EHS->Pickup Spill Spill Occurs Evacuate Evacuate & Notify Spill->Evacuate Contain Contain & Absorb Evacuate->Contain Cleanup Collect as Hazardous Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Decontaminate->Store Place in Waste Container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The following guidelines provide essential, immediate safety and logistical information for the handling and disposal of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine. This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of related pyridine derivatives and nitroaromatic compounds.

When handling chemical substances, a thorough risk assessment should always be conducted. The information presented here is a critical starting point for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. This includes a combination of engineering controls, such as fume hoods, and the consistent use of appropriate PPE.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards. Provides protection against chemical splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing or dust generation during procedures such as transferring or weighing the compound.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable choices for protection.[2] Always inspect gloves for tears or degradation before use and replace them immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against chemical splashes and potential fire hazards.[1]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust or aerosols, especially when working outside of a fume hood.[1][3]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[3]

  • Verify the functionality of all equipment before commencing work.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound and avoid creating dust.

3. During the Experiment:

  • Clearly label all containers with the chemical name and any known hazards.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[2]

  • Avoid direct contact with the skin and eyes.[3]

  • Eating, drinking, and smoking are strictly prohibited in the laboratory.[1][4]

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[2]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect any contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a properly labeled, sealed, and appropriate hazardous waste container. Do not dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Below is a diagram illustrating the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operation Safe Operation start Start: Handling 3-Nitro-6,7-dihydro- 5H-cyclopenta[B]pyridine risk_assessment Assess Risk: - Inhalation (dust/aerosol) - Skin/Eye Contact (splash/solid) start->risk_assessment inhalation_risk Inhalation Risk? risk_assessment->inhalation_risk contact_risk Skin/Eye Contact Risk? risk_assessment->contact_risk respirator Use NIOSH-approved Respirator inhalation_risk->respirator Yes no_respirator Work in Fume Hood inhalation_risk->no_respirator No eye_face_protection Wear Safety Goggles & Face Shield contact_risk->eye_face_protection Yes respirator->contact_risk no_respirator->contact_risk gloves_coat Wear Nitrile/Neoprene Gloves & Flame-Resistant Lab Coat eye_face_protection->gloves_coat proceed Proceed with Experiment gloves_coat->proceed

Caption: PPE selection workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine
Reactant of Route 2
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.